(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c12-6-5-11-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,12,14-15H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHULJBSYEFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657167 | |
| Record name | {4-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-04-3 | |
| Record name | {4-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a specialized derivative of phenylboronic acid, a class of compounds that has become indispensable in modern medicinal chemistry and drug development.[1][2] The introduction of the (2-hydroxyethyl)carbamoyl moiety at the para position of the phenyl ring imparts unique characteristics that can influence its solubility, acidity, and potential for biological interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and robust experimental protocols for its characterization. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the analytical techniques and the interpretation of the results, providing a self-validating framework for researchers.
Boronic acids are notable for their mild Lewis acidity and their ability to form reversible covalent bonds with diols, a feature that has been extensively exploited in the development of sensors and drug delivery systems.[3] The title compound, with its molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol , is an off-white solid at room temperature.[4] Beyond these basic identifiers, a deeper understanding of its properties is crucial for its effective application.
Core Physicochemical Properties: A Tabulated Summary
While specific experimental data for this compound is not extensively published, we can predict and determine its properties based on well-established knowledge of similar boronic acid derivatives. The following table summarizes these key properties and indicates whether the data is reported or would need to be determined experimentally.
| Property | Reported/Predicted Value | Method for Experimental Determination |
| Molecular Formula | C9H12BNO4 | Mass Spectrometry |
| Molecular Weight | 209.01 g/mol | Mass Spectrometry |
| Physical State | Solid | Visual Inspection |
| Appearance | Off-white solid | Visual Inspection |
| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Solubility | Not Available | Gravimetric Analysis or UV-Vis Spectroscopy |
| pKa | Estimated to be ~8.0 | Potentiometric Titration or ¹¹B NMR Spectroscopy |
| Density | Predicted: 1.31 ± 0.1 g/cm³ | Gas Pycnometry |
Experimental Protocols for Characterization
The following sections detail the methodologies for determining the key physicochemical properties of this compound. The choice of these methods is guided by the need for accuracy, reproducibility, and the specific chemical nature of boronic acids.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities or the compound's decomposition.
Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
Solubility Profile
Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in different reaction media. Phenylboronic acid, for instance, exhibits good solubility in polar organic solvents but is poorly soluble in nonpolar solvents like hexanes.[5][6]
Protocol: Gravimetric Determination
-
Prepare saturated solutions by adding an excess of the boronic acid to a known volume of various solvents (e.g., water, ethanol, methanol, DMSO, chloroform) in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant from each vial.
-
Evaporate the solvent from the extracted supernatant under vacuum.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Calculate the solubility in g/L or mol/L.
Acidity (pKa) Determination
Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly its ability to interact with diols. The pKa of phenylboronic acid is approximately 8.83.[5] A structurally similar compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, has a reported pKa of 8.0, suggesting the title compound will have a similar value.[7]
Protocol: Potentiometric Titration
-
Dissolve a precisely weighed amount of this compound in a known volume of a standardized NaOH solution (e.g., 0.010 N).
-
Titrate this solution with a standardized HCl solution (e.g., 0.010 N) containing a background electrolyte like NaCl to maintain constant ionic strength.
-
Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point.
Structural Elucidation and Stability
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the phenyl, ethyl, and hydroxyl groups.
-
¹³C NMR: Identifies the different carbon environments within the molecule.
-
¹¹B NMR: This is particularly useful for boronic acids, as the chemical shift of the boron atom can provide insights into its coordination state (trigonal planar vs. tetrahedral).[8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. Techniques like electrospray ionization (ESI) are commonly used for boronic acids.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can identify the functional groups present in the molecule. Key vibrational bands to look for include:
-
O-H stretching (from the boronic acid and hydroxyethyl groups)
-
N-H stretching and C=O stretching (from the amide group)
Stability Considerations
A critical aspect of working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that can be influenced by temperature and the presence of water. It is also important to consider their oxidative stability, as boronic acids can be susceptible to oxidation under certain conditions.[14][15][16]
Logical Relationships and Workflows
The characterization of this compound follows a logical progression, starting from basic identification and leading to a detailed understanding of its chemical behavior.
Caption: Workflow for the characterization of a novel boronic acid.
Potential Applications in Drug Development
The unique structure of this compound suggests several potential applications in the pharmaceutical industry:
-
Targeted Drug Delivery: The boronic acid moiety can bind to diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.
-
Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.
-
Synthetic Building Block: This compound can serve as a versatile intermediate in the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.[17]
Conclusion
This compound is a compound with significant potential in medicinal chemistry. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a robust framework for its comprehensive characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to confidently advance their research and development efforts with this and other novel boronic acid derivatives. The key to success lies in a systematic approach that combines modern analytical techniques with a fundamental understanding of the unique chemistry of boronic acids.
References
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African Rock Art. (n.d.). 850593-04-3 | this compound. Retrieved from [Link]
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ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids1 | Journal of the American Chemical Society. Retrieved from [Link]
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National Institutes of Health. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Retrieved from [Link]
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American Chemical Society. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]
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PubChem. (n.d.). Phenylboronic Acid | C6H7BO2 | CID 66827. Retrieved from [Link]
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MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved from [Link]
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National Institutes of Health. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Retrieved from [Link]
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Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]
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An In-Depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, registered under CAS number 850593-04-3, is a synthetic organoboron compound that has emerged as a significant tool in the landscape of drug discovery and development. Its unique structure, featuring a phenylboronic acid moiety linked to a hydrophilic hydroxyethyl carbamoyl side chain, provides a versatile platform for a range of biochemical applications. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature prevalent in many biological molecules like saccharides.[1][2] This characteristic, combined with the molecule's capacity for further chemical modification, makes it a valuable component in the design of targeted therapeutics and advanced diagnostic agents.
This guide offers a comprehensive overview of the technical aspects of this compound, from its fundamental physicochemical properties to its sophisticated applications in cutting-edge therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a molecule is paramount to its effective application. This compound is typically an off-white to white solid, with characteristics that make it suitable for various synthetic and biological protocols. Boronic acids, in general, are mild Lewis acids and are relatively stable and easy to handle compared to other organometallic reagents.[3][4]
| Property | Value | Source |
| CAS Number | 850593-04-3 | |
| Molecular Formula | C₉H₁₂BNO₄ | |
| Molecular Weight | 209.01 g/mol | |
| Physical State | Solid | |
| Appearance | Off-white solid | |
| Purity | Typically ≥97% | [5] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | |
| InChI Key | UEHHULJBSYEFDG-UHFFFAOYSA-N | [6] |
The structural arrangement of this molecule is key to its functionality. The phenylboronic acid group acts as a reactive handle for forming boronate esters, while the amide linkage and terminal hydroxyl group offer points for conjugation and enhance hydrophilicity.
Synthesis and Manufacturing
The synthesis of phenylboronic acids is a well-established area of organic chemistry.[7] A common and industrially scalable approach involves the reaction of a Grignard reagent, formed from a protected bromophenol, with a borate ester, followed by hydrolysis.[4][8] Alternative methods include palladium-catalyzed coupling reactions.[8] For this compound specifically, the synthesis would involve starting materials that already contain or can be easily converted to the carbamoyl side chain. The final product is typically purified via recrystallization to remove impurities, such as the trimeric anhydride known as a boroxine, which can affect reactivity in subsequent steps.[9]
Core Applications in Drug Discovery and Development
The unique bifunctional nature of this molecule makes it a valuable linker and building block in several advanced therapeutic strategies.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[11]
This compound can serve as a versatile component of the linker or as a precursor to more complex linkers. Its defined length, hydrophilicity, and reactive handles (the boronic acid and hydroxyl groups) allow for controlled synthesis and optimization of PROTACs. The linker is not merely a spacer; its composition and length are critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[12]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug.[13] The linker that connects the antibody to the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[14]
The reactive nature of the boronic acid group in this compound allows it to be used in novel, site-specific conjugation strategies. For instance, boronic acids can react with the cis-diol moieties present in the sugar units of an antibody's Fc region, enabling a controlled and homogenous conjugation process.[15] This site-specific approach is highly desirable as it overcomes the heterogeneity of traditional conjugation methods, leading to ADCs with a uniform drug-to-antibody ratio (DAR) and improved therapeutic windows.[13] The hydroxyethyl side chain further enhances the linker's hydrophilicity, which can help mitigate aggregation issues often seen with ADCs.
Boronic Acid-Based Biosensors
The ability of boronic acids to reversibly bind with diols forms the basis of their use in biosensors, particularly for detecting saccharides like glucose.[1][16] While this specific molecule is more tailored for bioconjugation, the underlying principle is relevant. The interaction between the boronic acid and a cis-diol-containing analyte can trigger a detectable signal, such as a change in fluorescence or an electrochemical response.[17][18] The design of this compound, with its functional groups, could be adapted for immobilization onto sensor surfaces to capture glycoproteins or other diol-containing biomarkers for diagnostic purposes.[19]
Experimental Protocol: Amide Coupling for Linker Elongation
This protocol details a standard procedure for conjugating a carboxylic acid-containing molecule to the terminal hydroxyl group of this compound via esterification, a common step in building more complex linkers for ADCs or PROTACs. This method serves as a foundational technique that can be adapted for various payloads or ligands.
Objective: To demonstrate a representative conjugation reaction, extending the linker structure from the hydroxyl terminus.
Materials:
-
This compound (Substrate 1)
-
A representative carboxylic acid (e.g., Boc-glycine, Substrate 2)
-
Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Causality Note: Slow addition at low temperature minimizes side reactions and the formation of N-acylurea byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: The analytical data must be consistent with the expected structure of the conjugated product.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the chemical integrity of boronic acids and ensure laboratory safety.[20]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Avoid breathing dust.[22] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[22]
-
Storage: Boronic acids are sensitive to moisture and can be hygroscopic.[21][23] They should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage is often refrigerated (2-8 °C). Prolonged exposure to air and moisture can lead to decomposition via protodeboronation or the formation of boroxine anhydrides.[24]
-
Incompatibilities: Avoid strong oxidizing agents.[21]
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is an enabling tool for the design and synthesis of next-generation therapeutics. Its well-defined structure provides a reliable scaffold for constructing complex molecules like PROTACs and ADCs, where precise control over linker properties is essential for therapeutic success. The ongoing research into boronic acid chemistry continues to expand its applications, from drug delivery systems to diagnostics.[25][26] As our understanding of targeted therapies deepens, the demand for versatile and functional building blocks like CAS 850593-04-3 is set to grow, solidifying its role in the future of precision medicine.
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Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]
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Xiong, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Retrieved from [Link]
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Li, P., et al. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Retrieved from [Link]
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Miskimmin, C. K., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH. Retrieved from [Link]
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Liu, Z., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Int. J. Electrochem. Sci.. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. Retrieved from [Link]
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Zhai, X., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Retrieved from [Link]
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Zhu, W., et al. (2020). Robust Strategy for Antibody-Polymer-Drug Conjugation: Significance of Conjugating Orientation and Linker Charge on Targeting Ability. PubMed. Retrieved from [Link]
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PubMed. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a specialized organic compound with significant potential in drug development and materials science. Its structure, featuring a phenylboronic acid moiety linked to a hydroxyethylcarbamoyl group, suggests its utility as a versatile building block. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property leveraged in sensors, drug delivery systems, and as inhibitors for certain enzymes.[1][2] The accurate and unambiguous elucidation of its molecular structure is a critical prerequisite for any downstream application, ensuring quality control, and understanding its chemical behavior.
This guide provides a comprehensive, multi-technique approach to the structural characterization of this compound. We will delve into the practical and theoretical considerations behind each analytical method, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity.
Molecular Structure Overview
The target molecule, this compound, possesses several key structural features that will be interrogated by the analytical techniques described herein:
-
A para-substituted benzene ring: This aromatic core will give rise to characteristic signals in NMR and FT-IR spectroscopy.
-
A boronic acid group [-B(OH)₂]: This functional group has unique spectroscopic signatures, particularly in ¹¹B NMR, and is prone to dehydration, which must be considered during analysis.[3]
-
An N-(2-hydroxyethyl)carboxamide group [-C(O)NH(CH₂)₂OH]: This side chain contains multiple functional groups (amide, alcohol) that will be identifiable through various spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₄ | [4] |
| Molecular Weight | 209.01 g/mol | |
| CAS Number | 850593-04-3 | [4] |
| Physical State | Solid | |
| Appearance | Off-white solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Strategic Approach to Structure Elucidation
A multi-faceted analytical workflow is essential for the comprehensive characterization of this compound. This approach ensures that the data from each technique corroborates the others, leading to a definitive structural assignment.
Figure 1: A comprehensive workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments will be employed to map out the carbon and proton framework of the molecule and to confirm the presence and environment of the boron atom.
¹H NMR Spectroscopy
-
Objective: To identify the number and connectivity of all hydrogen atoms in the molecule.
-
Expected Signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Amide Proton: A triplet (due to coupling with the adjacent CH₂ group) in the amide region (typically δ 8-9 ppm).
-
Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂- moiety of the hydroxyethyl group. The CH₂ adjacent to the nitrogen will be deshielded compared to the CH₂ adjacent to the hydroxyl group.
-
Hydroxyl Protons: Two broad singlets, one for the B(OH)₂ group and one for the -CH₂OH group. These signals are often exchangeable with D₂O.
-
¹³C NMR Spectroscopy
-
Objective: To determine the number of unique carbon environments.
-
Expected Signals:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.
-
Carbonyl Carbon: A signal in the carbonyl region (typically δ 165-175 ppm).
-
Ethyl Carbons: Two signals in the aliphatic region corresponding to the two CH₂ groups.
-
¹¹B NMR Spectroscopy
-
Objective: To confirm the presence and hybridization state of the boron atom.[1][2][5][6]
-
Rationale: ¹¹B NMR is highly specific for boron-containing compounds. The chemical shift is indicative of the coordination number and the electronic environment of the boron atom.[1][2][5][6] For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad signal is expected in the range of δ 28-34 ppm.[1][5]
-
Protocol:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire the ¹¹B NMR spectrum using a broadband probe.
-
Use a quartz NMR tube to avoid background signals from borosilicate glass.[5]
-
2D NMR Spectroscopy (COSY, HSQC)
-
Objective: To establish the connectivity between protons (COSY) and to link protons to their directly attached carbons (HSQC).
-
Application:
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the two aromatic doublets and the connectivity within the -CH₂-CH₂- fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Will definitively assign the proton signals to their corresponding carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which can further confirm the structure.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecular ion and confirm the elemental formula.
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. Analysis in negative ion mode is often preferred for boronic acids, as they can readily form [M-H]⁻ ions.[7]
-
Expected Result: The measured mass should be within 5 ppm of the calculated mass for C₉H₁₂BNO₄.
Tandem Mass Spectrometry (MS/MS)
-
Objective: To induce fragmentation of the molecular ion and analyze the resulting fragment ions to corroborate the proposed structure.
-
Expected Fragmentation Pattern: Fragmentation is expected to occur at the amide bond and the ethyl linkage, providing fragments that correspond to the different components of the molecule.
It is important to note that boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines, especially at elevated temperatures or under certain MS conditions.[3][7] This can complicate the mass spectrum, and care must be taken in the interpretation of the data. Using optimized UPLC-MS methods can minimize the formation of boroxines and other adducts.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Objective: To confirm the presence of key functional groups.
-
Expected Absorption Bands:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid and the alcohol.
-
N-H Stretch: A moderate band around 3300 cm⁻¹ from the amide group.
-
C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1640 cm⁻¹.
-
N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.
-
C-N Stretch: A moderate band around 1250 cm⁻¹.
-
Single Crystal X-Ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
-
Rationale: The crystal structure of phenylboronic acid and its derivatives often reveals extensive hydrogen bonding networks.[12][13] For the title compound, we would expect to see hydrogen bonding involving the boronic acid hydroxyls, the amide N-H, the amide carbonyl, and the terminal hydroxyl group.
-
Protocol:
-
Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.[14]
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.[14]
-
Solve and refine the crystal structure using specialized software.
-
Figure 2: Workflow for single crystal X-ray diffraction analysis.
Data Synthesis and Structure Confirmation
The culmination of this multi-technique investigation is the synthesis of all collected data into a single, coherent structural assignment. The elemental composition from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR must be in agreement with the chemical shifts and connectivities determined by NMR. Finally, the definitive 3D structure from X-ray crystallography, if obtainable, provides the ultimate confirmation of the proposed structure.
Conclusion
The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy (¹H, ¹³C, ¹¹B, and 2D techniques), mass spectrometry (HRMS and MS/MS), FT-IR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is fundamental to ensuring the quality and reliability of this compound for its intended applications in research and development.
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - RSC Publishing. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
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¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... - ResearchGate. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. Available at: [Link]
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Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed. Available at: [Link]
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Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
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850593-04-3 | this compound - African Rock Art. Available at: [Link]
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Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - AIP Publishing. Available at: [Link]
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid - PubChem. Available at: [Link]
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ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications - ResearchGate. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link] boronicacids_c01.pdf
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Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]
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Phenylboronic acid - Wikipedia. Available at: [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]
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FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed. Available at: [Link]
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Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - Beilstein Journals. Available at: [Link]
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solubility of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive assessments, and detailed experimental protocols for precise measurement. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a molecule of significant interest in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the boronic acid moiety. Its application in Suzuki-Miyaura coupling reactions allows for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1] The solubility of this compound is a critical physicochemical parameter that profoundly influences its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability.[2][3]
A thorough understanding of solubility in different organic solvents is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.[2]
-
Preclinical Studies: Ensuring consistent and reproducible results in biological assays.
This guide will equip you with the foundational knowledge and practical techniques to navigate the challenges associated with the solubility of this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility profile.
Molecular Structure of this compound:
Caption: Molecular structure of this compound highlighting key functional groups.
Key Structural Features and Their Influence on Solubility:
-
Boronic Acid Group (-B(OH)₂): This group is polar and capable of forming strong hydrogen bonds with both donor and acceptor solvents. The presence of two hydroxyl groups makes it a mild Lewis acid.[4]
-
Carbamoyl Group (-CONH-): This amide linkage is also highly polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
-
Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, enhancing solubility in protic solvents.
-
Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with some aromatic character or lower polarity through van der Waals interactions.
Based on these features, we can predict the solubility of this compound in various classes of organic solvents.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl and carbamoyl groups can form strong hydrogen bonds with the hydroxyl groups of the protic solvents. The boronic acid group also contributes significantly to this interaction. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the solute. DMSO is a particularly strong solvent for a wide range of compounds.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are hydrogen bond acceptors but lack donor capabilities. While some interaction with the solute's hydroxyl and amide groups is possible, the overall solvation is expected to be less effective than with protic or aprotic polar solvents. Phenylboronic acid itself shows good solubility in ethers.[1][5] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Similar to ethers, ketones are hydrogen bond acceptors. The polarity of ketones is generally higher than ethers, which may lead to slightly better solubility. Phenylboronic acid has high solubility in ketones.[5] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are poor hydrogen bonders. The nonpolar phenyl ring may have some favorable interactions, but the polar functional groups will be poorly solvated. Phenylboronic acid has moderate solubility in chloroform.[5] |
| Hydrocarbons | Hexanes, Toluene | Very Low | These are nonpolar solvents and are not expected to effectively solvate the highly polar functional groups of the molecule. Phenylboronic acid exhibits very low solubility in hydrocarbons.[1][5] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps (e.g., 2-10 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation of Slurries:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial. A preliminary test can help estimate the required amount.[8]
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[8]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Dilution:
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. High-performance liquid chromatography is preferred as it can also detect impurities and degradation products.[6]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined by HPLC (e.g., in mg/mL)
-
DF = Dilution factor
-
-
Conclusion: A Data-Driven Approach to Drug Development
The is a fundamental property that dictates its handling, reactivity, and formulation potential. While theoretical predictions based on molecular structure provide a valuable starting point, precise and reliable experimental data is indispensable for informed decision-making in a research and development setting.
The shake-flask method, as detailed in this guide, represents a robust and widely accepted approach for generating high-quality solubility data.[6][7] By systematically evaluating the solubility of this compound in a range of organic solvents, researchers can build a comprehensive understanding of its physicochemical behavior. This knowledge is not merely academic; it is a critical enabler of efficient process development, rational formulation design, and ultimately, the successful progression of new therapeutic agents from the laboratory to the clinic.
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An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Glycoprotein Recognition
An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Abstract
This compound is a specialized arylboronic acid derivative of significant interest in the fields of proteomics, diagnostics, and drug development. Its strategic design, combining a phenylboronic acid moiety with a hydrophilic side-chain, makes it a powerful tool for the selective recognition and reversible capture of glycoproteins. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, it delves into the core mechanism of its interaction with glycoproteins and presents a detailed experimental protocol for its application in boronate affinity chromatography, a key technique for glycoproteomic research.
Core Physicochemical Properties
This compound is an off-white solid at room temperature. Its structure is distinguished by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a (2-hydroxyethyl)carbamoyl side-chain. This unique combination of a diol-binding motif and a neutral, hydrophilic linker is central to its utility in biological applications.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₂BNO₄ | [1][2] |
| Molecular Weight | 209.01 g/mol | [2] |
| Appearance | Off-white solid | |
| CAS Number | 850593-04-3 | [2] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a standard amide coupling reaction. This approach offers high yields and utilizes commercially available starting materials. The causality behind this choice lies in the robust and well-documented nature of carbodiimide-mediated couplings for forming amide bonds.
Synthetic Pathway: Amide Coupling
The logical synthetic route involves the coupling of 4-Carboxyphenylboronic acid with ethanolamine. An activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an auxiliary nucleophile like N-hydroxysuccinimide (NHS), is used to form an active ester intermediate from the carboxylic acid. This intermediate readily reacts with the primary amine of ethanolamine to form the stable amide bond.
Caption: Synthetic workflow for amide coupling.
Detailed Synthesis Protocol
-
Activation: Dissolve 4-Carboxyphenylboronic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in an appropriate anhydrous solvent such as Dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise while stirring. The reaction is kept at 0 °C for 30 minutes to facilitate the formation of the NHS-activated ester.
-
Amine Addition: Add ethanolamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and acidify to a pH of ~3-4 with 1M HCl. This step protonates the boronic acid and precipitates the product.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification
Commercially available arylboronic acids often contain trimeric anhydride impurities (boroximes), which can impede reactivity.[3] Purification of the final product is crucial.
-
Recrystallization: The crude product can be effectively purified by recrystallization from hot water or an ethanol/water mixture.[3][4] This process exploits the differential solubility of the boronic acid and its impurities at varying temperatures.
-
Scavenging Resins: For removing unreacted boronic acid starting material or other boronic acid impurities, scavenger resins like diethanolaminomethyl polystyrene can be employed.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O.
| Technique | Expected Chemical Shifts (δ) and Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. - Ethyl Protons (-CH₂-CH₂-): Two triplets, one around δ 3.5 ppm (-CH₂-N) and one around δ 3.7 ppm (-CH₂-O). - Amide Proton (-NH-): A broad triplet around δ 8.5 ppm (exchangeable with D₂O). - Hydroxyl Protons (-OH): A broad singlet for the alcohol -OH (exchangeable) and a very broad signal for the B(OH)₂ protons (exchangeable). |
| ¹³C NMR | - Aromatic Carbons: Peaks between δ 125-140 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[6] - Carbonyl Carbon (-C=O): A peak around δ 166-168 ppm. - Ethyl Carbons (-CH₂-CH₂-): Peaks around δ 42 ppm (-CH₂-N) and δ 60 ppm (-CH₂-O). |
| ¹¹B NMR | - A single, broad peak is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[6] Upon binding to a diol at higher pH, this signal shifts upfield to δ 3-9 ppm, indicating the formation of a tetrahedral boronate ester.[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Expected Ion | m/z Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 210.09 |
| [M-H]⁻ | 208.08 | |
| [M+Na]⁺ | 232.07 |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method to assess the purity of boronic acids.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Waters XTerra MS C18)[8] |
| Mobile Phase | Gradient of Acetonitrile and Water. Use of acidic modifiers like formic acid can sometimes cause on-column hydrolysis of boronate esters but may be necessary for peak shaping of the acid itself.[8] |
| Detection | UV at 220 nm or 254 nm |
| Flow Rate | 1.0 mL/min |
Mechanism of Action in Glycoprotein Recognition
The utility of this compound hinges on its ability to form a reversible covalent bond with cis-diol-containing molecules, most notably the sugar moieties on glycoproteins.[9][10]
This interaction is highly pH-dependent. In aqueous solution, the boronic acid (a trigonal planar Lewis acid) exists in equilibrium with its tetrahedral boronate anion. At pH values above the boronic acid's pKa, the equilibrium shifts towards the more nucleophilic tetrahedral form, which is the active species for diol binding. This boronate anion readily reacts with a cis-1,2 or cis-1,3 diol on a sugar residue (like sialic acid) to form a stable five- or six-membered cyclic ester.[9] Lowering the pH reverses this process, dissociating the complex and releasing the glycoprotein.[9]
Caption: pH-dependent binding of boronic acid to a cis-diol.
This targeted binding is particularly relevant for cancer research, as many cancer cells overexpress glycoproteins terminated with sialic acid, which presents a suitable cis-diol for interaction.[11][12]
Application: Boronate Affinity Chromatography
Boronate Affinity Chromatography (BAC) is a powerful technique that leverages the specific diol-binding properties of boronic acids to isolate and enrich glycoproteins from complex biological samples like cell lysates or serum.[9][13] this compound can be immobilized onto a solid support (e.g., agarose beads, silica) to create an affinity matrix.
The hydrophilic (2-hydroxyethyl)carbamoyl linker is critical as it extends the boronic acid moiety away from the support backbone and minimizes non-specific hydrophobic interactions, which can be a hindrance with simpler phenylboronic acid ligands.[10]
Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography
This protocol outlines a general workflow for the selective capture and elution of glycoproteins from a complex protein mixture.
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- 1. calpaclab.com [calpaclab.com]
- 2. This compound [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. rsc.org [rsc.org]
- 7. raineslab.com [raineslab.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 13. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: Properties, Availability, and Applications in Bioresearch
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a specialized derivative of phenylboronic acid, is emerging as a valuable tool in the fields of biochemistry and drug development. Its unique structural features, particularly the presence of a boronic acid moiety, enable reversible covalent interactions with cis-diol-containing molecules. This property makes it an ideal candidate for affinity-based separation and analysis of glycoproteins, a class of proteins crucial in numerous biological processes and disease states. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its utility in glycoprotein research.
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with 98% being a common grade for laboratory use.[1] When sourcing this reagent, it is crucial to verify the CAS number to ensure the correct isomer is being procured.
Table 1: Supplier and Product Information
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Various Chemical Suppliers | This compound | 850593-04-3 | C₉H₁₂BNO₄ | 209.01 g/mol | Typically ≥97-98% |
Note: This table is a summary of generally available information. Researchers should consult specific supplier documentation for the most up-to-date details.
Physicochemical Properties and Handling
Understanding the properties of this compound is essential for its effective use and safe handling in a laboratory setting.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | |
| Physical State | Solid | [2] |
| Molecular Formula | C₉H₁₂BNO₄ | [2] |
| Molecular Weight | 209.01 g/mol | |
| Solubility | No specific data available for this compound. Phenylboronic acid is soluble in most polar organic solvents and has low solubility in water.[3] | General Knowledge |
| Storage | Sealed in a dry environment, refrigerated (2 to 8 °C). |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Core Application: Glycoprotein Affinity Chromatography
The primary application of this compound lies in its ability to selectively capture glycoproteins. This is achieved by immobilizing the molecule onto a solid support, creating a boronate affinity matrix. The boronic acid group forms reversible covalent bonds with the cis-diol groups present in the carbohydrate moieties of glycoproteins.
Mechanism of Action
The interaction is based on the formation of a five- or six-membered cyclic ester between the boronic acid and the cis-diol of a sugar residue. This interaction is pH-dependent, with optimal binding typically occurring under slightly alkaline conditions (pH > 8), which favors the tetrahedral boronate species that readily reacts with diols. Elution of the bound glycoproteins can be achieved by lowering the pH or by introducing a competing diol, such as sorbitol or fructose, at a high concentration.
A study utilizing a closely related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), demonstrated the effective use of such molecules on sensor surfaces for the analysis of glycoprotein interactions via surface plasmon resonance (SPR) spectroscopy.[5][6] This highlights the utility of the (carbamoyl)phenyl)boronic acid scaffold in creating robust platforms for glycobiology research.
Experimental Protocol: Glycoprotein Enrichment (General Workflow)
The following is a generalized protocol for the enrichment of glycoproteins using a boronate affinity matrix prepared with this compound. The specific parameters, such as buffer composition and incubation times, may require optimization depending on the solid support and the biological sample.
Materials:
-
This compound
-
Activated solid support (e.g., NHS-activated agarose beads)
-
Biological sample containing glycoproteins (e.g., cell lysate, serum)
-
Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Washing Buffer (e.g., Binding Buffer with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or Binding Buffer with 200 mM Sorbitol)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
Procedure:
-
Immobilization of the Boronic Acid Ligand:
-
Follow the manufacturer's instructions for coupling the amine-reactive solid support with the this compound. The primary amine of the hydroxyethyl group can be used for coupling, or the molecule can be synthesized with a terminal amine for this purpose. A related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, is synthesized for direct immobilization.[5][6]
-
Wash the resulting boronate affinity matrix extensively to remove any unreacted ligand.
-
Equilibrate the matrix with Binding Buffer.
-
-
Sample Preparation:
-
Clarify the biological sample by centrifugation or filtration to remove any particulate matter.
-
Buffer exchange the sample into the Binding Buffer.
-
-
Glycoprotein Capture:
-
Incubate the prepared sample with the equilibrated boronate affinity matrix. The incubation time will vary depending on the sample complexity and the amount of matrix used. Gentle agitation is recommended to ensure maximal binding.
-
-
Washing:
-
Separate the matrix from the sample (e.g., by centrifugation or magnetic separation).
-
Wash the matrix several times with Washing Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the matrix and incubate to release the bound glycoproteins.
-
Collect the eluate, which contains the enriched glycoproteins.
-
If using a low pH elution buffer, immediately neutralize the eluate with the Neutralization Buffer.
-
-
Downstream Analysis:
-
The enriched glycoproteins are now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays.
-
Synthesis of Related Compounds
While a direct, detailed synthesis protocol for this compound was not found in the searched literature, a method for a structurally related compound, N-(2-hydroxyethyl)-4-hydroxybenzamide, has been described. This synthesis involves heating methyl 4-hydroxybenzoate with ethanolamine.[3] A plausible synthetic route to the target compound could involve the amidation of a 4-carboxy-functionalized phenylboronic acid derivative with ethanolamine.
Conclusion
This compound is a commercially available reagent with significant potential in the field of glycobiology. Its utility as a ligand in affinity chromatography for the selective capture and enrichment of glycoproteins makes it a valuable tool for researchers studying the roles of these important biomolecules in health and disease. While specific data on some of its physicochemical properties are limited, its structural similarity to other well-characterized phenylboronic acids provides a solid foundation for its application in the laboratory. As research in proteomics and glycomics continues to expand, the demand for specialized reagents like this compound is likely to grow.
References
-
This compound, 98% Purity, C9H12BNO4, 10 grams. Available at: [Link]
-
850593-04-3 | this compound. African Rock Art. Available at: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-827. Available at: [Link]
-
Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. PrepChem.com. Available at: [Link]
-
De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical chemistry, 82(21), 8970–8977. Available at: [Link]
-
Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. PubMed. Available at: [Link]
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- 3. prepchem.com [prepchem.com]
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- 5. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Boronic acids are of significant interest due to their unique ability to reversibly bind with diols, making them crucial components in sensors, drug delivery systems, and as intermediates in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of the spectroscopic signature of this molecule is paramount for researchers in verifying its synthesis and purity. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational reference for scientists working with this compound.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a hydroxyethyl-carbamoyl side chain. The boronic acid group offers a reactive site for cross-coupling reactions and reversible esterification with diols, a property extensively utilized in the development of glucose sensors.[1] The amide and hydroxyl functionalities provide sites for further chemical modification and can influence the molecule's solubility and pharmacokinetic properties in drug development contexts.
Accurate and unambiguous characterization of this molecule is the cornerstone of reliable and reproducible research. Spectroscopic techniques provide a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity. This guide will dissect the expected spectroscopic data, explaining the rationale behind the anticipated spectral features based on fundamental chemical principles.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights the key functional groups that give rise to its characteristic spectral signals.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha, Hb) | 7.8 - 8.2 | d, d | 4H | Protons on the phenyl ring are deshielded due to the aromatic ring current and the electron-withdrawing effects of the boronic acid and carbamoyl groups. The para-substitution pattern will lead to two distinct doublets. |
| Amide (NH) | 8.3 - 8.7 | t | 1H | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and will show coupling to the neighboring CH₂ group. |
| Hydroxyl (OH) | 4.5 - 5.5 | t | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will show coupling to the adjacent CH₂ group. |
| Methylene (CH₂-N) | 3.5 - 3.8 | q | 2H | This methylene group is adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. It will be a quartet due to coupling with both the NH and the other CH₂ group. |
| Methylene (CH₂-O) | 3.7 - 4.0 | t | 2H | This methylene group is adjacent to the electronegative oxygen atom, resulting in a downfield shift. It will be a triplet due to coupling with the neighboring CH₂ group. |
| Boronic Acid (B(OH)₂) | 8.0 - 8.5 | s (broad) | 2H | The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the solvent, leading to a broad singlet. Their chemical shift can be highly variable. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical as protic solvents can lead to the exchange of labile protons (OH, NH).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 165 - 170 | The carbonyl carbon of the amide is significantly deshielded. |
| Aromatic (C-B) | 130 - 135 (broad) | The carbon attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus. |
| Aromatic (C-C=O) | 138 - 142 | The aromatic carbon attached to the carbamoyl group is deshielded. |
| Aromatic (CH) | 128 - 135 | The protonated aromatic carbons will appear in this region. |
| Methylene (CH₂-N) | 41 - 44 | This methylene carbon is shielded relative to the one attached to oxygen. |
| Methylene (CH₂-O) | 60 - 63 | The methylene carbon attached to the electronegative oxygen is deshielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Sources
A Theoretical and Computational In-Depth Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: From Molecular Properties to Drug Development Applications
Abstract
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid represents a promising scaffold in modern drug discovery, belonging to the versatile class of boronic acids known for their unique chemical reactivity and therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics and predict the biological activity of this specific phenylboronic acid derivative. We will delve into the quantum chemical foundations that govern its structure and reactivity, explore its interactions with protein targets through molecular docking and dynamics simulations, and outline a systematic workflow for its investigation as a potential enzyme inhibitor. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques for the rational design of novel therapeutics based on the boronic acid motif.
Introduction: The Significance of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, culminating in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1][2][3][4] Their utility stems from the unique electronic properties of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites.[5][6][7] This ability to act as a transition-state analog is particularly effective in the inhibition of serine proteases and β-lactamases.[8][9]
The subject of this guide, this compound, incorporates several key features: the phenylboronic acid core for potential enzyme inhibition, a carbamoyl linker, and a hydroxyethyl group that can participate in additional hydrogen bonding interactions within a protein binding pocket. Understanding the interplay of these structural elements is paramount for predicting its inhibitory potency and selectivity. Computational methods offer a powerful and cost-effective means to investigate these properties at the atomic level.
Foundational Theoretical Principles: A Quantum Chemical Perspective
Before embarking on simulations of complex biological systems, a thorough understanding of the intrinsic properties of the molecule is essential. Density Functional Theory (DFT) is a robust quantum chemical method for this purpose, providing accurate descriptions of molecular geometry, electronic structure, and reactivity.[10][11]
Conformational Analysis and Structural Properties
The rotational barrier around the C-B bond in phenylboronic acids is relatively low, allowing for different orientations of the boronic acid group relative to the phenyl ring.[12] The endo-exo and syn-anti conformations of the hydroxyl groups on the boron atom also contribute to the conformational landscape.[12][13]
A typical DFT workflow to determine the most stable conformer of this compound would involve:
-
Initial Structure Generation: Build the 3D structure of the molecule.
-
Conformational Search: Systematically rotate the key dihedral angles (C-C-N-C, C-N-C-C, C-C-B-O, and C-B-O-H) to generate a set of low-energy starting conformers.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[10]
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.[10]
The conformer with the lowest Gibbs free energy is predicted to be the most populated at a given temperature.
Electronic Properties and Reactivity Descriptors
DFT calculations can elucidate the electronic characteristics that govern the reactivity of the boronic acid. Key properties to analyze include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The vacant p-orbital on the boron atom is a key feature of the LUMO, highlighting its electrophilic nature.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential. This can predict sites for non-covalent interactions like hydrogen bonding.
-
Atomic Charges: Various charge models (e.g., Mulliken, Natural Bond Orbital) can quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactivity.
Below is a conceptual workflow for these quantum chemical calculations.
Caption: Workflow for Quantum Chemical Analysis.
Simulating Biological Interactions: Molecular Docking and Dynamics
The therapeutic potential of this compound is likely predicated on its ability to inhibit a specific enzyme target. Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing these interactions.
Target Identification and Preparation
The first step is to identify a plausible protein target. Given the prevalence of boronic acids as inhibitors of serine proteases and β-lactamases, these enzyme families are logical starting points.[8][9] For this guide, we will consider a generic serine β-lactamase (e.g., AmpC) as a representative target.[14][15]
The protein structure, typically obtained from the Protein Data Bank (PDB), must be carefully prepared:
-
Removal of water molecules and other non-essential ligands.
-
Addition of hydrogen atoms.
-
Assignment of protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity. For boronic acids, which form a covalent bond with the catalytic serine residue, a specialized "covalent docking" protocol is required.[9][14][16]
Step-by-Step Covalent Docking Protocol:
-
Ligand Preparation: The 3D structure of the most stable conformer of this compound, with the boron atom in its trigonal sp2 hybridized state, is prepared.
-
Receptor Grid Generation: A grid defining the active site of the enzyme is generated.
-
Covalent Docking Simulation: The docking software is configured to allow the formation of a covalent bond between the boron atom of the ligand and the hydroxyl oxygen of the catalytic serine residue (e.g., Ser64 in AmpC).[15] The boron atom's hybridization will change from sp2 to tetrahedral sp3 upon bond formation.[9][16]
-
Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the free energy of binding. The poses are visually inspected for favorable interactions, such as hydrogen bonds and hydrophobic contacts.
The following diagram illustrates the covalent docking process.
Caption: Covalent Molecular Docking Workflow.
Molecular Dynamics Simulation: Assessing Stability and Dynamics
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[17][18][19]
MD Simulation Protocol:
-
System Setup: The best-ranked docked pose of the protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Parameterization: Standard force fields often lack parameters for boron-containing compounds. Therefore, specific parameters for the tetrahedral boronate adduct must be developed or obtained from the literature.[20]
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps, gradually increasing the temperature and pressure to physiological conditions, while restraining the protein and ligand.
-
Production MD: The restraints are removed, and the simulation is run for a significant period (typically hundreds of nanoseconds) to allow the system to explore its conformational space.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.
-
Data Presentation and Interpretation
The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Quantum Chemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Lowest Conformer Energy (Hartree) | -XXX.XXXXXX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
| Dipole Moment (Debye) | X.XX |
Table 2: Molecular Docking and MD Simulation Results (Hypothetical Data)
| Metric | Value |
| Docking Score (kcal/mol) | -XX.X |
| Key H-bond Interactions | Ser64, Tyr150, Asn152 |
| Average RMSD of Ligand (Å) | X.X ± X.X |
| MM/PBSA Binding Free Energy (kcal/mol) | -XX.X ± X.X |
Conclusion and Future Directions
The theoretical and computational workflow outlined in this guide provides a robust framework for the in-depth investigation of this compound. By combining quantum chemical calculations, covalent molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into its structural and electronic properties, predict its binding mode to target enzymes, and estimate its binding affinity. These in silico studies are crucial for guiding the synthesis and experimental validation of this and other novel boronic acid-based drug candidates, ultimately accelerating the drug discovery process. Future work could involve more advanced techniques such as QM/MM simulations to more accurately model the covalent bond formation and cleavage, as well as virtual screening of libraries of similar compounds to identify derivatives with improved potency and selectivity.[16]
References
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). MDPI. [Link]
-
Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-80. [Link]
-
Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021). Frontiers in Molecular Biosciences. [Link]
-
Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Bentham Science. [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). Molecules, 26(7), 2026. [Link]
-
De Luca, F., et al. (2015). Covalent docking of selected boron-based serine beta-lactamase inhibitors. Journal of Chemical Information and Modeling, 55(11), 2426-37. [Link]
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Kur, K., et al. (2015). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 79(1), 45-56. [Link]
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Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 689531. [Link]
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Bhat, K. L., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 116(24), 6211–6220. [Link]
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Talwelkar-Shimpi, M., et al. (2016). Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids. RSC Advances, 6(45), 39111-39121. [Link]
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DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst. (n.d.). ResearchGate. [Link]
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Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. (2015). ResearchGate. [Link]
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Talwelkar-Shimpi, M., et al. (2016). Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids. RSC Advances, 6(45), 39111-39121. [Link]
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Larkin, J. D., et al. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(36), 10632-42. [Link]
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Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. (2020). Journal of Chemical Information and Modeling, 60(10), 4866-4882. [Link]
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Bhat, K. L., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7785-7793. [Link]
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Bhat, K. L., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7785-7793. [Link]
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A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (2014). Molecules, 19(12), 20562-20581. [Link]
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DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. (2015). ResearchGate. [Link]
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On the Computational Determination of the pKa of Some Arylboronic Acids. (2021). Molecules, 26(23), 7168. [Link]
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Mechanistic insights into boron-catalysed direct amidation reactions. (2019). Organic & Biomolecular Chemistry, 17(3), 533-545. [Link]
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Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023). bioRxiv. [Link]
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A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. (2018). Molecules, 23(11), 2959. [Link]
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Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 84-93. [Link]
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Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4445–4453. [Link]
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. (n.d.). PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Drug Discovery
Introduction: The Versatility of the Boronic Acid Pharmacophore
The field of medicinal chemistry has witnessed a significant rise in the exploration of boronic acids as key pharmacophores in drug design.[1][2][3][4] Initially recognized for their utility in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their unique electronic properties have positioned them as powerful tools for enzyme inhibition.[5][6] The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues, most notably the hydroxyl group of serine in the active sites of proteases.[7][8][9] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis has led to the development of potent inhibitors for various enzyme classes.[2][4]
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a promising, yet underexplored, molecule in this class. Its structure comprises a phenylboronic acid core, which provides the reactive center for enzyme inhibition. The substituent at the para position, a 2-hydroxyethylcarbamoyl group, offers several advantages for drug design. This group can enhance aqueous solubility and provides hydrogen bond donor and acceptor sites, which can be exploited to achieve specific interactions within a target enzyme's active site, thereby improving potency and selectivity.
This application note will provide a detailed guide for researchers on the potential applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of novel serine protease inhibitors. We present detailed protocols for the initial screening and mechanistic characterization of this compound.
Hypothetical Application: A Scaffold for Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and infectious diseases.[8] The catalytic triad in the active site of these enzymes, which includes a highly reactive serine residue, is an attractive target for inhibition. Boronic acids have been successfully developed into inhibitors of various serine proteases, including the FDA-approved drug bortezomib, a proteasome inhibitor.[8]
We hypothesize that this compound can serve as a foundational structure for the discovery of novel serine protease inhibitors. The boronic acid moiety is expected to form a covalent adduct with the catalytic serine, while the substituted phenyl ring can be further modified to optimize interactions with the substrate-binding pockets of the target protease, leading to the development of potent and selective inhibitors.
Proposed Mechanism of Inhibition
The proposed mechanism of inhibition involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, which mimics the transition state of substrate hydrolysis and effectively blocks the enzyme's catalytic activity.
Caption: Proposed mechanism of serine protease inhibition by a boronic acid.
Experimental Protocols
The following protocols provide a framework for the initial evaluation of this compound as a serine protease inhibitor.
Protocol 1: Primary Screening using a Fluorescence-Based Inhibition Assay
This protocol describes a high-throughput compatible method to screen for inhibitory activity against a panel of serine proteases.
1. Materials and Reagents:
-
This compound (CAS: 850593-04-3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Serine Protease Panel: e.g., Trypsin, Chymotrypsin, Thrombin, Elastase (lyophilized powders)
-
Fluorogenic Substrates: Specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reconstitute enzymes and substrates in appropriate buffers as per manufacturer's instructions to prepare concentrated stock solutions.
3. Assay Procedure:
-
Prepare a serial dilution of the inhibitor stock solution in DMSO.
-
In the wells of a 96-well plate, add 2 µL of the diluted inhibitor solutions. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the enzyme solution (prepared in assay buffer to the desired final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
4. Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities of the inhibitor-treated wells to the DMSO control wells to determine the percent inhibition.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of the Mechanism of Inhibition
This protocol is designed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for active compounds identified in the primary screen.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Assay Procedure:
-
Design a matrix of experiments varying the concentrations of both the inhibitor and the substrate.
-
For each inhibitor concentration, perform a substrate titration by varying the substrate concentration over a wide range (e.g., 0.25x to 10x the Km value).
-
Follow the assay procedure as described in Protocol 1, measuring the initial reaction velocities for each combination of inhibitor and substrate concentration.
3. Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive: Km increases, Vmax remains unchanged.
-
Non-competitive: Km remains unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease proportionally.
-
Data Presentation
Hypothetical screening data for this compound against a panel of serine proteases.
| Enzyme | Substrate | IC50 (µM) |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 15.2 |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 8.7 |
| Thrombin | Boc-Val-Pro-Arg-AMC | > 100 |
| Elastase | Suc-Ala-Ala-Pro-Val-AMC | 25.4 |
Experimental Workflow
Sources
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid as a carbohydrate sensor
Starting Research on Compound
I'm initiating my investigation into (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. My primary objective involves extensive Google searches to unearth foundational details. I'm prioritizing its synthesis pathways, critical properties, and the mechanisms governing its action. I'm keen to understand its behavior thoroughly.
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role of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in boronate affinity chromatography
Application Note & Protocol
Topic: High-Selectivity Glycoprotein Enrichment Using (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic Acid in Boronate Affinity Chromatography
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation of biomolecules containing cis-diol moieties, such as glycoproteins, ribonucleosides, and catecholamines.[1][2] The core of this method lies in the reversible, pH-dependent covalent bond formed between a boronic acid ligand and the target molecule.[3][4] This application note details the strategic use of a specifically engineered ligand, this compound, to overcome common challenges in BAC, such as non-specific binding. The hydrophilic side chain of this ligand minimizes secondary hydrophobic and ionic interactions, leading to higher purity of the enriched fraction.[2] We provide a comprehensive overview of the underlying principles, detailed protocols for matrix preparation and glycoprotein enrichment, and expert guidance on optimization and troubleshooting.
The Principle of Boronate Affinity Chromatography (BAC)
The retention mechanism in BAC is governed by a specific and reversible covalent interaction.[1] The process is highly dependent on pH.
-
Binding (Alkaline Conditions): At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) state to a tetrahedral boronate anion (sp³).[1] This anionic form readily reacts with compounds bearing 1,2- or 1,3-cis-diol groups to form stable five- or six-membered cyclic esters.[3][5] For most phenylboronic acid derivatives, binding is optimal at a pH of 8.5 or higher.[5]
-
Elution (Acidic Conditions or Competitive Displacement): The boronate ester bond is labile under acidic conditions. Lowering the pH to below the boronic acid's pKa (e.g., pH < 6.5) reverses the reaction, protonating the boronate and releasing the bound molecule.[1][6] Alternatively, elution can be achieved at the binding pH by introducing a high concentration of a competing cis-diol-containing molecule, such as sorbitol or mannitol, which displaces the target molecule from the ligand.[1][7]
Figure 1: pH-dependent mechanism of boronate affinity chromatography.
Ligand Spotlight: this compound
The choice of boronic acid ligand is critical for achieving high selectivity. While simple ligands like aminophenylboronic acid are effective, they can suffer from non-specific binding due to secondary hydrophobic and electrostatic interactions, which can co-purify contaminants.[1][2]
The ligand this compound is rationally designed to mitigate these issues.
-
Phenylboronic Acid Core: Provides the fundamental functionality for cis-diol binding.
-
Carbamoyl Spacer: The amide linkage is stable and positions the functional boronic acid group away from the matrix backbone, improving its accessibility to large biomolecules like glycoproteins.
-
Hydroxyethyl Group: This terminal group imparts significant hydrophilicity to the ligand. This is the key to its enhanced performance. By creating a hydrophilic microenvironment, it disfavors non-specific adsorption of proteins driven by hydrophobic interactions, resulting in cleaner elution fractions.
Figure 2: Annotated structure of the high-selectivity ligand.
Protocol 1: Immobilization of the Ligand
This protocol describes a general method for coupling this compound to an amine-reactive chromatography support, such as NHS-activated agarose.
Materials:
-
NHS-activated Agarose Resin
-
This compound
-
Coupling Buffer: 100 mM Sodium Bicarbonate, 500 mM NaCl, pH 8.3
-
Wash Buffer: 100 mM Acetate, 500 mM NaCl, pH 4.0
-
Blocking Buffer: 100 mM Tris-HCl, pH 8.0
-
Ice-cold 1 mM HCl
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a slurry of NHS-activated agarose resin in ice-cold 1 mM HCl as per the manufacturer's instructions. Immediately wash the required volume of resin with 10-15 bed volumes of ice-cold 1 mM HCl on a sintered glass filter.
-
Ligand Solubilization: Dissolve the this compound in the Coupling Buffer to a final concentration of 10-20 mg/mL. Prepare a sufficient volume to create a 50% slurry with the washed resin.
-
Coupling Reaction: Quickly transfer the washed resin to the ligand solution. Mix gently on a rotary shaker at room temperature for 1-2 hours (or overnight at 4°C). The NHS esters react with the hydroxyl group of the ligand, forming a stable ester linkage.
-
Blocking: After coupling, collect the resin and wash it with 5 bed volumes of Coupling Buffer. Transfer the resin to the Blocking Buffer and mix for 1-2 hours at room temperature to block any remaining active NHS groups.
-
Final Wash: Wash the resin extensively with alternating cycles of Wash Buffer (pH 4.0) and Coupling Buffer (pH 8.3). Repeat this cycle 3-4 times to remove all non-covalently bound ligand and blocking agents.
-
Storage: The prepared affinity resin can be stored as a slurry in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
Protocol 2: Glycoprotein Enrichment Workflow
This protocol provides a step-by-step guide for the selective capture and elution of glycoproteins from a complex biological sample, such as cell lysate or serum.
Figure 3: General workflow for boronate affinity chromatography.
Buffers and Reagents:
-
Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5. Note: Avoid Tris or other buffers containing diols.[6]
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer A (pH Shift): 100 mM Acetic Acid, 150 mM NaCl, pH 4.5.
-
Elution Buffer B (Competitive): 50 mM HEPES, 150 mM NaCl, 200 mM Sorbitol, pH 8.5.
-
Regeneration Buffer: 100 mM Acetic Acid followed by Binding Buffer.
-
Sample: Clarified by centrifugation (10,000 x g, 15 min) and filtered (0.45 µm). Buffer-exchanged into Binding Buffer if necessary.
Procedure:
-
Column Equilibration: Pack the prepared affinity resin into a suitable column. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to allow sufficient residence time for the binding interaction to occur. Collect the flow-through fraction for analysis of unbound proteins.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove all non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Method A (pH Shift): Switch the buffer inlet to Elution Buffer A. Elute the bound glycoproteins and collect fractions. The sharp decrease in pH will cause rapid dissociation of the boronate ester complex.[8]
-
Method B (Competitive): Switch the buffer inlet to Elution Buffer B. The high concentration of sorbitol will compete for the boronate ligands, displacing and eluting the bound glycoproteins.[7] This method is preferred for pH-sensitive proteins.
-
-
Regeneration and Storage: After elution, wash the column with 5 CV of Regeneration Buffer, followed by 10 CV of Binding Buffer to prepare it for the next run. For long-term storage, flush the column with a 20% ethanol solution and store at 4°C.
Key Parameters & Troubleshooting
Effective BAC relies on careful control of experimental conditions.
| Parameter | Recommended Range | Rationale & Expert Insight |
| Binding pH | 8.0 - 9.0 | Must be above the boronic acid's pKa to ensure the tetrahedral anionic state required for binding.[1][5] Higher pH increases binding affinity but may compromise protein stability. An empirical optimum should be determined. |
| Elution Method | pH 4.0-5.0 or 100-500 mM Sorbitol | Acidic elution is efficient but can denature sensitive proteins. Competitive elution with sorbitol is gentler and preserves protein activity.[1][8] |
| Ionic Strength | 150 - 500 mM NaCl | Including salt in the buffers helps to suppress non-specific ionic interactions between proteins and the matrix, thereby improving the purity of the final eluate. |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) are generally recommended to preserve the stability and integrity of biological samples during the entire chromatography process. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal binding pH. 2. Sample loaded too quickly. 3. Target protein is not glycosylated. | 1. Increase the pH of the Binding Buffer in 0.2 unit increments. 2. Reduce the sample loading flow rate to increase residence time. 3. Confirm glycosylation status of the target protein via other methods. |
| Poor Purity | 1. Inefficient washing. 2. Non-specific hydrophobic/ionic binding. | 1. Increase the wash volume to 15-20 CV. 2. Increase the salt concentration (e.g., to 500 mM NaCl) in the binding/wash buffers. The use of the hydrophilic ligand already minimizes this, but it can still occur. |
| Target Elutes in Wash | 1. Binding pH is too low. 2. Weak affinity interaction. | 1. Ensure the pH of the binding buffer is >8.0. 2. Consider adding Mg²⁺ (5-10 mM) to the binding buffer, which can sometimes enhance the boronate-diol interaction.[6] |
References
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Measurement of glycosylated hemoglobins using boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid for Targeted Drug Delivery Systems
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid as a targeting ligand in advanced drug delivery systems. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Advantage of Boronic Acid Targeting
The efficacy of many potent therapeutic agents is often limited by their lack of specificity for target tissues, leading to systemic toxicity and undesirable side effects. A primary goal in modern drug delivery is to engineer systems that can precisely identify and accumulate at the disease site. This compound is an intelligent targeting ligand that leverages a unique biological marker present on many cancer cells: overexpressed sialic acid residues.
Phenylboronic acids (PBAs) are known to form reversible covalent bonds with 1,2- or 1,3-cis-diols, a chemical motif abundant in saccharides like sialic acid. Sialic acids are terminal monosaccharides on the glycans of cell surface glycoproteins and glycolipids. Many malignant tumors, including those in breast, ovarian, and lung cancer, exhibit a significantly higher density of sialic acid compared to healthy cells. This differential expression provides a molecular "zip code" that can be exploited for targeted therapy. This compound is specifically designed to bind to these sialic acid residues, acting as a homing device for drug-loaded nanoparticles.
Mechanism of Action: Sialic Acid Recognition
The core of the targeting mechanism is the pH-dependent interaction between the boronic acid moiety and the diol groups on sialic acid. In the slightly acidic tumor microenvironment (pH ~6.5-6.8), the boron atom is more electrophilic, favoring the formation of a stable cyclic boronate ester with the cis-diol of sialic acid. This interaction facilitates the adhesion and subsequent internalization of the drug delivery vehicle into the target cancer cell, significantly increasing the local concentration of the therapeutic payload.
Figure 1: Mechanism of Sialic Acid Targeting. The boronic acid ligand on the nanoparticle surface forms a reversible covalent bond with sialic acid residues overexpressed on cancer cells, leading to targeted binding and internalization.
Protocol I: Synthesis of Amide-Functionalized Phenylboronic Acid
To be used as a targeting ligand, the boronic acid must be functionalized to allow for conjugation to a nanoparticle carrier. The following protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid and ethanolamine. This introduces a hydroxyl group that can be further activated for conjugation.
Materials:
-
4-Carboxyphenylboronic acid
-
Ethanolamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq), EDC-HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture under an argon atmosphere at room temperature for 4 hours to form the NHS-activated ester.
-
Expert Insight: EDC/NHS chemistry is a highly efficient method for forming a stable, amine-reactive intermediate. Using anhydrous DMF is critical to prevent hydrolysis of the activated ester.
-
-
Amide Coupling: Cool the reaction mixture to 0°C in an ice bath. Add ethanolamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Expert Insight: The acid wash removes unreacted ethanolamine and residual EDC, while the bicarbonate wash removes unreacted 4-carboxyphenylboronic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a DCM/Methanol gradient (e.g., 100:1 to 20:1) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Formulation of Targeted Polymeric Micelles
This protocol details the formulation of drug-loaded micelles using a functionalized polymer (e.g., DSPE-PEG) and subsequent surface modification with the synthesized boronic acid ligand. Doxorubicin (DOX) is used here as a model chemotherapeutic drug.
Figure 2: Workflow for Boronic Acid-Targeted Micelle Formulation. A step-by-step process from initial solubilization to the final purified drug delivery system.
Protocol:
-
Polymer-Drug Film Formation: Dissolve DSPE-PEG-COOH (a phospholipid-polyethylene glycol conjugate with a terminal carboxyl group) and Doxorubicin (DOX) in a suitable organic solvent like chloroform in a round-bottom flask.
-
Hydration and Self-Assembly: Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall. Hydrate the film with a phosphate-buffered saline (PBS, pH 7.4) solution by gentle agitation. This will induce the self-assembly of the amphiphilic polymer into DOX-loaded micelles.
-
Surface Activation: To the micelle solution, add EDC (4 eq to -COOH) and NHS (4 eq to -COOH) and stir for 30 minutes at room temperature to activate the terminal carboxyl groups on the micelle surface.
-
Ligand Conjugation: Add the synthesized this compound (2 eq to -COOH) to the activated micelle solution. Adjust the pH to ~7.5 and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purification: Transfer the solution to a dialysis bag (MWCO 10 kDa) and dialyze against deionized water for 48 hours, with frequent water changes, to remove unconjugated ligand, unencapsulated drug, and residual coupling reagents.
-
Sterilization and Storage: Sterilize the final formulation by passing it through a 0.22 µm syringe filter and store at 4°C.
Protocol III: Characterization and Quality Control
Proper characterization is essential to ensure the formulation is suitable for in vitro and in vivo studies.
Table 1: Key Characterization Parameters for Targeted Nanoparticles
| Parameter | Technique | Purpose | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and size distribution. | 80 - 150 nm, PDI < 0.2 |
| Surface Charge | Zeta Potential Measurement | Indicates colloidal stability and surface modification. | -10 to -25 mV |
| Drug Loading Content (DLC) | UV-Vis or Fluorescence Spectroscopy | Quantifies the amount of encapsulated drug relative to the carrier. | 5 - 15% (w/w) |
| Encapsulation Efficiency (EE) | UV-Vis or Fluorescence Spectroscopy | Measures the percentage of initial drug successfully encapsulated. | > 80% |
| Ligand Conjugation | ¹H NMR or FTIR Spectroscopy | Confirms the successful attachment of the boronic acid ligand. | Presence of aromatic peaks (boronic acid) and amide bond signals. |
Protocol: Measuring Drug Loading Content (DLC)
-
Lyophilize a known amount of the purified micelle solution to obtain the total weight (W_total).
-
Re-dissolve the lyophilized powder in a solvent that disrupts the micelles and dissolves the drug (e.g., DMSO).
-
Measure the absorbance or fluorescence of the solution at the characteristic wavelength for the drug (e.g., ~485 nm for DOX).
-
Calculate the concentration of the drug (C_drug) using a standard curve.
-
Calculate DLC using the formula: DLC (%) = (Weight of drug / W_total) x 100 .
Protocol IV: In Vitro Evaluation of Targeting Efficacy
This protocol assesses the targeting ability of the boronic acid-functionalized nanoparticles using a cancer cell line that overexpresses sialic acid (e.g., MCF-7, human breast cancer) versus a low-expressing control cell line.
Figure 3: Workflow for In Vitro Cellular Uptake Assay. Comparing targeted vs. non-targeted nanoparticles in relevant cell lines.
Protocol: Cellular Uptake via Flow Cytometry
-
Cell Culture: Culture MCF-7 cells (high sialic acid) in appropriate media until they reach ~80% confluency.
-
Seeding: Seed the cells into 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Prepare solutions of targeted (boronic acid-functionalized) and non-targeted (plain PEGylated) DOX-loaded micelles at the same DOX concentration in fresh cell culture media.
-
Incubation: Remove the old media from the cells and add the nanoparticle solutions. Incubate for 4 hours at 37°C.
-
Expert Insight (Competition Assay): To definitively prove that uptake is mediated by the boronic acid-sialic acid interaction, include a control group where cells are pre-incubated with an excess of free this compound for 1 hour before adding the targeted nanoparticles. This should block the sialic acid binding sites and reduce uptake.
-
-
Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin.
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the intracellular DOX fluorescence (e.g., using the PE or FITC channel).
-
Data Interpretation: A significantly higher mean fluorescence intensity in cells treated with the targeted nanoparticles compared to the non-targeted version indicates successful sialic acid-mediated uptake. The competition assay group should show fluorescence levels similar to the non-targeted group.
References
-
D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated targeting of nanoparticles. Carbohydrate Polymers. Available at: [Link]
-
Wang, B., Ma, Y., Zhang, Z., & Wang, C. (2018). Boronic acid-containing block copolymers: design, synthesis, and applications. Chemical Society Reviews. Available at: [Link]
-
Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2014). Sialic acids on cancer cells: structure, function, and therapy. Cancer Research. Available at: [Link]
-
Zhou, Y., et al. (2020). Sialic acid-targeted nanoparticles for diagnosis and therapy of breast cancer. Journal of Nanobiotechnology. Available at: [Link]
-
Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications. Available at: [Link]
-
Gao, Y., et al. (2019). Phenylboronic acid-based drug delivery systems for enhanced cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Deshayes, S., et al. (2013). Phenylboronic acid-functionalized polymer-based nanoparticles for targeted delivery of messenger RNA to the lung. Bioconjugate Chemistry. Available at: [Link]
Application Note: A Practical Guide to Enzymatic Inhibition Studies with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: The Therapeutic Potential of Boronic Acids
Boronic acids represent a prominent class of enzyme inhibitors, distinguished by their unique mechanism of action.[1][2] Unlike many inhibitors that rely solely on non-covalent interactions, boronic acids can form a reversible covalent bond with the catalytic serine residues found in the active sites of many enzymes, particularly serine proteases.[3][4] This interaction mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent and specific inhibition.[1][3] The compound (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 850593-04-3) belongs to this versatile family of inhibitors.[5][6] Its phenylboronic acid core is the key pharmacophore, while the substituted carbamoyl group can influence solubility, pharmacokinetic properties, and interactions with the target enzyme's active site.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition studies with this compound. While this specific derivative may not have extensive published data, the protocols outlined here are based on well-established methods for analogous phenylboronic acid inhibitors targeting bacterial β-lactamases, a clinically significant family of serine proteases.[1][3][7][8]
Mechanism of Inhibition: A Transition-State Mimic
The inhibitory power of phenylboronic acids against serine proteases stems from their ability to act as transition-state analogs. The boron atom, being a Lewis acid, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[3][4] This forms a stable, tetrahedral boronate adduct, which is a mimic of the high-energy tetrahedral intermediate formed during substrate hydrolysis.[1][3] This reversible covalent interaction effectively blocks the enzyme's catalytic activity.
Figure 1. Mechanism of serine protease inhibition by a boronic acid.
Materials and Reagents
Inhibitor and Enzyme
-
This compound (CAS: 850593-04-3)
-
Target Enzyme: A representative bacterial serine β-lactamase (e.g., AmpC, KPC-2). The choice of enzyme will depend on the specific research focus.
-
Substrate: A chromogenic or fluorogenic substrate specific for the chosen β-lactamase (e.g., nitrocefin for colorimetric assays, or a fluorogenic cephalosporin for fluorescence-based assays).[9]
Buffers and Solutions
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, is a common choice. Buffer conditions should be optimized for the specific enzyme's stability and activity.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of the β-lactamase in the assay buffer. The concentration should be determined based on the desired final assay concentration.
-
Substrate Stock Solution: Prepare a stock solution of the substrate in the assay buffer or DMSO, depending on its solubility.
Experimental Protocol: IC50 Determination using a Fluorescence-Based Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[5] A fluorescence-based assay is described for its high sensitivity.[10][11]
Step 1: Preparation of Reagents
-
Inhibitor Dilution Series: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.
-
Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to a final concentration that yields a robust and linear signal within the desired assay time.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to a final concentration, typically at or below its Michaelis-Menten constant (Km), to ensure sensitivity to competitive inhibition.
Figure 2. Workflow for IC50 determination.
Step 2: Assay Procedure
-
Plate Setup: In a 96-well microplate, add the inhibitor dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Enzyme Addition: Add the enzyme working solution to all wells except the background control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.
Step 3: Data Analysis
-
Calculate Initial Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize Data: Normalize the initial rates to the control with no inhibitor (100% activity).
-
Dose-Response Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[3]
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3][5] |
| Ki | The dissociation constant for the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity.[3] |
| Cheng-Prusoff Equation | Used to convert IC50 to Ki for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) |
Note: The IC50 value is dependent on the substrate concentration. For a more absolute measure of inhibitor potency, it is recommended to determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[12]
Determining the Mode of Inhibition
To confirm that this compound acts as a competitive inhibitor, enzyme kinetics should be studied at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Experimental Setup: For each fixed inhibitor concentration (including zero), measure the initial reaction rates across a range of substrate concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Interpretation: For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
Troubleshooting and Considerations
-
Inhibitor Solubility: Ensure the inhibitor is fully dissolved in the assay buffer at all tested concentrations. DMSO concentration should be kept low (typically <1%) and consistent across all wells.
-
Enzyme Stability: Confirm the stability of the enzyme under the assay conditions (pH, temperature, buffer components).
-
Substrate Stability: Check for any non-enzymatic hydrolysis of the substrate.
-
Inner Filter Effect: At high concentrations, the inhibitor or substrate may absorb light at the excitation or emission wavelengths, leading to inaccurate fluorescence readings. This should be checked and corrected for if necessary.
Conclusion
This compound is a promising candidate for enzymatic inhibition studies, particularly against serine proteases like bacterial β-lactamases. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively characterize its inhibitory potency and mode of action. These studies are a critical step in the discovery and development of novel therapeutic agents.
References
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science. [Link]
-
The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology. [Link]
-
This compound. African Rock Art. [Link]
-
Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences. [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]
-
IC50 Determination. edX. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
-
Boronic acid. Wikipedia. [Link]
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- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 2. (2-(2-Hydroxyethyl)phenyl)boronic acid | C8H11BO3 | CID 53424130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [cymitquimica.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]
- 9. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid | C9H9BN2O3 | CID 86643816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Unique Reactivity of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid for Bioconjugation
Bioconjugation, the science of linking biomolecules to other molecules, has become a cornerstone of modern therapeutics and diagnostics.[1][2] Within the diverse toolkit of bioconjugation chemistries, boronic acids stand out for their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[3] This interaction is particularly valuable as it allows for the selective targeting of glycosylated biomolecules, such as glycoproteins and cell surface glycans, under physiological conditions.[4]
This document provides a detailed guide to the application of This compound) in bioconjugation. While specific literature on this exact molecule is emerging, its structural similarity to other well-characterized N-substituted (4-carbamoylphenyl)boronic acids allows for the confident adaptation of established protocols.[4] The presence of the (2-hydroxyethyl)carbamoyl moiety is anticipated to enhance aqueous solubility and provide an additional hydrophilic spacer, which can be advantageous in minimizing non-specific binding and improving the pharmacokinetic properties of the resulting bioconjugate.
This guide will delve into the mechanism of action, provide detailed protocols for glycoprotein labeling and immobilization, and offer insights into the experimental design and data interpretation, empowering researchers to effectively utilize this versatile reagent.
Mechanism of Action: The Reversible Boronate Ester Linkage
The core of this compound's utility lies in its boronic acid functional group. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form is the more reactive species for esterification with diols.
At physiological pH (around 7.4), a sufficient population of the reactive trigonal form exists to react with cis-diols present on saccharides to form a cyclic boronate ester.[4] This reaction is reversible, and the stability of the boronate ester is influenced by pH, the pKa of the boronic acid, and the structure of the diol. A key advantage of this chemistry is its orthogonality to most other functional groups found in biological systems, ensuring high specificity.[4]
The equilibrium can be shifted to favor either the conjugated or unconjugated state by altering the pH. Lowering the pH will favor the hydrolysis of the boronate ester, allowing for the release of the conjugated biomolecule. This pH-responsiveness is a powerful tool for applications such as controlled drug release in acidic tumor microenvironments.
Figure 1: General mechanism of boronic acid-diol interaction for bioconjugation.
Key Applications and Protocols
The ability of this compound to target glycoproteins makes it suitable for a range of applications, including:
-
Glycoprotein enrichment: for proteomics studies.
-
Cell surface labeling: for imaging and cell tracking.
-
Targeted drug delivery: to cells overexpressing specific glycoproteins.
-
Immobilization of glycoproteins: on biosensor surfaces.
Below are detailed protocols for two common applications, adapted from established methods for similar phenylboronic acids.[4]
Protocol 1: Covalent Immobilization of Glycoproteins on a Surface
This protocol describes the immobilization of a glycoprotein onto an amine-reactive sensor chip or resin that has been functionalized with this compound.
Materials:
-
This compound)
-
Amine-reactive surface (e.g., NHS-activated sensor chip, NHS-activated agarose beads)
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)
-
Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4
-
Wash Buffer: Coupling Buffer with 0.05% Tween-20
-
Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 100 mM Borate Buffer, pH 9.0
-
Quenching Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Standard protein quantification assay (e.g., BCA)
Experimental Workflow:
Sources
- 1. Organoborane | CymitQuimica [cymitquimica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides | CymitQuimica [cymitquimica.com]
Illuminating Cellular Redox Landscapes: A Guide to the Synthesis and Application of a Novel Fluorescent Probe Based on (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: The Pressing Need for Precise Redox Sensing
In the intricate theater of cellular biology, reactive oxygen species (ROS) are pivotal actors, playing dual roles as both damaging agents in oxidative stress and nuanced signaling molecules in physiological pathways. Among these, hydrogen peroxide (H₂O₂) stands out for its relative stability and ability to modulate protein function through the oxidation of cysteine residues. The development of tools to precisely monitor H₂O₂ dynamics in living systems is paramount for unraveling its complex roles in health and disease. Boronic acid-based fluorescent probes have emerged as a powerful class of chemical tools for this purpose, offering high selectivity and a clear "turn-on" fluorescence response upon reaction with H₂O₂.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a novel fluorescent probe utilizing (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid as the H₂O₂-reactive moiety. The inclusion of the (2-Hydroxyethyl)carbamoyl group is intended to enhance aqueous solubility and biocompatibility, making the resulting probe particularly suitable for live-cell imaging applications. We will delve into the causal logic behind the experimental design, providing detailed, field-proven protocols that are self-validating and grounded in authoritative scientific literature.
Probe Design and Mechanism of Action: A Chemoselective Switch
The core principle behind this class of fluorescent probes is the chemoselective oxidation of an arylboronic acid to its corresponding phenol by H₂O₂. This transformation is accompanied by a significant change in the electronic properties of the molecule, which is ingeniously coupled to a fluorescent reporter.
In its "off" state, the boronic acid group acts as a fluorescence quencher, often through photoinduced electron transfer (PET). Upon reaction with H₂O₂, the boronic acid is converted to a highly fluorescent phenol, restoring the fluorophore's emission and resulting in a "turn-on" signal that is directly proportional to the H₂O₂ concentration.
Figure 1: General mechanism of H₂O₂ detection by a boronic acid-based fluorescent probe.
PART 1: Synthesis and Characterization
This section provides a detailed, two-stage protocol for the synthesis of the fluorescent probe, starting with the preparation of the key intermediate, this compound, followed by its conjugation to a coumarin-based fluorophore.
Protocol 1: Synthesis of this compound
This protocol details the amide coupling of 4-carboxyphenylboronic acid with 2-aminoethanol (ethanolamine) using the well-established carbodiimide chemistry (EDC/NHS).
Materials:
-
4-Carboxyphenylboronic acid
-
Ethanolamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 1 hour. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC).
-
Amide Bond Formation: To the activated carboxylic acid solution, add ethanolamine (1.1 equivalents) dropwise. Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Conjugation to a Coumarin Fluorophore
This protocol describes the coupling of the synthesized boronic acid derivative to a coumarin fluorophore that has been functionalized with a carboxylic acid. We will use 7-hydroxycoumarin-3-carboxylic acid as an exemplary fluorophore.
Materials:
-
This compound (from Protocol 1)
-
7-Hydroxycoumarin-3-carboxylic acid
-
EDC and NHS
-
Anhydrous DMF
-
DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Activation of Coumarin Carboxylic Acid: In a separate flame-dried flask, dissolve 7-hydroxycoumarin-3-carboxylic acid (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) and stir at room temperature for 1 hour.
-
Conjugation Reaction: To the activated coumarin solution, add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 3 and 4) to isolate the final fluorescent probe.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and record its photophysical properties (absorption and emission spectra, quantum yield).[1][2]
Figure 2: Workflow for the synthesis of the fluorescent probe.
PART 2: Application in Live-Cell Imaging
This section provides a detailed protocol for the application of the synthesized probe for the detection of H₂O₂ in living cells using fluorescence microscopy.
Protocol 3: Live-Cell Imaging of Hydrogen Peroxide
Materials:
-
Synthesized fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, macrophages)
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
N-acetylcysteine (NAC) (for negative control/scavenger)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Procedure:
-
Cell Culture: Culture cells in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) until they reach the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free cell culture medium to the final desired loading concentration (typically 1-10 µM). Remove the culture medium from the cells, wash once with PBS, and incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental design) to the cells. Place the cells on the fluorescence microscope stage, equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Stimulation (Optional): To induce H₂O₂ production, cells can be treated with a stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages, or growth factors for other cell types). For a positive control, a low concentration of exogenous H₂O₂ (e.g., 50-100 µM) can be added. For a negative control, cells can be pre-treated with an ROS scavenger like NAC.
-
Image Acquisition: Acquire fluorescence images at different time points using the appropriate excitation and emission wavelengths for the coumarin fluorophore. It is crucial to use consistent imaging parameters (e.g., exposure time, laser power) throughout the experiment to allow for quantitative comparisons.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity over time or in response to a stimulus will reflect the changes in intracellular H₂O₂ levels.[3][4][5]
Figure 3: Step-by-step workflow for live-cell imaging of H₂O₂.
Quantitative Data and Expected Performance
The performance of a new fluorescent probe can be benchmarked against existing probes with similar mechanisms. The table below summarizes key performance metrics for representative boronic acid-based H₂O₂ probes found in the literature. It is expected that the probe synthesized in this guide will exhibit comparable performance.
| Parameter | Typical Range | Significance |
| Limit of Detection (LOD) | 10 nM - 1 µM | The lowest concentration of H₂O₂ that can be reliably detected. |
| Fluorescence Fold-Change | 5 to >100-fold | The ratio of fluorescence intensity in the "on" state versus the "off" state. |
| Selectivity | High for H₂O₂ over other ROS | The ability to specifically detect H₂O₂ in the presence of other reactive species. |
| Response Time | Minutes to 1 hour | The time required for the probe to react with H₂O₂ and produce a stable signal. |
| Photostability | Good to Excellent | The resistance of the fluorophore to photobleaching during imaging. |
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. The successful synthesis of the intermediate and final probe should be confirmed at each stage by standard analytical techniques (NMR, MS). The functionality of the final probe should be validated in vitro by measuring its fluorescence response to a range of H₂O₂ concentrations before proceeding to live-cell experiments. In cellular experiments, the use of positive (exogenous H₂O₂) and negative (ROS scavenger) controls is essential to confirm that the observed fluorescence changes are indeed due to fluctuations in intracellular H₂O₂ levels.
Conclusion and Future Perspectives
The development of fluorescent probes based on this compound offers a promising avenue for the sensitive and selective detection of hydrogen peroxide in biological systems. The enhanced hydrophilicity of this building block is anticipated to improve probe performance in aqueous environments, including the cytoplasm of living cells. The detailed protocols and conceptual framework provided in this application note are intended to empower researchers to synthesize and apply this novel tool in their investigations of redox biology. Future work could involve the conjugation of this boronic acid moiety to a wider range of fluorophores to create a palette of probes with different spectral properties, enabling multi-color imaging of various cellular processes simultaneously.
References
- 1. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organelle-Targetable Fluorescent Probes for Imaging Hydrogen Peroxide in Living Cells via SNAP-Tag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Multifunctional Boronic Acid Derivative
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a bespoke phenylboronic acid (PBA) derivative engineered for advanced applications in materials science. Its unique molecular architecture, featuring a hydrophilic (2-hydroxyethyl)carbamoyl substituent at the para position of the phenylboronic acid moiety, imparts a unique combination of properties that make it an invaluable building block for creating "smart" or "intelligent" materials.
The core of its functionality lies in the boronic acid group, which can reversibly form covalent bonds with 1,2- or 1,3-diols to create boronate esters. This dynamic covalent chemistry is highly sensitive to pH and the presence of diol-containing molecules, such as glucose.[1][2] The (2-hydroxyethyl)carbamoyl tail offers several distinct advantages over simpler PBA derivatives:
-
Enhanced Hydrophilicity: This group improves water solubility of the monomer and resulting polymers, which is crucial for biomedical applications.
-
Hydrogen Bonding Capability: The amide and hydroxyl groups can participate in hydrogen bonding, contributing to the mechanical properties and stability of the resulting materials.[3]
-
Potential for Internal Catalysis and Self-Association: The proximate hydroxyl and amide functionalities may influence the kinetics of boronate ester formation and exchange, potentially accelerating self-healing processes.
This guide provides an in-depth exploration of the applications of this compound in self-healing materials, drug delivery systems, and biosensors, complete with detailed experimental protocols to facilitate its adoption in your research.
I. Application in Self-Healing Hydrogels
The reversible nature of the boronate ester bond is the cornerstone of self-healing materials.[1][4][5] When a material incorporating these bonds is damaged, the bonds can break and reform, allowing the material to autonomously repair itself. The incorporation of this compound into a polymer network, particularly with a diol-rich polymer like polyvinyl alcohol (PVA), results in hydrogels with excellent self-healing capabilities.[6][7]
Scientific Principle: Dynamic Covalent Crosslinking
The self-healing mechanism is predicated on the dynamic equilibrium between the boronic acid and diol groups, forming and breaking boronate ester crosslinks.[4] This process is highly dependent on pH, with the equilibrium shifting towards the charged, more stable tetrahedral boronate ester at pH values near or above the pKa of the boronic acid. The (2-hydroxyethyl)carbamoyl group is anticipated to influence the pKa of the boronic acid, a critical parameter for optimizing hydrogel formation and stability under physiological conditions.
Caption: Dynamic boronate ester crosslinks enable hydrogel self-healing.
Protocol 1: Synthesis of a Self-Healing Hydrogel
This protocol details the preparation of a self-healing hydrogel by crosslinking a copolymer of this compound with a suitable comonomer (e.g., acrylamide) and polyvinyl alcohol (PVA).
Part A: Synthesis of Poly(acrylamide-co-(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid))
-
Rationale: A copolymer is synthesized to incorporate the boronic acid functionality into a polymer backbone. Acrylamide is chosen as a comonomer for its hydrophilicity and well-established polymerization behavior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed to achieve a well-defined polymer with controlled molecular weight and low dispersity.[8][9]
-
Materials:
-
This compound
-
Acrylamide
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 0.5 g, 2.39 mmol), acrylamide (e.g., 1.70 g, 23.9 mmol), CPADB (e.g., 0.067 g, 0.239 mmol), and AIBN (e.g., 0.0078 g, 0.0478 mmol) in 20 mL of anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting copolymer's molecular weight and composition using techniques such as Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
-
Part B: Preparation of the Self-Healing Hydrogel
-
Rationale: The boronic acid-containing copolymer is crosslinked with PVA, a polymer rich in diol groups, to form the hydrogel. The formation of boronate ester bonds is pH-dependent; therefore, the reaction is performed in a slightly alkaline buffer to facilitate crosslinking.
-
Materials:
-
Poly(acrylamide-co-(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid)) (from Part A)
-
Polyvinyl alcohol (PVA, Mw 70,000-100,000 g/mol , >99% hydrolyzed)
-
Phosphate-buffered saline (PBS), pH 7.4 or slightly higher (e.g., pH 8.0)
-
-
Procedure:
-
Prepare a 5% (w/v) solution of the boronic acid copolymer in PBS.
-
Prepare a 10% (w/v) solution of PVA in PBS. This may require heating to fully dissolve the PVA. Cool the solution to room temperature before use.
-
In a vial, mix the boronic acid copolymer solution and the PVA solution in a 1:1 volume ratio.
-
Gently vortex or shake the mixture. A hydrogel should form within minutes.
-
The resulting hydrogel can be characterized for its mechanical properties (rheology) and self-healing efficiency. For a self-healing test, the hydrogel can be cut in half and the pieces gently pressed back together. The healing process can be observed over time.
-
| Parameter | Typical Value | Rationale |
| Monomer:RAFT:Initiator Ratio | 100:1:0.2 | Controls polymer molecular weight and dispersity. |
| Polymerization Temperature | 70 °C | Ensures efficient thermal decomposition of the AIBN initiator. |
| Hydrogel pH | 7.4 - 8.5 | Facilitates the formation of the more stable tetrahedral boronate ester. |
| Copolymer:PVA Ratio | 1:1 (v/v) | Provides a good balance of boronic acid and diol groups for effective crosslinking. |
II. Application in Drug Delivery Systems
The pH- and glucose-responsive nature of the boronate ester bond makes this compound an excellent candidate for constructing intelligent drug delivery systems.[2][10] These systems can be designed to release their therapeutic payload in response to specific physiological cues, such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.
Scientific Principle: Stimuli-Responsive Drug Release
-
pH-Responsive Release: In acidic environments (lower pH), the equilibrium of the boronate ester bond shifts towards the less stable trigonal boronic acid, leading to the dissociation of the ester and the release of a diol-containing drug.[10] This is particularly relevant for targeted drug delivery to tumors, which often have a slightly acidic microenvironment.
-
Glucose-Responsive Release: In the presence of high concentrations of glucose, the glucose molecules, which are diols, can competitively bind with the boronic acid moieties, displacing a pre-loaded diol-containing drug or disrupting the integrity of a nanoparticle carrier, leading to drug release.
Caption: Stimuli-responsive cleavage of boronate esters for controlled drug release.
Protocol 2: Preparation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a self-assembling amphiphilic block copolymer containing this compound.
Part A: Synthesis of an Amphiphilic Block Copolymer
-
Rationale: An amphiphilic block copolymer, such as one containing a hydrophobic block (e.g., polylactide) and a hydrophilic block functionalized with this compound, will self-assemble in an aqueous solution to form core-shell nanoparticles. The hydrophobic core can encapsulate hydrophobic drugs.
-
Materials:
-
A pre-synthesized hydrophobic polymer with a terminal functional group for further reaction (e.g., polylactic-co-glycolic acid with a terminal amine, PLGA-NH2).
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (coupling agents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Activate the carboxylic acid group of a boronic acid precursor (if necessary) or directly use a pre-activated version. For this protocol, we will assume the synthesis of an amide linkage.
-
Dissolve (4-carboxy-phenyl)boronic acid (a precursor to the target molecule) in DMF. Add NHS and DCC in equimolar amounts to the boronic acid. Stir at room temperature for 4-6 hours to form the NHS-ester.
-
In a separate flask, dissolve PLGA-NH2 in DMF.
-
Add the activated boronic acid solution to the PLGA-NH2 solution and stir at room temperature for 24 hours.
-
Precipitate the resulting block copolymer in cold water or diethyl ether.
-
Purify the polymer by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Characterize the block copolymer by ¹H NMR and GPC.
-
Part B: Preparation of Drug-Loaded Nanoparticles
-
Rationale: The nanoprecipitation method is a simple and effective way to prepare polymer nanoparticles. The amphiphilic block copolymer self-assembles as it is transferred from an organic solvent to water, encapsulating the hydrophobic drug in the core.
-
Materials:
-
Amphiphilic block copolymer (from Part A)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Acetone or a similar water-miscible organic solvent
-
Deionized water
-
-
Procedure:
-
Dissolve the amphiphilic block copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a small volume of acetone (e.g., 1 mL).
-
Add this organic solution dropwise to a larger volume of deionized water (e.g., 10 mL) under constant stirring.
-
The nanoparticles will form spontaneously as the acetone diffuses into the water.
-
Stir the suspension for several hours at room temperature to allow for the complete evaporation of the acetone.
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug.
-
Characterize the nanoparticles for their size and morphology (Dynamic Light Scattering and Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.
-
| Parameter | Typical Value | Rationale |
| Polymer:Drug Ratio | 10:1 (w/w) | A starting point for optimizing drug loading; can be varied. |
| Organic Solvent | Acetone, THF | Must be miscible with water and a good solvent for both polymer and drug. |
| Stirring Rate | Moderate | Ensures rapid mixing and formation of uniform nanoparticles. |
III. Application in Biosensors
The specific and reversible binding of boronic acids to diols makes them excellent recognition elements for biosensors designed to detect saccharides, glycoproteins, and other diol-containing biomolecules.[7][11] this compound can be immobilized on a transducer surface to create a highly sensitive and selective sensor.
Scientific Principle: Boronate Affinity-Based Detection
When the boronic acid-functionalized surface is exposed to a sample containing a diol-containing analyte (e.g., glucose), the analyte binds to the boronic acid, forming a boronate ester. This binding event can be transduced into a measurable signal, such as a change in electrical current, fluorescence, or mass. The hydrophilic nature of the (2-hydroxyethyl)carbamoyl group can help to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.
Caption: Analyte binding to immobilized boronic acid generates a detectable signal.
Protocol 3: Fabrication of an Electrochemical Glucose Sensor
This protocol outlines the steps to fabricate a simple amperometric glucose sensor using a glassy carbon electrode (GCE) modified with a polymer of this compound.
-
Rationale: The polymer is electropolymerized onto the GCE surface, creating a stable and active layer for glucose binding. The binding of glucose alters the electrochemical properties of the modified electrode, which can be measured as a change in current.
-
Materials:
-
This compound monomer
-
Glassy carbon electrode (GCE)
-
Aqueous buffer solution (e.g., PBS, pH 7.4)
-
Potentiostat/Galvanostat
-
Standard three-electrode electrochemical cell (with GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)
-
Glucose solutions of varying concentrations
-
-
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to clean the surface.
-
Electropolymerization: Prepare a solution of the this compound monomer (e.g., 10 mM) in the buffer solution. Immerse the three-electrode system in this solution.
-
Electropolymerize the monomer onto the GCE surface by cycling the potential (e.g., between -0.2 V and +1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s).
-
After polymerization, rinse the modified electrode thoroughly with deionized water to remove any unreacted monomer.
-
Glucose Detection: Place the modified GCE in the electrochemical cell containing a known volume of PBS (pH 7.4).
-
Perform electrochemical measurements, such as cyclic voltammetry or differential pulse voltammetry, in the absence and presence of varying concentrations of glucose.
-
A change in the electrochemical signal (e.g., an increase or decrease in peak current) should be observed upon the addition of glucose, which can be correlated to the glucose concentration.
-
| Parameter | Typical Value | Rationale |
| Monomer Concentration | 10 mM | Sufficient concentration for effective electropolymerization. |
| Potential Window | -0.2 V to +1.0 V | Should encompass the oxidation potential of the monomer. |
| Scan Rate | 50 mV/s | A common scan rate for electropolymerization. |
| Detection Technique | Cyclic Voltammetry / DPV | Standard electrochemical techniques for sensing applications. |
IV. Characterization of Materials
Thorough characterization is essential to understand the properties and performance of the materials synthesized using this compound.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the monomer and the composition of copolymers. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the monomer and polymers. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and polydispersity of the synthesized polymers. |
| Dynamic Light Scattering (DLS) | Measures the size and size distribution of nanoparticles in suspension. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of nanoparticles. |
| Rheology | Characterizes the mechanical properties (e.g., storage and loss moduli) of hydrogels. |
| UV-Vis Spectroscopy | Can be used to study the binding kinetics of boronic acid with diols. |
| Potentiometric Titration | Determines the pKa of the boronic acid monomer and its polymeric form. |
V. Conclusion and Future Outlook
This compound is a highly versatile and promising building block for the creation of advanced functional materials. Its unique combination of pH/diol-responsiveness, hydrophilicity, and hydrogen bonding capability opens up a wide range of possibilities in self-healing materials, targeted drug delivery, and biosensing. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this exciting molecule. Future research may focus on fine-tuning the properties of materials derived from this monomer by copolymerizing it with other functional monomers, leading to the development of even more sophisticated and "intelligent" material systems for a variety of biomedical and technological applications.
References
- Cho, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(22), 12855-12877.
- Li, Y., et al. (2013). Phenylboronic acid-based core-shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.
- Majumdar, S., et al. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors.
- Klouda, L. (2011). Design and fabrication of a high-performance electrochemical glucose sensor. Journal of Diabetes Science and Technology, 5(5), 1065-1075.
- Shi, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. International Journal of Molecular Sciences, 24(11), 9581.
- Majumdar, S., et al. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors.
-
(a) Self-healing mechanism of the hydrogel composed of 2APBA and PVA... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
RAFT POLYMERIZATION TECHNOLOGY. (n.d.). Boron Molecular. Retrieved from [Link]
- Li, J., et al. (2023). Cellulose based self-healing hydrogel through Boronic Ester connections for wound healing and antitumor applications. International Journal of Biological Macromolecules, 230, 123294.
- A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024).
- Facile preparation of PVA hydrogels with adhesive, self-healing, antimicrobial, and on-demand removable capabilities for rapid hemostasis. (2022).
- Rungsawang, T., et al. (2016). Development of Electrochemical Paper-based Glucose Sensor Using Cellulose-4-aminophenylboronic Acid-modified Screen-printed Carbon Electrode. Analytical Sciences, 32(1), 97-102.
- CN110698697A - Preparation method of polyethyleneimine-polyvinyl alcohol hydrogel with self-healing performance. (n.d.). Google Patents.
-
Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. (2022). University of Bath. Retrieved from [Link]
- Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. (2012). Journal of Diabetes Science and Technology, 6(5), 1125-1133.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). Biosensors, 13(8), 785.
- Electrochemical sensing using boronic acids. (2015).
Sources
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile preparation of PVA hydrogels with adhesive, self-healing, antimicrobial, and on-demand removable capabilities for rapid hemostasis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose based self-healing hydrogel through Boronic Ester connections for wound healing and antitumor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110698697A - Preparation method of polyethyleneimine-polyvinyl alcohol hydrogel with self-healing performance - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boronmolecular.com [boronmolecular.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and fabrication of a high-performance electrochemical glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodeboronation of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. As Senior Application Scientists, we understand that unexpected side reactions can be a significant source of frustration, leading to decreased yields and complex purification challenges. One of the most common issues encountered with arylboronic acids is protodeboronation—the undesired cleavage of the carbon-boron bond.
This guide provides an in-depth analysis of the causes of protodeboronation specific to this compound and offers field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Section 1: Understanding the Challenge: Frequently Asked Questions
This section addresses the fundamental principles of protodeboronation, providing the causal understanding needed to make informed experimental choices.
Q1: What is protodeboronation and why is it a significant problem?
A: Protodeboronation is a chemical reaction in which the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom (a proton), effectively converting your starting material into an undesired byproduct.[1] This process is a primary decomposition pathway for arylboronic acids and is particularly problematic in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
The consequences for your research are direct and impactful:
-
Reduced Yield: Your active nucleophile is consumed, leading to lower yields of the desired coupled product.
-
Stoichiometric Imbalance: The reaction stoichiometry is altered, potentially stalling the catalytic cycle.
-
Purification Complexity: The byproduct, N-(2-hydroxyethyl)benzamide, can have similar solubility and chromatographic properties to your target molecule, complicating isolation.
Q2: What makes this compound susceptible to protodeboronation?
A: The susceptibility of any arylboronic acid to protodeboronation is governed by a complex interplay of electronic effects, reaction conditions, and the speciation of the boron atom in solution.[1][3]
For this compound, the key factor is the electronic nature of the para-substituent. The carbamoyl group (-C(=O)NHR) is moderately electron-withdrawing. While strongly electron-donating groups are known to accelerate protodeboronation under certain conditions, electron-withdrawing groups can also pose a stability challenge, particularly under the basic conditions required for Suzuki-Miyaura coupling.[4][5] The formation of the tetrahedral boronate anion [ArB(OH)₃]⁻, which is the active nucleophile in the coupling reaction, can also render the C-B bond susceptible to cleavage, a process that is highly pH-dependent.[3][6]
Q3: How does pH influence the stability of my boronic acid?
A: The pH of the reaction medium is arguably the most critical factor controlling both the stability and reactivity of your boronic acid.[1][2][3] It dictates the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate.[3]
-
Acidic/Neutral pH: The neutral form, ArB(OH)₂, predominates. Some arylboronic acids can undergo acid-catalyzed protodeboronation, although this is less common than the base-mediated pathway.[1][4]
-
Basic pH (pKa < pH): As the pH increases above the pKa of the boronic acid, the equilibrium shifts to the tetrahedral boronate, [ArB(OH)₃]⁻.[3] This species is more nucleophilic and essential for the transmetalation step in Suzuki coupling.[7] However, this boronate form is often more susceptible to protodeboronation.[6]
The relationship is not always linear; kinetic studies have shown that the rate of protodeboronation can vary significantly across the pH scale, with different mechanisms dominating in different regimes.[2][8]
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides a structured approach to diagnosing and solving protodeboronation issues during experimental work, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Problem: My Suzuki-Miyaura reaction has low yield, and LC-MS/NMR analysis shows significant formation of N-(2-hydroxyethyl)benzamide.
This is a classic sign of protodeboronation outcompeting the desired cross-coupling. The following troubleshooting workflow can help you systematically optimize your reaction to favor the productive pathway.
Step 1: Evaluate Your Base and pH Conditions
The choice of base is critical as it directly influences the concentration of the reactive boronate species. A base that is too strong or used in excess can accelerate decomposition.
| Base | Typical Conditions | Pros | Cons & Mitigation Strategies |
| K₂CO₃ | 2-3 equiv., aq. solvent mix | Mild, commonly used, effective for many couplings. | Can be slow; prolonged reaction times increase risk of protodeboronation. |
| K₃PO₄ | 2-3 equiv., anhydrous solvent (e.g., Dioxane, Toluene) | Moderately strong, often provides good balance of reactivity and stability.[9] | Can still promote decomposition at high temperatures. Consider starting at 60-80 °C. |
| Cs₂CO₃ | 2-3 equiv., anhydrous solvent | Highly effective for activating boronic acids, can accelerate slow couplings. | Strong basicity can significantly increase the rate of protodeboronation. Use cautiously and at lower temperatures. |
| Organic Bases (e.g., Et₃N, DIPEA) | 3-5 equiv. | Very mild, can sometimes suppress protodeboronation. | Often insufficient to promote efficient transmetalation, leading to stalled reactions. |
Recommendation: Start with a milder base like K₃PO₄ in an anhydrous solvent like dioxane. If the coupling is sluggish, consider a more active catalyst system before resorting to a stronger base.
Step 2: Control Temperature and Reaction Time
Protodeboronation, like most reactions, is accelerated at higher temperatures.[4]
-
Action: Run your reaction at the lowest temperature that allows for efficient catalytic turnover. Start screening at 60-80 °C and only increase the temperature if the reaction does not proceed.
-
Causality: By minimizing thermal energy, you reduce the rate of the undesired decomposition pathway relative to the desired cross-coupling. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent post-reaction decomposition.
Step 3: Choose the Right Solvent
The presence of a proton source is required for protodeboronation.
-
Action: Whenever possible, use anhydrous solvents (e.g., dioxane, toluene, THF) rather than aqueous mixtures or protic solvents like alcohols. Water is a key reactant in the protodeboronation process.[10]
-
Causality: While some water is often necessary for dissolving inorganic bases and facilitating the formation of the active [ArB(OH)₃]⁻ species, excess water provides a ready source of protons for the C-B bond cleavage.[11] Using a polar, aprotic solvent is often the best compromise.
Step 4: Accelerate the Productive Reaction
A key strategy to mitigate any side reaction is to increase the rate of the desired reaction.
-
Action: Employ a modern, highly active catalyst system. Palladium pre-catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate of Suzuki-Miyaura coupling.[1][12]
-
Causality: If the catalytic cycle is very fast, the boronic acid is consumed in the productive coupling pathway much more rapidly than it can decompose via protodeboronation, effectively outrunning the side reaction.
Step 5: Advanced Strategy: "Slow-Release" of the Boronic Acid
For particularly sensitive systems, the best approach is to keep the instantaneous concentration of the free boronic acid in the reaction mixture as low as possible.[1][13] This is achieved by converting the boronic acid to a more stable derivative that slowly hydrolyzes under the reaction conditions to release the active nucleophile.
-
Action: Convert this compound to its corresponding pinacol boronate ester or N-methyliminodiacetic acid (MIDA) boronate prior to the coupling reaction.
-
Trustworthiness: This is a widely validated and highly effective strategy. MIDA boronates are particularly robust and are often crystalline, air-stable solids that can be purified by chromatography and accurately weighed.[9] Organotrifluoroborates (R-BF₃K) are another stable alternative.[9]
Section 3: Storage and Handling Best Practices
Proper storage is the first line of defense against decomposition.
-
Q: How should I store solid this compound?
-
A: To maximize shelf-life, store the solid compound in a tightly sealed container at low temperature (refrigerator at 2-8 °C or freezer at -20 °C for long-term storage).[14][15] It is also advisable to store it under an inert atmosphere (argon or nitrogen) to protect it from atmospheric moisture.[14]
-
-
Q: Are solutions of this compound stable?
-
A: Solutions are generally less stable than the solid material. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., dioxane, DMF). Prepare the solution immediately before use and avoid prolonged storage. The presence of trace amounts of acid or base can initiate decomposition.
-
Section 4: Key Experimental Protocols
The following protocols are designed as robust starting points for your experiments, incorporating the principles discussed above.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This procedure is designed for a challenging coupling where protodeboronation is a known risk.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Place the vial in a pre-heated block and stir at a moderate temperature (start with 80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS every 1-2 hours. Once the limiting reagent is consumed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.
Protocol 2: Preparation of the Pinacol Boronate Ester for Slow-Release
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene.
-
Dehydration: Add anhydrous magnesium sulfate or molecular sieves to remove any trace water, which can hinder esterification.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by ¹H NMR or LC-MS by observing the disappearance of the boronic acid.
-
Isolation: Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling protocol described above, replacing the boronic acid. For higher purity, the ester can be purified via silica gel chromatography.
References
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia contributors. (n.d.).
- Klimánková, I., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Klimánková, I., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC.
- Soloway, A. H., & Gordon, D. S. (1958). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.
- Klimánková, I., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Klimánková, I., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Pubs.rsc.org.
- Nykjaer, A., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids. BenchChem.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation.
- Taylor, M. S. (2011). Solvent Effects in Boronic Acid-Diol Binding.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Anderson, J. C., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Lumiprobe. (n.d.). Reagent storage conditions. Lumiprobe.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 15. lumiprobe.com [lumiprobe.com]
Technical Support Center: Purification of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for the purification of crude (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important building block. The methodologies described herein are grounded in established chemical principles and aim to equip you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Introduction: The Challenge of Purifying a Multifunctional Boronic Acid
This compound is a key intermediate in various fields, including medicinal chemistry and materials science. Its structure, featuring a hydrophilic hydroxyethyl amide side chain and the Lewis acidic boronic acid moiety, presents unique purification challenges. The presence of both acidic and polar functional groups can lead to issues such as poor solubility in common organic solvents, streaking on silica gel chromatography, and the formation of tenacious impurities. This guide will provide a systematic approach to tackling these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Protodeboronation product: (N-(2-hydroxyethyl)benzamide). This is often a major byproduct resulting from the loss of the boronic acid group.[1][2]
-
Boroxine: A cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. This is a common issue with boronic acids and can complicate NMR analysis and reactivity.[3]
-
Starting materials and reagents: Unreacted starting materials or residual coupling reagents.
-
Oxidized species: Boronic acids can be susceptible to oxidation.[4]
Q2: My crude product is an intractable oil or gum. How can I handle it?
A2: Oiling out is a common problem with polar molecules. Attempting to solidify the material is the first step. This can sometimes be achieved by:
-
Trituration: Vigorously stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes).[5] Chilling the mixture during trituration can sometimes induce solidification.
-
Solvent evaporation with a co-solvent: Dissolving the oil in a good solvent (e.g., methanol) and then slowly evaporating it on a rotary evaporator while adding a poor solvent (e.g., toluene) can sometimes lead to precipitation of a solid.
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: Standard silica gel chromatography can be challenging for this compound due to its polarity and the acidic nature of silica. Boronic acids often streak or irreversibly bind to silica gel.[1][2][5] However, with careful selection of the mobile phase, it can be successful. See the detailed protocol below for guidance. Using neutral or deactivated silica, or even alumina, can be viable alternatives.[6]
Q4: Is recrystallization a viable purification method?
A4: Recrystallization can be highly effective if a suitable solvent system is identified.[6][7] The challenge lies in finding a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Solvent screening on a small scale is crucial.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Broad or complex signals in ¹H NMR, especially in the aromatic region. | Boroxine Formation. The dehydration of boronic acids to form cyclic trimers (boroxines) is a common equilibrium process. This can lead to multiple, broadened signals in the NMR spectrum. | Add a few drops of a coordinating solvent like d₄-methanol or D₂O to the NMR tube. These solvents can break up the boroxine anhydride by forming a tetrahedral boronate species, resulting in sharper, more easily interpretable spectra.[3] |
| Low recovery after silica gel chromatography. | Irreversible adsorption to silica. The Lewis acidic boron atom can strongly interact with the acidic silanol groups on the silica surface, leading to product loss.[1][2] | 1. Use a modified mobile phase: Add a small amount of a polar, coordinating solvent like methanol or a modifier like acetic acid to the eluent to compete for binding sites on the silica.[6] 2. Use deactivated silica or alumina: Neutral alumina or silica gel deactivated with a base (e.g., triethylamine) can reduce strong acidic interactions.[6] |
| Product co-elutes with a major impurity during chromatography. | Similar polarity of the product and impurity. This is often the case with the protodeboronated impurity, which has a similar amide and hydroxyl group. | 1. Switch to a different stationary phase: If normal phase fails, consider reversed-phase (C18) chromatography. The different separation mechanism may resolve the compounds. 2. Employ an acid-base extraction workup prior to chromatography. This can selectively remove acidic or basic impurities. |
| The purified product degrades upon storage. | Oxidative instability or hydrolysis. Boronic acids can be sensitive to air and moisture, leading to decomposition over time.[4] | Store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C). [8] Ensuring the material is thoroughly dry before storage is also critical. |
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow
Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously and allow the layers to separate. The boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer.[9][10][11]
-
Separate the layers and wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the acidic product.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 2-3, checking with pH paper. The pure boronic acid should precipitate out or form an emulsion.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This is often the most effective method for obtaining highly pure, crystalline material.
Solvent Screening Table:
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Sparingly Soluble | Soluble | A good starting point. May require a large volume. |
| Ethanol/Water | Insoluble | Soluble | A common and effective mixture for polar compounds. |
| Isopropanol | Sparingly Soluble | Soluble | Can be effective. |
| Acetonitrile | Sparingly Soluble | Soluble | Another good option to screen. |
| Ethyl Acetate/Hexane | Insoluble | Soluble in hot EtOAc | An anti-solvent crystallization approach. |
Step-by-Step Procedure (using Ethanol/Water as an example):
-
Place the crude boronic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring and keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath or refrigerator for at least an hour.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Modified Flash Column Chromatography
For cases where recrystallization is not feasible, a modified chromatography approach can be used.
Workflow Diagram:
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
common side reactions with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid and how to avoid them
Welcome to the dedicated technical support guide for researchers utilizing (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS: 850593-04-3)[1][2]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What are the likely causes?
This is the most frequent issue and often stems from the degradation of the boronic acid reagent rather than the catalytic cycle itself. While standard coupling problems like an inactive catalyst or poor ligand choice are possible, the instability of the boronic acid is a primary suspect[3][4].
Core Issue: Reagent Instability. The primary culprits are protodeboronation and boroxine formation, which consume your active reagent.
Troubleshooting Steps:
-
Verify Reagent Quality: Has the boronic acid been stored properly? It is sensitive to air and moisture and should be stored under an inert atmosphere in a cool, dry place[5].
-
Assess Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate reagent decomposition[3][6].
-
Analyze the Crude Reaction Mixture: Use LC-MS to check for the presence of the byproduct N-(2-hydroxyethyl)benzamide. Its presence is a definitive sign of protodeboronation.
-
Re-evaluate Catalytic System: Ensure your palladium source is active and the ligand is appropriate for the coupling partners. For electron-rich or hindered halides, bulkier, electron-rich phosphine ligands may be required to facilitate oxidative addition[3].
`dot graph TD { subgraph "Troubleshooting Low Yield" A[Low or No Product Yield] --> B{Is the Catalyst System Active?}; B -->|Yes| C{Is the Boronic Acid Decomposing?}; B -->|No| D[Optimize Catalyst, Ligand, & Conditions]; C -->|Yes| E[See Q2 & Q3 for Solutions]; C -->|No| F[Re-evaluate Substrates & Other Reagents]; end
} ` Caption: High-level troubleshooting workflow for Suzuki-Miyaura reactions.
Q2: I suspect protodeboronation is occurring. What is it and how can I prevent it?
Protodeboronation is an undesired side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond[7]. This process converts your valuable boronic acid into an inert byproduct, directly reducing your potential yield.
Mechanistic Insight: The this compound is particularly susceptible to this reaction. The amide group at the para-position is electron-withdrawing, which increases the acidity of the boronic acid and can make the ipso-carbon more prone to protonolysis, especially under basic conditions required for the Suzuki-Miyaura reaction[6][8]. The reaction is often accelerated by water, strong bases, and elevated temperatures[3][7].
`dot graph G { layout=neato; rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [arrowhead=open, color="#202124"];
} ` Caption: Competing reaction pathways for boronic acids in cross-coupling.
Strategies for Avoidance:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF)[3].
-
Lower the Reaction Temperature: If kinetically feasible, reducing the temperature can significantly slow the rate of protodeboronation[3].
-
Minimize Water Content: While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeboronation. Use anhydrous solvents or carefully control the water content.
-
Convert to a More Stable Boronate Ester: This is the most robust solution. Converting the boronic acid to a pinacol (BPin) or MIDA boronate ester derivative creates a more stable compound that is resistant to protodeboronation[3][4][7]. These esters often act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its steady-state concentration low and minimizing decomposition[6][7].
Q3: My boronic acid solid seems to have changed over time, and I see complex NMR signals. Is this boroxine formation?
Yes, this is very likely due to the formation of the corresponding triphenylboroxine.
Mechanistic Insight: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a reversible dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water[9][10]. The process is entropy-driven and can occur upon standing, especially if the compound is not stored under strictly anhydrous conditions[9][10][11].
Impact on Reactivity:
-
In reactions containing water: The boroxine is often still a competent coupling partner because it can hydrolyze in situ back to the active boronic acid monomer[9][12]. However, the presence of both forms can complicate stoichiometry, as the molecular weight is different.
-
In anhydrous reactions: If your reaction is strictly anhydrous, the boroxine may be less reactive or unreactive compared to the boronic acid, as it may not efficiently participate in the transmetalation step[12].
Management Strategies:
-
Proper Storage: Store the boronic acid in a desiccator under an inert atmosphere to minimize water exposure and slow the conversion to boroxine[5].
-
Use "As Is" with Caution: For many standard Suzuki couplings (e.g., in Dioxane/H₂O), you can often use the mixture of boronic acid and boroxine. It is advisable to use a slight excess (1.2–1.5 equiv.) of the boron reagent to compensate for any inactive boroxine.
-
Re-hydrolyze Before Use: If you suspect significant boroxine formation, you can dissolve the solid in a suitable solvent (like THF or Dioxane) and add a controlled amount of water to encourage hydrolysis back to the monomer before adding it to your reaction.
Q4: Can the N-(2-hydroxyethyl)amide side chain itself cause side reactions?
Under typical Suzuki-Miyaura cross-coupling conditions, the N-(2-hydroxyethyl)amide functional group is generally stable and well-tolerated[13]. The primary influence of this group is electronic—its electron-withdrawing nature exacerbates the risk of protodeboronation, as discussed in Q2.
Direct reactions involving the amide or the terminal hydroxyl group are uncommon under these conditions:
-
Amide Bond Cleavage: Requires harsh acidic or basic conditions, far beyond what is typical for a Suzuki coupling.
-
Hydroxyl Group Reactivity: While the hydroxyl group could potentially coordinate to the palladium center or interact with the boronic acid, these are not reported as significant competing side reactions. In some contexts, boronic acids are used specifically to bind diols, but this typically requires specific pH conditions and cis-diol arrangements not present here[14][15].
Your focus should remain on mitigating the inherent instabilities of the boronic acid moiety itself.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Protodeboronation of the boronic acid. | Use milder base (K₂CO₃, KF); lower temperature; convert to a pinacol ester.[3][7] |
| Boroxine Formation | Store reagent under inert, dry conditions; use a slight excess (1.2-1.5 eq); ensure reaction has sufficient water to hydrolyze boroxine in situ.[9][12] | |
| Inactive Catalyst/System | Use a pre-formed Pd(0) catalyst or ensure Pd(II) precatalyst is properly reduced; use bulky, electron-rich ligands (e.g., SPhos, XPhos).[3] | |
| Byproduct Detected | Mass corresponding to N-(2-hydroxyethyl)benzamide is observed. | Confirms protodeboronation. Implement solutions for protodeboronation. |
| Mass corresponding to homocoupled boronic acid is observed. | Reaction mixture was not properly degassed, leading to oxidative homocoupling. Improve inert gas purging.[4] | |
| Inconsistent Results | Variable Reagent Quality | Purchase high-purity reagent from a reliable supplier[13]; store properly; consider converting the entire batch to a more stable pinacol ester for consistency. |
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Mitigate Side Reactions
This protocol incorporates best practices to minimize both protodeboronation and issues related to boroxine formation.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild base such as finely powdered K₃PO₄ (2.0–3.0 equiv.) or Cs₂CO₃ (2.0 equiv.)[3].
-
Causality Note: Using an excess of the boronic acid compensates for any pre-existing boroxine or minor decomposition. A mild, finely powdered base promotes the reaction without aggressively degrading the boronic acid.
-
-
Degassing: Seal the flask and thoroughly purge with an inert gas for 15-30 minutes.
-
Solvent Addition: Add degassed solvent via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or THF) and water[3]. The total volume should result in a concentration of 0.1–0.2 M relative to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C). Monitor progress by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times to minimize thermal decomposition[3].
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester (BPin) derivative is the most effective solution[3][7].
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to physically remove the water formed during the esterification. The reaction is typically complete within 2-12 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in Suzuki-Miyaura coupling reactions after solvent removal. If necessary, it can be purified by recrystallization or column chromatography.
-
Storage: The resulting this compound pinacol ester is significantly more stable to storage and handling than the parent boronic acid.
References
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- University of Bath. (2023). Amides as modifiable directing groups in electrophilic borylation.
- Wikipedia. (n.d.). Protodeboronation.
- Royal Society of Chemistry. (2023). Amides as modifiable directing groups in electrophilic borylation. Chemical Science. DOI:10.1039/D2SC06483A
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-{ [2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022).
- Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Heterocycles. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-(Benzyloxy)phenylboronic acid.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Heterocycles. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
- CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules.
- PubMed. (n.d.). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy.
- National Institutes of Health. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance.
- ResearchGate. (2025). Boronic acid carrying (2-hydroxyethylmethacrylate)
- AstaTech. (n.d.). This compound, 98% Purity.
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy.
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Technical Support Center: Optimizing Reactions with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of reactions involving (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. The unique combination of a boronic acid, an amide, and a primary alcohol in this molecule presents specific challenges and opportunities in cross-coupling reactions. This document will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions to form C-C and C-N bonds, respectively. Its utility stems from the ability to introduce a hydrophilic side chain that can modulate the physicochemical properties of the target molecule. However, the presence of the N-(2-hydroxyethyl)amide moiety can significantly influence the reactivity of the boronic acid and the overall success of the coupling reaction.
This guide will address common issues such as low or no yield, side reactions, and purification challenges. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to a few key factors related to its specific functional groups.
-
Catalyst Inhibition: The lone pairs on the oxygen of the hydroxyl group and the nitrogen and oxygen atoms of the amide group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[1]
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, an undesired side reaction known as protodeboronation. This is often exacerbated by elevated temperatures and certain basic conditions.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen.[3]
-
Poor Solubility: The polarity of the molecule might lead to solubility issues in common organic solvents, hindering efficient reaction kinetics.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require careful optimization for this specific substrate.
To begin troubleshooting, a systematic approach is recommended. Start by ensuring all reagents and solvents are pure and anhydrous (for Suzuki reactions), and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Q2: Can the hydroxyl and amide groups on the boronic acid interfere with the catalytic cycle?
A2: Yes, these functional groups can interfere in several ways. The hydroxyl group, in particular, can act as a directing group, influencing the regioselectivity of the reaction in some cases.[4][5] However, it can also coordinate to the palladium center, potentially slowing down the catalytic cycle. The amide group, depending on its orientation, can influence the electronic properties of the phenylboronic acid. While amides are generally considered electron-withdrawing, the overall electronic effect can be complex.[6]
It is crucial to select a catalyst and ligand system that is tolerant to these functional groups. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), are often effective in mitigating catalyst inhibition and promoting efficient oxidative addition and reductive elimination.[1]
Q3: Should I protect the hydroxyl group before running the coupling reaction?
A3: Protection of the hydroxyl group is a common strategy to prevent potential side reactions and catalyst inhibition. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, is a common choice due to its ease of installation and removal under mild conditions.[7]
However, protection adds extra steps to your synthesis. It is often worthwhile to first screen reaction conditions with the unprotected boronic acid. In some cases, the hydroxyl group may not significantly interfere, or its presence might even be beneficial.[4][5]
Here is a general workflow to decide on protection:
Caption: Decision workflow for hydroxyl group protection.
Q4: What are the best practices for purifying the final product, which is likely to be polar?
A4: The polarity of your product, due to the presence of the hydroxyethyl amide moiety, can make purification challenging.
-
Column Chromatography: Standard silica gel chromatography can be effective, but you may need to use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes improve peak shape and reduce tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography using water/acetonitrile or water/methanol gradients can be a very effective purification method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material. Experiment with different solvents and solvent mixtures to find the optimal conditions.[8]
-
Acid-Base Extraction: If your product has an acidic or basic handle (which is not the case here, but good to keep in mind for other derivatives), you can use acid-base extractions to separate it from neutral impurities.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This section provides a more detailed, step-by-step approach to troubleshooting low yields in Suzuki-Miyaura reactions with this compound.
Problem: My reaction shows low conversion of starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species has not been generated or has been deactivated. This can happen if a Pd(II) precatalyst is not efficiently reduced in situ, or if the catalyst is oxidized by residual oxygen.[2] | - Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).- Ensure rigorous degassing of all solvents and the reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[9] |
| Inefficient Transmetalation | The boronic acid is not sufficiently activated to transfer its organic group to the palladium center. This is a common rate-limiting step.[10] | - Base Selection: Switch to a stronger or more soluble base. For this substrate, consider bases like K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical.[11]- Solvent System: Ensure the base is soluble in the reaction medium. A small amount of water in solvents like dioxane or THF can help solubilize inorganic bases and facilitate the formation of the active boronate species.[2] |
| Poor Oxidative Addition | The aryl halide coupling partner is electron-rich or sterically hindered, making the oxidative addition step slow. | - Ligand Choice: Use more electron-rich and bulky ligands like XPhos, SPhos, or RuPhos to facilitate oxidative addition.[1]- Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier for this step. |
Problem: My starting materials are consumed, but the desired product yield is low, and I see significant side products.
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation Product | The boronic acid is unstable under the reaction conditions, especially at high temperatures and in the presence of a strong base and water.[2] | - Use Milder Bases: Switch to a milder base like KF.- Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These are more resistant to protodeboronation.- Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Homocoupling Product | Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[3] | - Rigorous Degassing: As mentioned before, ensure all components of the reaction are thoroughly degassed and the reaction is run under a positive pressure of an inert gas. |
| Unidentified Byproducts | The functional groups on your boronic acid or coupling partner may be undergoing side reactions under the reaction conditions. | - Protect Functional Groups: If you suspect the hydroxyl or amide group is participating in side reactions, consider protecting them.- Lower Reaction Temperature: High temperatures can often lead to decomposition and the formation of byproducts. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Remember that optimization will likely be necessary for your specific aryl halide.
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Alternative Reaction: Chan-Lam Coupling
For the formation of C-N bonds, the Chan-Lam coupling is a valuable alternative to the Buchwald-Hartwig amination, especially given that it is often tolerant of air and moisture.[7][12][13][14] This copper-catalyzed reaction couples an aryl boronic acid with an N-H containing compound. In the context of our substrate, you would be coupling it with an amine or amide.
Key Considerations for Chan-Lam Coupling:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used catalyst.
-
Oxidant: The reaction is typically run open to the air, with oxygen serving as the terminal oxidant.
-
Base: A mild organic base like pyridine or triethylamine is often employed.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents.
-
Temperature: The reaction can often be run at room temperature.[7][13]
The presence of the free hydroxyl and amide groups on the boronic acid could potentially coordinate with the copper catalyst. As with the Suzuki-Miyaura coupling, optimization of the reaction conditions, including the choice of ligand for the copper catalyst, may be necessary.
Conclusion
Successfully employing this compound in cross-coupling reactions requires a nuanced understanding of its potential reactivity. By systematically addressing potential issues such as catalyst inhibition, side reactions, and purification challenges, researchers can significantly improve their reaction yields. This guide provides a framework for troubleshooting and optimization, empowering you to harness the full potential of this versatile building block in your synthetic endeavors. Remember that careful planning, meticulous experimental technique, and a systematic approach to optimization are the keys to success.
References
- Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 3(13), 2077–2079.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Baddeley, T. C., & Watson, A. J. B. (2014). Copper-catalyzed C-N cross-coupling of sulfondiimines with boronic acids. Organic Letters, 15(17), 4277–4279.
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chan–Lam coupling. (2023). In Wikipedia. Retrieved from [Link]
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.
- Genin, M. J., et al. (2000). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 122(35), 8452–8465.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki−Miyaura Cross-Coupling Reaction: A Brief Historical Perspective. Tetrahedron, 58(48), 9633–9695.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Morken, J. P., et al. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 134(34), 14146–14152.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Suzuki reaction. (2023). In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Buchwald, S. L., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(40), 13552–13561.
-
Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved from [Link]
- Morken, J. P., et al. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Abdel-Aal, A.-B. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 360–367.
- Hunter, C. A. (2004). The effect of intramolecular interactions on hydrogen bond acidity. Organic & Biomolecular Chemistry, 2(6), 835–842.
- Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. (2018).
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Suzuki coupling between phenylboronic acid and aryl halides. (n.d.).
- Abdel-Aal, A.-B. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation.
- Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. (n.d.).
- Vasileva, V., & Petkov, I. (2013). How Do Amides Affect the Electronic Properties of Pyrene? The Journal of Physical Chemistry A, 117(25), 5229–5237.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). PubMed Central.
- Johnson, T., Quibell, M., & Sheppard, R. C. (1995). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. Journal of Peptide Science, 1(1), 11–25.
- Intramolecular Hydrogen Bonding 2021. (2021). MDPI.
- N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). Frontiers in Chemistry.
- What is the best technique for amide purification? (2020).
- Effects of intramolecular hydrogen bonding on the excited state dynamics of phenol chromophores. (2007). PubMed.
- Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatiz
- Column Chromatography-Free Solution-Phase Synthesis of a Natural Piper-Amide-like Compound Library. (2013).
- Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
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- 9. Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chan-Lam Coupling [organic-chemistry.org]
troubleshooting guide for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid stability issues
Welcome to the technical support center for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 850593-04-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise during the storage, handling, and use of this versatile reagent. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organoboron compound. Like other arylboronic acids, it is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the hydroxyethylcarbamoyl substituent provides a handle for further functionalization or can influence the molecule's solubility and biological activity, making it a valuable building block in medicinal chemistry and materials science.
Q2: What are the primary stability concerns for this compound?
As with most arylboronic acids, the main stability concerns for this compound revolve around three primary degradation pathways:
-
Protodeboronation: The cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom.[1][2]
-
Oxidation: The conversion of the boronic acid to a phenol.
-
Boroxine Formation: The dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride called a boroxine.[3][4]
The rates of these degradation pathways are influenced by factors such as pH, temperature, presence of water, light, and oxygen.
Q3: How should I properly store this boronic acid?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate between 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[5]
-
Container: Use a tightly sealed container to prevent moisture absorption.
-
Light: Protect from light.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Problem 1: Inconsistent Reactivity or Low Yields in Suzuki-Miyaura Coupling
You observe that different batches of the boronic acid, or the same batch used over time, give variable yields in your cross-coupling reactions.
In the solid state or in anhydrous solvents, boronic acids can reversibly form cyclic trimers known as boroxines through the loss of water.[3][4] While often in equilibrium with the active monomeric form in the reaction mixture, significant boroxine formation can lead to inaccurate quantification and stoichiometry, affecting your reaction's outcome. The presence of the amide and hydroxyl groups in the substituent of this compound could potentially influence the rate and equilibrium of boroxine formation through intermolecular hydrogen bonding.
Troubleshooting Steps:
-
Characterization: Before use, analyze a small sample of your boronic acid by ¹H NMR or LC-MS to assess its purity and check for the presence of boroxine. Boroxines often have different solubility profiles and distinct NMR signals.
-
Controlled Hydration: If boroxine formation is suspected, the equilibrium can be shifted back towards the monomeric boronic acid. In some protocols, the addition of a controlled amount of water to the reaction mixture can be beneficial. However, excess water can promote other degradation pathways.
-
Use Fresh Reagent: Whenever possible, use a freshly opened container of the boronic acid for critical reactions.
Protodeboronation is the irreversible loss of the boronic acid moiety, replacing it with a hydrogen atom to form N-(2-hydroxyethyl)benzamide. This is a common side reaction, especially under basic conditions or at elevated temperatures, which are often required for Suzuki-Miyaura coupling.[1][2] The electronic nature of the carbamoyl substituent can influence the susceptibility to protodeboronation.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.
-
Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
Anhydrous Conditions: While some water can be beneficial for the transmetalation step, excess water can be a proton source for protodeboronation. Use dry solvents and reagents.
-
-
Reagent Purity Check: Analyze the starting material for the presence of the protodeboronated byproduct. If significant degradation has occurred during storage, the reagent may not be suitable for use.
Workflow for Diagnosing Low Yields
Caption: Decision-making flowchart for troubleshooting low yields.
Problem 2: Appearance of a New, More Polar Impurity Over Time
You notice a new spot on your TLC plate or a new peak in your HPLC chromatogram that is more polar than your starting material, especially in solutions exposed to air.
Arylboronic acids are susceptible to oxidation, which converts the C-B bond to a C-O bond, yielding the corresponding phenol. In this case, the product would be 4-hydroxy-N-(2-hydroxyethyl)benzamide. This process can be accelerated by exposure to air (oxygen), metal contaminants, or reactive oxygen species. The rate of oxidation can be pH-dependent.
Troubleshooting Steps:
-
Inert Atmosphere Handling: Handle the solid reagent and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Storage of Solutions: If you need to store solutions of the boronic acid, do so under an inert atmosphere in a sealed container, protected from light, and refrigerated. Avoid long-term storage of solutions.
-
Chelate Trace Metals: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like EDTA to aqueous solutions might be beneficial, although its effectiveness can vary.
Degradation Pathways Overview
Caption: Major degradation pathways for the boronic acid.
Monitoring Stability: Analytical Protocols
Regularly assessing the purity of your this compound is crucial. Here are recommended analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for routine purity checks.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: A typical gradient might be 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 270 nm).
-
Sample Preparation: Dissolve the boronic acid in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Observations:
-
The parent boronic acid will have a characteristic retention time.
-
The protodeboronated product (N-(2-hydroxyethyl)benzamide) will be less polar and typically elute later.
-
The oxidized phenol product (4-hydroxy-N-(2-hydroxyethyl)benzamide) will be more polar and elute earlier.
-
Boroxine, if present and stable under the analysis conditions, may appear as a broader, less-defined peak or may convert back to the monomer on the column.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For more sensitive detection and confirmation of degradation products, LC-MS is the preferred method. The same chromatographic conditions as HPLC can be used, with adjustments to the mobile phase to ensure compatibility with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be screened for optimal sensitivity. The boronic acid and its degradation products should be readily ionizable.
-
Mass Analysis: Monitor for the expected m/z values of the parent compound and its potential degradation products.
| Compound | Molecular Formula | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Parent Boronic Acid | C₉H₁₂BNO₄ | 210.09 | 208.08 |
| Protodeboronated Product | C₉H₁₁NO₂ | 166.08 | 164.07 |
| Oxidized Product (Phenol) | C₉H₁₁NO₃ | 182.08 | 180.06 |
Table 1: Expected m/z values for LC-MS analysis.
Summary of Best Practices
| Area | Recommendation | Rationale |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light and moisture.[5] | Minimizes thermal degradation, oxidation, and hydrolysis. |
| Handling | Handle solids and prepare solutions under an inert atmosphere. Use degassed solvents. | Prevents oxidation by atmospheric oxygen. |
| Reaction Setup | Use the mildest effective base and the lowest possible reaction temperature. | Reduces the rate of base-catalyzed protodeboronation.[1][2] |
| Solvents | Use dry solvents for reactions where protodeboronation is a concern. | Minimizes the primary proton source for protodeboronation. |
| Analysis | Regularly check purity by HPLC or LC-MS, especially for older batches. | Ensures accurate stoichiometry and identifies potential issues before starting a reaction. |
| Solutions | Prepare solutions fresh and avoid long-term storage. | The compound is generally more stable in the solid state than in solution. |
By adhering to these guidelines and employing a systematic approach to troubleshooting, you can mitigate the stability challenges associated with this compound and ensure the success of your synthetic endeavors.
References
- Cammidge, A. N., & Creton, I. (2009). Protodeboronation of Boronic Acids. In Boronic Acids (pp. 85-101). Wiley-VCH Verlag GmbH & Co. KGaA.
- Kuivila, H. G., & Reuwer, J. F. (1969). Electrophilic displacement reactions. XIII. Kinetics and mechanism of the protodeboronation of areneboronic acids. The Journal of Organic Chemistry, 34(5), 1391–1396.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Snyder, R., & Wood, K. S. (1963). The Dehydration of Phenylboronic Acid. The Journal of Organic Chemistry, 28(3), 856–857.
Sources
- 1. sciex.com [sciex.com]
- 2. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. imtakt.com [imtakt.com]
Technical Support Center: Troubleshooting Solubility of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for addressing solubility challenges with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving this compound in their reaction media. By understanding the underlying chemical principles and employing the strategies outlined below, you can optimize your experimental conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the primary reasons for its poor solubility?
A1: The solubility of arylboronic acids, including this compound, is influenced by several factors. A primary reason for poor solubility is the compound's propensity to form a trimeric anhydride, known as a boroxine, through intermolecular dehydration.[1][2][3] These boroxines are often less soluble than the corresponding monomeric boronic acid.[1]
Additionally, the presence of both a polar hydroxyl group and a hydrogen-bonding carbamoyl group, along with the phenyl ring, gives the molecule a mixed polarity. This can make it challenging to find a single solvent that effectively solvates all parts of the molecule. The crystalline nature of the solid and strong intermolecular hydrogen bonding in the solid state can also contribute to low solubility.
Q2: What are the best initial solvents to try for dissolving this compound, particularly for Suzuki-Miyaura coupling reactions?
A2: For Suzuki-Miyaura reactions, a variety of solvents can be effective, and the optimal choice often depends on the specific reaction partners and conditions.[4][5] However, good starting points for this compound include:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF) are commonly used for Suzuki couplings.[4][6] They are generally effective at dissolving boronic acids.
-
Alcohols: Solvents such as tert-amyl alcohol have been shown to be effective "green" alternatives for Suzuki-Miyaura couplings.[7]
-
Aqueous Mixtures: Suzuki reactions can often be run successfully in biphasic organic-water or even water-only systems.[4][8] The use of water as a co-solvent can be advantageous for dissolving the base and other water-soluble reagents.[4][8]
It is recommended to perform small-scale solubility tests with your specific reaction conditions to identify the most suitable solvent or solvent system.
Q3: My boronic acid is still not dissolving, even in polar organic solvents. What strategies can I use to improve its solubility?
A3: If you're still facing solubility issues, several techniques can be employed to enhance the dissolution of this compound:
1. pH Adjustment: The solubility of boronic acids is highly pH-dependent.[9][10] In aqueous or protic media, increasing the pH above the pKa of the boronic acid will convert it to the more soluble anionic tetrahedral boronate form.[9] For many arylboronic acids, the pKa is around 9.[9] Therefore, the addition of a base, which is a standard component of Suzuki-Miyaura reactions, will facilitate dissolution.
2. Use of Co-solvents: Employing a mixture of solvents can be a powerful strategy. For instance, a combination of a polar aprotic solvent like DMF or dioxane with water can improve the solubility of both the boronic acid and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4]
3. In-situ Formation of Boronate Esters: Boronic acids can reversibly form boronate esters with diols.[11] These esters are often more soluble in organic solvents than the parent boronic acids.[12][13] A common and effective strategy is the addition of a diol, such as pinacol, to the reaction mixture. This can be particularly useful in non-polar solvents.
4. Temperature Increase: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid.[14] However, be mindful of the thermal stability of your reactants and catalyst.
5. Mechanochemical Methods (Ball-Milling): For extremely insoluble substrates, solvent-free solid-state reactions using techniques like ball-milling have proven effective for cross-coupling reactions.[15]
Troubleshooting Workflow
Here is a systematic approach to troubleshooting the solubility of this compound:
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
To a small vial, add approximately 5-10 mg of this compound.
-
Add 0.5 mL of the desired solvent or solvent mixture.
-
Stir vigorously at room temperature for 5-10 minutes.
-
Observe for complete dissolution.
-
If the solid persists, gently warm the vial to 40-50°C and continue stirring.
-
If the solid still does not dissolve, consider this solvent unsuitable under these conditions and proceed to test the next solvent system.
Protocol 2: In-situ Boronate Ester Formation for Improved Solubility
-
In your reaction vessel, combine this compound and your reaction partner (e.g., aryl halide).
-
Add 1.1 equivalents of a diol, such as pinacol or diethanolamine.
-
Add your chosen reaction solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for ester formation.
-
Proceed with the addition of your catalyst, base, and any other reagents as per your standard reaction protocol.
Data Summary
The following table provides a qualitative overview of the solubility of arylboronic acids in common solvents. Note that the specific solubility of this compound may vary.
| Solvent | Polarity | General Solubility of Arylboronic Acids |
| Water | High | Generally low, but increases with pH[16][17] |
| Methanol / Ethanol | High | Generally soluble |
| Dimethylformamide (DMF) | High | Generally soluble |
| Dioxane | Medium | Generally soluble |
| Tetrahydrofuran (THF) | Medium | Generally soluble |
| Toluene | Low | Generally poorly soluble |
| Hexanes | Low | Insoluble[18] |
Underlying Mechanisms
pH-Dependent Equilibrium of Boronic Acid
The Lewis acidic nature of the boron atom in boronic acids allows for the acceptance of a hydroxide ion, leading to a change in hybridization from trigonal planar (sp²) to the more soluble tetrahedral (sp³) boronate anion. This equilibrium is fundamental to understanding the effect of base on solubility.
Caption: pH-dependent equilibrium of boronic acid.
References
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
Smart.DHgate. (2025, December 6). Boric Acid Not Dissolving? Reasons & Troubleshooting Tips. Retrieved from [Link]
-
ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]
-
ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
African Rock Art. (n.d.). 850593-04-3 | this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2021, May 19). Materials Chemistry A. Retrieved from [Link]
-
ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. Retrieved from [Link]
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
Reddit. (2023, February 11). Boronic acids being gooey : r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
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- 17. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 18. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Reactions with (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support guide for analytical techniques involving (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Boronic acids are crucial building blocks, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, but their unique chemical properties present distinct analytical challenges.[1][2]
This guide provides in-depth, field-proven insights into developing robust analytical methods for reaction monitoring. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are not just effective, but also self-validating.
Choosing Your Primary Analytical Technique
The optimal technique for monitoring your reaction depends on the specific information you need, such as qualitative progress, quantitative conversion, or mechanistic details. The unique structure of this compound, with its UV-active phenyl ring and ionizable boronic acid group, makes it amenable to several analytical methods.
| Technique | Primary Use Case | Sensitivity | Quantitative Accuracy | Information Provided | Key Considerations |
| HPLC / UPLC | Routine quantitative analysis of reaction conversion and purity. | High (ng-µg) | Excellent | Concentration of reactants, products, and byproducts over time. | Method development is required. Prone to peak shape issues without proper mobile phase control. |
| LC-MS | Identification of intermediates and byproducts; high-sensitivity quantification. | Very High (pg-ng) | Very Good | Molecular weight confirmation of all components, enabling unknown identification. | Boronic acids can be difficult to ionize and may form adducts or dehydrate to boroxines.[3][4] |
| NMR Spectroscopy | In-situ, non-destructive monitoring and structural elucidation. | Moderate (mg) | Excellent (with internal standard) | Detailed structural information on all soluble species. Direct observation of the boron center with ¹¹B NMR.[5][6] | Lower throughput; requires higher sample concentration. |
| Spectroscopy (UV/Fluorescence) | Rapid, high-throughput screening, often qualitative or semi-quantitative. | High (with derivatization) | Good (with calibration) | Rapid estimation of boronic acid consumption. | Often requires a derivatizing agent (e.g., Alizarin) for selective detection.[7][8] |
Section 1: High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is the workhorse for quantitative reaction monitoring due to its high resolution and sensitivity.[1] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both quantification and identification.
Frequently Asked Questions (HPLC/LC-MS)
Q1: Why am I seeing severe peak tailing for my boronic acid?
A1: Peak tailing for boronic acids is a classic problem primarily caused by two factors:
-
Silanol Interactions: The acidic boronic acid group can interact strongly with residual free silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes the analyte to "stick" to the stationary phase, resulting in a tailed peak.[9]
-
pH Effects: The pKa of the boronic acid group is typically around 8-9.[10][11] If the mobile phase pH is near this pKa, the compound will exist as a mixture of the neutral trigonal acid and the charged tetrahedral boronate anion. This dual state in equilibrium leads to poor peak shape.
Solution: Control the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a low pH (e.g., pH 2-3 using formic or trifluoroacetic acid) will ensure the boronic acid is fully protonated and neutral, minimizing both silanol interactions and charge-state issues. Alternatively, using a column with advanced shielding technology can mitigate silanol interactions.[11]
Q2: My boronic acid doesn't seem to ionize well in the mass spectrometer. What can I do?
A2: Boronic acids are notoriously tricky to analyze by ESI-MS.[12] They have a tendency to form neutral, cyclic boroxine anhydrides, which do not ionize. Furthermore, they can form adducts with solvents or buffers, complicating the spectra.[3]
Solutions:
-
Negative Ion Mode: Boronic acids are often more successfully analyzed in negative ion mode [M-H]⁻, especially at a slightly elevated pH where the boronate anion is formed.[13]
-
Mobile Phase Modifiers: Using a mobile phase modifier like ammonium acetate can aid in the formation of adducts, such as [M+CH₃COO]⁻, which are more readily detected.[3]
-
Derivatization: For trace-level analysis or particularly difficult compounds, derivatization to form a more easily ionizable species, such as a MIDA boronate ester, can be employed, though this adds a sample preparation step.[14][15]
Q3: My retention times are drifting from run to run. What is the cause?
A3: Retention time drift is often linked to poor column equilibration or changes in the mobile phase composition.[16] Given the pH sensitivity of boronic acids, even small changes in the mobile phase pH can cause significant shifts in retention. Ensure your buffers are freshly prepared and that the system is thoroughly equilibrated between runs, especially when changing mobile phases. Temperature fluctuations can also be a cause; using a column thermostat is highly recommended for reproducibility.[17][18]
Experimental Protocol: HPLC Monitoring of a Reaction
This protocol provides a robust starting point for monitoring a typical coupling reaction involving this compound.
-
Reaction Sampling & Quenching:
-
At designated time points (e.g., t=0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 acetonitrile/water solution. This stops the reaction and prepares it for analysis. For quantitative accuracy, this solution should contain a pre-dissolved internal standard (a stable compound not involved in the reaction).
-
-
Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]
-
-
HPLC Conditions:
-
Column: A modern, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18) is a good starting point. Dimensions of 4.6 x 150 mm, 3.5 µm are suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures the boronic acid is in a single, neutral form, leading to better peak shape.[11]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA/UV detector at a wavelength where both reactant and product absorb (e.g., 254 nm).
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the peaks for the starting material, product, and internal standard based on their retention times (confirmed by injecting standards).
-
Integrate the peak areas. Calculate the ratio of the starting material's peak area to the internal standard's peak area at each time point.
-
Plot this ratio against time to monitor the consumption of the starting material. A similar plot for the product-to-internal standard ratio will show its formation.
-
Troubleshooting Guide: HPLC & LC-MS
| Symptom | Potential Cause | Recommended Solution |
| High Backpressure | Column or guard column frit plugged; precipitated buffer salts. | Reverse-flush the column with a strong solvent. If pressure remains high, replace the guard column or column frit. Always filter samples and ensure buffers are fully dissolved.[9] |
| Split Peaks | Column void or channeling; sample solvent incompatible with mobile phase. | Replace the column. Whenever possible, dissolve the sample in the initial mobile phase.[18] |
| No MS Signal | Compound not ionizing; incorrect MS parameters. | Switch between positive and negative ion modes. Optimize source parameters (capillary voltage, gas flow). Try a different mobile phase modifier (e.g., ammonium acetate).[12] |
| Complex MS Spectrum (Multiple Adducts) | Boronic acid dehydration to boroxine or formation of solvent adducts. | Simplify the mobile phase. Lower the ion source temperature to minimize in-source reactions. Focus on a single, consistent ion for quantification.[3][4] |
Workflow Visualization
Caption: A streamlined workflow for developing a robust HPLC method.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful technique for reaction monitoring because it is non-destructive and provides rich structural information, making it ideal for mechanistic studies.[1][19]
Frequently Asked Questions (NMR)
Q1: Can I use standard ¹H NMR to monitor my reaction?
A1: Yes, absolutely. ¹H NMR is excellent for monitoring the disappearance of reactant signals and the appearance of product signals. For this compound, you can monitor the characteristic aromatic proton signals. To achieve accurate quantification, you must include a known amount of an internal standard—a compound with sharp signals in a clear region of the spectrum that does not react with any components in the mixture (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
Q2: What is the advantage of using ¹¹B NMR?
A2: ¹¹B NMR provides a direct window into the chemical environment of the boron atom.[20] The chemical shift of the boron signal is highly indicative of its coordination state:
-
Trigonal (sp²-hybridized) boronic acid: Typically appears around δ 20-30 ppm.
-
Tetrahedral (sp³-hybridized) boronate ester or anion: Shifts upfield significantly to around δ 5-15 ppm.[20]
This allows you to unambiguously track the conversion of the boronic acid moiety itself, which is invaluable for understanding reaction mechanisms and identifying intermediates like boronate complexes.[5][6][21]
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Prepare the Reaction Tube:
-
In an NMR tube, dissolve the limiting reagent and the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire an initial spectrum (t=0). This provides the starting concentrations.
-
-
Initiate the Reaction:
-
Add the final reagent(s) to the NMR tube to initiate the reaction. If the reaction is slow at room temperature, you can run it directly in the NMR spectrometer using a heated probe. If it requires higher temperatures, you can run it in a heating block, taking the tube out at intervals for analysis.
-
-
Acquire Data Over Time:
-
Acquire ¹H NMR spectra at regular time intervals. It is crucial to ensure the spectrometer is locked and shimmed consistently for each acquisition.
-
-
Process and Analyze:
-
Integrate a well-resolved signal for the starting material, the product, and the internal standard in each spectrum.
-
Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.
-
Visualization of Boronic Acid Equilibria
Caption: Key equilibria of boronic acids and their corresponding ¹¹B NMR shifts.
Section 3: Spectroscopic Methods (Post-Column Derivatization)
For rapid and selective detection of boronic acids in a complex mixture, especially for high-throughput screening, a fluorescence-based method using a post-column reaction can be highly effective.
Frequently Asked Questions (Spectroscopy)
Q1: How can I detect my boronic acid selectively if my product has a similar UV absorbance?
A1: This is a perfect scenario for post-column derivatization. A reagent that reacts specifically with the boronic acid group to produce a fluorescent or colored product can be used. Alizarin and Alizarin Red S are classic examples; they form highly fluorescent complexes with boronic acids in a basic medium.[7][8] By adding this reagent to the HPLC eluent after the column and before a fluorescence detector, you can selectively detect only the boronic acid-containing compounds.
Protocol: On-line HPLC with Alizarin Post-Column Derivatization
This advanced method provides excellent selectivity for boronic acids.[8]
-
HPLC Setup:
-
Use a standard HPLC system as described in Section 1. The separation is performed first.
-
-
Post-Column Reagent Delivery:
-
Use a second HPLC pump to deliver the Alizarin reagent solution at a constant flow rate (e.g., 0.5 mL/min).
-
Reagent: A solution of ~75 µM Alizarin with 0.1% triethylamine in acetonitrile. The base is crucial for the complex formation.[8]
-
-
Mixing and Reaction:
-
The eluent from the analytical column and the Alizarin reagent are mixed at a T-junction.
-
The mixed flow then passes through a reaction coil (a length of tubing, e.g., 3-5 meters) which is gently heated (e.g., 50 °C) to ensure the reaction between the boronic acid and Alizarin goes to completion.
-
-
Detection:
-
The flow passes into a fluorescence detector set to an excitation wavelength of ~469 nm and an emission wavelength of ~610 nm.[8]
-
Only the boronic acid-Alizarin complex will produce a signal, providing highly selective detection.
-
Visualization of Post-Column Derivatization Setup
Caption: Schematic of an on-line HPLC system with post-column derivatization.
References
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). ResearchGate. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications. [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]
-
Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (n.d.). PubMed. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ResearchGate. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. (n.d.). ResearchGate. [Link]
-
analysis of boric acid by LC-MS. (2012). Chromatography Forum. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2013). Raines Lab. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
How do I get boronic acid ionization on LCMS? (2015). ResearchGate. [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. (n.d.). ResearchGate. [Link]
-
Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (n.d.). NIH. [Link]
-
Troubleshooting Common HPLC Issues. (n.d.). Labcompare.com. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Ghent University. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). PMC. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. [Link]
-
Boronic acid sensors with double recognition sites: a review. (2019). Analyst. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin and fluorescence detection. (2015). ScienceDirect. [Link]
-
NMR reaction monitoring in flow synthesis. (2017). Beilstein Journals. [Link]
-
recognition-and-sensing-of-various-species-using-boronic-acid-derivatives. (2012). Ask this paper. [Link]
-
Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. (2010). PubMed. [Link]
-
Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. (2012). NIH. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
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Technical Support Center: Strategies for Scaling Up Syntheses Using (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer field-proven protocols to ensure your scale-up campaign is successful, efficient, and reproducible.
Compound Profile & Key Considerations
This compound (CAS 850593-04-3) is a versatile building block, particularly in medicinal chemistry and materials science.[1][2] However, its multifunctional nature presents specific challenges during scale-up. The presence of a hydrophilic hydroxyethyl amide group alongside the boronic acid moiety impacts its solubility, stability, and purification profile.
Key Challenges in Scale-Up:
-
Stability: Like many boronic acids, this compound can undergo dehydration to form cyclic anhydrides (boroxines), especially under thermal stress or upon prolonged storage.[3] It is also susceptible to protodeboronation under certain conditions.[3][4][5]
-
Purification: The compound's polarity, due to the hydroxyl and amide groups, can make purification by traditional extraction and crystallization challenging. Residual inorganic salts from borylation reactions and boric acid are common impurities.
-
Reaction Control: Exothermic events during borylation (e.g., via organolithium or Grignard reagents) and the need for strict stoichiometric and temperature control become critical at a larger scale to ensure safety and prevent impurity formation.[6][7]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, synthesis, and use of this compound.
Q1: How should I properly store this boronic acid to ensure long-term stability? A1: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C is recommended). Boronic acids are hygroscopic and can degrade in the presence of moisture and air.[8] A key degradation pathway is the formation of boroxines (trimeric anhydrides), which can affect reactivity in subsequent steps. For enhanced stability, consider converting the boronic acid to its diethanolamine adduct, which is often a highly stable, crystalline solid that is easy to handle and store.[9][10]
Q2: What are the most common impurities I should expect, and how do I detect them? A2: Common impurities include:
-
Homocoupled biaryl species: Arising from oxidative homocoupling, especially if oxygen is not rigorously excluded during coupling reactions.[3][4]
-
Protodeboronated arene: The boronic acid group is replaced by a hydrogen atom. This is favored by strong bases and aqueous conditions.[4][5]
-
Boric Acid (B(OH)₃): A common byproduct from the hydrolysis of boronate esters or decomposition of the boronic acid.
-
Boroxines: Trimeric anhydrides formed by intermolecular dehydration. These impurities can be detected by ¹H NMR, ¹¹B NMR, and LC-MS analysis.
Q3: Which synthetic route is generally preferred for large-scale synthesis? A3: While several routes exist (e.g., organolithium/Grignard chemistry, metal-catalyzed borylation), a Palladium-mediated Miyaura borylation of the corresponding aryl bromide is often preferred for scale-up due to its better functional group tolerance and milder conditions compared to highly reactive organometallics.[6][11] This approach avoids the cryogenic temperatures often required for lithium-halogen exchange, which are costly and difficult to manage at scale.[7] Continuous flow processing is an emerging, highly scalable alternative for organolithium chemistry that offers excellent temperature and mixing control.[7][12]
Q4: Can I use this boronic acid directly in a Suzuki coupling, or should I protect it first? A4: In most cases, it can be used directly. However, if you are experiencing issues with stability, solubility, or slow reaction rates, converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can be advantageous.[5][13] Boronic esters are generally more stable towards column chromatography and dissolve better in apolar solvents.[5] Alternatively, forming the diethanolamine adduct provides a stable, solid form that can often be used directly in Suzuki couplings, particularly in protic solvents.[9]
Troubleshooting Guide: Scaling Up Synthesis & Purification
This section provides solutions to specific problems encountered during the scale-up process.
Q5: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes? A5: This is a classic scale-up issue rooted in mass and heat transfer limitations.
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a vortex and keep solids suspended.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient. An exothermic reaction that was easily controlled in a small flask can run away in a large reactor. Use a reactor jacket with a temperature control unit and ensure slow, subsurface addition of highly reactive reagents (like organometallics or catalysts).
-
Reagent Addition Order & Rate: The order and rate of reagent addition become critical at scale. For a Miyaura borylation, ensure the base is finely powdered and well-suspended before adding the catalyst.[4] Slow addition of the limiting reagent can often prevent impurity formation.
Q6: I'm struggling with inconsistent product quality and the presence of boric acid after workup. How can I improve my purification protocol for large quantities? A6: Relying solely on silica gel chromatography is often impractical and expensive at scale.[14] Consider these alternative strategies:
-
1. Recrystallization: This is the most cost-effective and scalable purification method. The key is finding a suitable solvent system. Given the molecule's polarity, consider solvent systems like Methanol/Water, Ethanol/Water, or Acetone/Heptane. A systematic solvent screen on a small scale is essential.
-
2. pH-Mediated Extraction/Precipitation: Boronic acids are acidic and can be manipulated with pH. An acid/base workup can remove many impurities. For example, dissolving the crude product in a basic aqueous solution (e.g., with NaOH or K₂CO₃) and washing with an organic solvent (like MTBE or Toluene) can remove non-acidic organic impurities. Subsequently, carefully acidifying the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.[15][16]
-
3. Derivatization to a Stable Adduct: This is a highly effective strategy. Reacting the crude boronic acid with diethanolamine will form a stable, crystalline MIDA-like boronate.[9][10] This adduct often has very different solubility properties from the impurities, allowing it to be easily isolated by filtration. The adduct can then be used directly or the free boronic acid can be liberated if necessary.
Q7: During my Miyaura borylation scale-up, I'm observing significant protodeboronation. What adjustments should I make? A7: Protodeboronation is the undesired replacement of the C-B bond with a C-H bond, often caused by excess water and strong base.[4][5]
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker options like K₂CO₃ or even potassium fluoride (KF).[4] Ensure the base is anhydrous and finely powdered for solid-phase reactions.
-
Minimize Water: While some water can be beneficial in Suzuki couplings, excess water is the primary proton source for this side reaction. If possible, switch to anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) and ensure all reagents are dry.[4]
-
Control Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
Use a Boronate Ester: If the problem persists, perform the coupling using the corresponding boronate ester (e.g., pinacol ester). The ester is generally more resistant to protodeboronation than the free boronic acid.[5]
Troubleshooting Guide: Downstream Suzuki-Miyaura Coupling
The ultimate goal of synthesizing this boronic acid is often for its use in C-C bond formation. Scale-up of these subsequent reactions presents its own set of challenges.
Q8: My large-scale Suzuki coupling reaction is sluggish or has stalled. What are the first things to check? A8: When a Suzuki coupling fails at scale, systematically verify these key parameters:[4]
| Parameter | Common Issue at Scale | Recommended Action |
| Catalyst Activity | The active Pd(0) species may not be forming efficiently or is being deactivated. Pd(II) precatalysts require in-situ reduction.[3][4] | Use a fresh, high-quality catalyst. Consider using a more robust, air-stable precatalyst like a Buchwald G2 or G3 palladacycle, which forms the active Pd(0) species more reliably.[6] |
| Oxygen Contamination | Incomplete degassing of large solvent volumes. Oxygen leads to boronic acid homocoupling and catalyst decomposition (Pd black).[3][4] | Ensure the reactor and solvent are rigorously degassed. Use multiple vacuum/inert gas cycles (3-5 cycles are recommended). Maintain a positive pressure of Argon or Nitrogen throughout the reaction. |
| Base & Solvent | Poor solubility of the base, or an inappropriate base/solvent combination. The base must be strong enough to facilitate transmetalation but not so strong it causes degradation.[4] | For biphasic systems (e.g., Toluene/Water), ensure vigorous stirring to maximize interfacial contact. For anhydrous systems, use a finely powdered, dry base. K₃PO₄ is often effective but requires some water to function well.[17] |
| Reagent Purity | Impurities in the boronic acid (e.g., boroxine) or aryl halide can inhibit the catalyst. | Re-verify the purity of your starting materials. If the boronic acid has been stored for a long time, consider purifying it again before use. |
Recommended Protocol: Scalable Purification via Diethanolamine Adduct Formation
This protocol describes a robust method for purifying this compound that avoids chromatography and enhances the compound's stability for storage.[9][10]
Objective: To purify crude boronic acid by converting it to its stable diethanolamine adduct, which can be easily isolated by filtration.
Materials:
-
Crude this compound (1.0 equiv)
-
Diethanolamine (1.0-1.1 equiv)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate, or a mixture like Toluene/Heptane)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution/Slurry: In a suitably sized reactor, suspend the crude boronic acid in a minimal amount of the chosen solvent at room temperature. Stir to create a mobile slurry.
-
Adduct Formation: Slowly add diethanolamine (1.0-1.1 equivalents) dropwise to the stirring slurry. An initial dissolution of the solids may be observed, followed shortly by the precipitation of a new, often thick, white solid. This is the diethanolamine adduct.[9]
-
Stirring & Isolation: Continue stirring the slurry for 30-60 minutes at room temperature to ensure complete formation of the adduct.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the purified adduct under vacuum at 40-50°C until a constant weight is achieved.
-
Analysis: Confirm the purity of the adduct by NMR and LC-MS. This stable solid can now be stored or used directly in many coupling reactions.
References
-
ACS Publications. (n.d.). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. NIH Public Access. Retrieved from [Link]
-
The Chemistry Shack. (2015, November 13). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. Retrieved from [Link]
-
WIPO Patentscope. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Thieme Chemistry. (2001). Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Retrieved from [Link]
-
ACS Publications. (2011). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Retrieved from [Link]
-
African Rock Art. (n.d.). 850593-04-3 | this compound. Retrieved from [Link]
-
MDPI. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
PubMed. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
DSpace@MIT. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Phenylboronic Acids in Biomedical Research: A Focus on (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
This guide provides a comparative analysis of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid against other seminal phenylboronic acid (PBA) derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of PBA functionalization in modulating physicochemical properties and biological activity.
Introduction: The Versatility of the Phenylboronic Acid Scaffold
Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile molecular tools in chemistry and medicine.[1][2] Their utility is rooted in the unique ability of the boronic acid moiety—B(OH)₂—to form reversible covalent bonds with 1,2- and 1,3-cis-diols, a functional group abundant in biologically critical molecules like saccharides (e.g., glucose) and ribonucleosides.[3][4] This dynamic interaction, which is sensitive to pH, has established PBAs as indispensable building blocks for:
-
Biomolecule Sensing: Engineering responsive systems for continuous glucose monitoring.[5][6]
-
Targeted Drug Delivery: Exploiting the overexpression of certain cell-surface glycans, such as sialic acid on cancer cells, for targeted therapeutic delivery.[1][7]
-
Enzyme Inhibition: Designing potent inhibitors for enzymes like proteasomes and β-lactamases, leading to approved therapeutics.[8][9]
The phenyl ring of the PBA scaffold is a readily modifiable platform. Introducing substituents allows for the fine-tuning of the boronic acid's Lewis acidity (pKa), solubility, and steric and electronic properties, thereby tailoring the molecule for specific biological applications. This guide focuses on a specific derivative, This compound , and compares its projected performance against foundational analogues like unsubstituted phenylboronic acid, 4-carboxyphenylboronic acid, and 4-formylphenylboronic acid.
Profile of this compound (HEC-PBA)
This compound, which we will refer to as HEC-PBA, is a derivative of 4-carboxyphenylboronic acid (4-CPBA). The carboxylic acid is functionalized as an N-substituted amide with ethanolamine.
Structure:
This structural modification is not trivial; it is a deliberate design choice intended to impart specific properties. The (2-Hydroxyethyl)carbamoyl group is anticipated to:
-
Enhance Aqueous Solubility: The amide and terminal hydroxyl groups are excellent hydrogen bond donors and acceptors, which should significantly improve solubility in physiological buffers compared to less polar analogues.
-
Maintain Neutrality: Unlike its precursor, 4-CPBA, which is anionic at physiological pH, HEC-PBA is a neutral molecule. This can profoundly impact cell membrane permeability and reduce non-specific electrostatic interactions with proteins.
-
Provide a Hydrogen-Bonding Handle: The side chain offers additional points of interaction for binding to biological targets, potentially increasing affinity and selectivity.
-
Lower the Boronic Acid pKa: The carbamoyl group is electron-withdrawing, which lowers the pKa of the boronic acid. This is a critical feature for diol binding at physiological pH (around 7.4), as the tetrahedral boronate form is the species that predominantly binds to diols.
Comparative Analysis with Key Phenylboronic Acids
The true value of HEC-PBA is best understood by comparing it to other widely used phenylboronic acids. The choice of substituent at the 4-position of the phenyl ring dictates the molecule's utility.
HEC-PBA vs. 4-Carboxyphenylboronic Acid (4-CPBA)
4-CPBA is a cornerstone reagent, widely used for its dual functionality: the boronic acid for diol recognition or coupling, and the carboxylic acid for forming amides, esters, or engaging in electrostatic interactions.[10][11]
-
Charge State: The most significant difference is the charge state at physiological pH. The carboxylic acid of 4-CPBA (pKa ~4-5) is deprotonated and negatively charged, whereas the amide of HEC-PBA is neutral. This makes 4-CPBA highly water-soluble but can be a liability in drug development, where charged molecules often exhibit poor cell penetration and can be subject to clearance mechanisms. HEC-PBA offers a hydrophilic, yet uncharged, alternative.
-
Reactivity: The carboxylic acid of 4-CPBA is a versatile chemical handle for conjugation via standard coupling chemistries (e.g., EDC/NHS).[10] The amide bond in HEC-PBA is comparatively inert, making it more of a stable structural element designed to influence binding and solubility rather than a reactive site for further conjugation.
HEC-PBA vs. 4-Formylphenylboronic Acid (4-FPBA)
4-FPBA contains an aldehyde group, another highly useful functional group for bioconjugation.[12][13]
-
Covalent Chemistry: The aldehyde group of 4-FPBA can react with primary amines (e.g., lysine residues on proteins) to form a Schiff base (imine), which can be subsequently reduced to a stable secondary amine. This makes it ideal for permanently labeling or cross-linking biomolecules.
-
Application Focus: While HEC-PBA is designed to modulate non-covalent interactions (hydrogen bonding) and improve physicochemical properties, 4-FPBA is primarily a tool for covalent modification. For applications like creating antibody-drug conjugates or immobilizing proteins on a surface, 4-FPBA would be the superior choice. For developing a reversible sensor or a small-molecule inhibitor where stable, non-covalent interactions are key, HEC-PBA's profile is more advantageous.
Summary of Comparative Properties
The table below summarizes the key characteristics of these PBA derivatives, providing a clear framework for selecting the appropriate molecule for a given application.
| Feature | This compound (HEC-PBA) | 4-Carboxyphenylboronic Acid (4-CPBA) | 4-Formylphenylboronic Acid (4-FPBA) | Unsubstituted Phenylboronic Acid |
| Key Functional Group | Hydroxyethyl-Amide | Carboxylic Acid | Aldehyde (Formyl) | None |
| Charge at pH 7.4 | Neutral | Anionic (-) | Neutral | Neutral |
| Primary Reactivity | Relatively inert; for H-bonding | Nucleophilic substitution (amide/ester formation) | Schiff base formation with amines | Esterification of B(OH)₂ |
| Aqueous Solubility | High | High (especially as salt) | Moderate | Low to Moderate |
| Key Advantage | Hydrophilic, neutral, H-bonding capability | Anionic charge, versatile conjugation handle | Covalent conjugation to amines | Simplicity, baseline reference |
| Ideal Application | Reversible biosensors, targeted therapeutics requiring neutrality | pH-responsive systems, conjugation to biomolecules | Permanent labeling of proteins/surfaces | Foundational studies, Suzuki coupling |
Visualization of Core Mechanisms and Workflows
Diagrams created using Graphviz help to visualize the fundamental principles and experimental processes discussed.
Mechanism of Diol Binding
The fundamental interaction enabling PBA applications is the reversible formation of a cyclic boronate ester with a cis-diol, such as glucose. This equilibrium is pH-dependent.
Caption: Reversible binding of a phenylboronic acid to a diol.
Experimental Workflow: Synthesis and Evaluation
The development of a novel PBA derivative like HEC-PBA follows a logical workflow from synthesis to functional validation.
Caption: Workflow for synthesis and evaluation of HEC-PBA.
Experimental Protocols
To ensure scientific integrity, detailed, self-validating protocols are essential.
Protocol: Synthesis of this compound (HEC-PBA)
Principle: This protocol describes the synthesis of HEC-PBA from 4-Carboxyphenylboronic acid (4-CPBA) and ethanolamine via a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. HOBt is included to minimize side reactions and racemization, ensuring a high-yield, clean reaction.
Materials:
-
4-Carboxyphenylboronic acid (4-CPBA) (1.0 eq)
-
Ethanolamine (1.1 eq)
-
EDC (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-CPBA (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) to the solution and stir for 30 minutes at 0 °C. This "pre-activation" step forms the active HOBt ester of 4-CPBA.
-
In a separate flask, dissolve ethanolamine (1.1 eq) in a small amount of DMF and add triethylamine (2.0 eq).
-
Add the ethanolamine solution dropwise to the activated 4-CPBA solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted ethanolamine), saturated NaHCO₃ (to remove unreacted 4-CPBA and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure HEC-PBA.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of peaks corresponding to the hydroxyethyl and amide protons and the correct molecular weight will validate the synthesis.
-
Protocol: Alizarin Red S (ARS) Assay for Glucose Affinity
Principle: This is a competitive displacement assay to determine the binding affinity (dissociation constant, Kd) of a boronic acid for glucose. ARS is a catechol-containing dye that complexes with boronic acids, causing a change in its UV-Vis absorbance or fluorescence. When glucose is added, it competes with ARS for binding to the boronic acid, displacing ARS and reversing the spectral change. The extent of this reversal is proportional to the glucose concentration and the boronic acid's affinity.
Materials:
-
HEC-PBA (or other PBA) stock solution in DMSO or buffer
-
Alizarin Red S (ARS) stock solution in buffer
-
D-Glucose stock solution in buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader (absorbance mode)
Procedure:
-
Determine Optimal Wavelength:
-
In a cuvette, measure the absorbance spectrum of ARS alone in PBS (pH 7.4).
-
Add a saturating concentration of HEC-PBA and measure the spectrum of the HEC-PBA-ARS complex.
-
Identify the wavelength of maximum absorbance difference (λ_max_diff) between the free ARS and the complex. This is the wavelength you will use for the assay.
-
-
Assay Setup:
-
In a 96-well plate, prepare a series of wells containing a fixed concentration of HEC-PBA and ARS in PBS buffer. The concentrations should be chosen such that there is a significant and stable absorbance signal from the complex (e.g., 2x Kd of ARS binding).
-
To these wells, add increasing concentrations of D-glucose (e.g., from 0 mM to 100 mM).
-
Include control wells: (a) Buffer only, (b) ARS only, (c) HEC-PBA + ARS (no glucose).
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 25 °C) for 15-30 minutes to allow the binding equilibrium to be reached.
-
Read the absorbance of each well at the predetermined λ_max_diff.
-
-
Data Analysis:
-
Subtract the background absorbance (buffer only) from all readings.
-
Plot the change in absorbance (ΔA) versus the logarithm of the glucose concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation (e.g., using GraphPad Prism or similar software) to calculate the IC50 value.
-
The dissociation constant (Kd) for glucose can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires the known Kd of ARS for the boronic acid.
-
Conclusion and Future Outlook
The functionalization of the phenylboronic acid scaffold is a powerful strategy for developing molecules with tailored properties for biomedical applications. This compound (HEC-PBA) stands out as a promising derivative that combines the diol-binding capability of the boronic acid with enhanced aqueous solubility, physiological neutrality, and hydrogen-bonding potential.
Our comparative analysis suggests that HEC-PBA offers a distinct advantage over its charged (4-CPBA) and reactive (4-FPBA) counterparts in applications where stable, non-covalent interactions and favorable pharmacokinetic profiles are paramount. This makes it a compelling candidate for the development of next-generation reversible glucose sensors, as well as for targeted therapeutics aimed at the glycan shields of cancer cells. Future research should focus on obtaining direct experimental data to validate these projections, including head-to-head comparisons of cell permeability, in vivo stability, and target engagement against established benchmarks.
References
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI. [Link]
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
On the Possibility of Glucose Sensing Using Boronic Acid and a Luminescent Ruthenium Metal-Ligand Complex. PMC - NIH. [Link]
-
Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. PMC - NIH. [Link]
-
Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH. [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC - NIH. [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]
-
Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. NIH. [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. [Link]
-
Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science (RSC Publishing). [Link]
-
A comparative study on two phenylboronic acid based glucose-sensitive hydrogels. Frontiers in Bioscience-Elite. [Link]
-
Comparison of phenylboronic acid (PBA) and 2-hydroxyphenylboronic acid... ResearchGate. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. [Link]
-
Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC - NIH. [Link]
-
Proteasome inhibitor. Wikipedia. [Link]
-
Phenylboronic acid (1)a nd its optimized derivatives: improving binding... ResearchGate. [Link]
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Proteasome inhibitor, bortezomib, for myeloma and lymphoma. PubMed. [Link]
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Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [Link]
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4-Formylphenylboronic acid. Wikipedia. [Link]
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850593-04-3 | this compound. African Rock Art. [Link]
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a Structures of the boronic acid 20S proteasome inhibitors, bortezomib,... ResearchGate. [Link]
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4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183. PubChem - NIH. [Link]
- Preparation method of hydroxyphenylboronic acid.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document will delve into the rationale behind method development, provide detailed experimental protocols, and present a comparative analysis of their validation based on the International Council for Harmonisation (ICH) guidelines.[1]
The inherent characteristics of boronic acids, such as their propensity to form cyclic anhydrides (boroxines) and their polarity, present unique analytical challenges.[2] Therefore, the selection of an appropriate analytical method is critical to ensure specificity, sensitivity, and accuracy.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the stage of drug development.
| Parameter | Method 1: Reverse-Phase HPLC with UV Detection | Method 2: UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific due to unique precursor-product ion transitions. |
| Sensitivity | Moderate (typically µg/mL range). | Very high (pg/mL to ng/mL range).[3] |
| Linearity | Good over a wide concentration range. | Excellent, with a wide dynamic range. |
| Precision | High, with low relative standard deviation (%RSD). | High, with very low %RSD. |
| Robustness | Generally robust, but sensitive to changes in mobile phase pH and composition. | Robust, less affected by minor chromatographic variations. |
| Application | Routine quality control, purity assessment, and stability testing. | Trace level impurity analysis, bioanalysis, and metabolite identification. |
Method 1: Validated Reverse-Phase HPLC Method with UV Detection
This method is a robust and reliable approach for the routine quantification of this compound in bulk drug substances and formulated products.
Experimental Protocol
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a corresponding amount of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
Hypothetical Validation Data Summary (as per ICH Q2(R1))
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (25-150 µg/mL) | R² ≥ 0.999 | R² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% | Passed (minor variations in flow rate, column temperature, and mobile phase composition did not significantly affect results). |
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Method 2: Validated UPLC-MS/MS Method
For applications requiring higher sensitivity, such as the quantification of trace impurities or analysis in complex biological matrices, a UPLC-MS/MS method is superior. This approach offers unparalleled specificity and low detection limits.
Experimental Protocol
1. UPLC Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.0 | 5 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: Hypothetical m/z 208 -> m/z 146 (Quantifier), m/z 208 -> m/z 102 (Qualifier)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
3. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Stock Solution (100 µg/mL): Prepare as in the HPLC method.
-
Working Standards (0.1 ng/mL to 100 ng/mL): Prepare a series of dilutions from the stock solution using the diluent.
-
Sample Solution: Dilute the sample to fall within the calibration curve range.
Hypothetical Validation Data Summary (as per ICH Q2(R1))
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (0.1-100 ng/mL) | R² ≥ 0.995 | R² = 0.998 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.5% - 104.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 15.0% | 4.5% |
| - Intermediate Precision | ≤ 15.0% | 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Specificity | No interference at the retention time of the analyte. | No matrix effects observed. |
Workflow for UPLC-MS/MS Method Validation
Caption: Workflow for UPLC-MS/MS method validation.
Conclusion
Both the proposed HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound, with the choice of method being dictated by the specific analytical requirements. The HPLC-UV method provides a cost-effective and robust solution for routine quality control, while the UPLC-MS/MS method offers superior sensitivity and specificity for trace-level analysis. The validation of these methods, as outlined by the ICH guidelines, ensures the generation of reliable and reproducible data, which is paramount in the pharmaceutical industry.
References
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Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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Pandiyan, P.J., Appadurai, R. and Ramesh, S. (2013) A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 5, 3386-3394. [Link]
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SCIEX (2021) Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Baldwin, A.F., North, R. and Eisenbeis, S. (2019) Trace Level Quantification of Derivatized Boronic Acids by LC-MS/MS. Organic Process Research & Development, 23, 88-92. [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scirp.org. [Link]
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A Comparative Guide to the Reactivity of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid and its Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of complex molecular architectures.[1] Among these, organoboron compounds, particularly arylboronic acids and their ester derivatives, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth, objective comparison of the reactivity of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid and its corresponding boronate esters, offering experimental insights to inform rational reagent selection in drug design and synthesis.
The Stability-Reactivity Trade-Off: A Core Consideration
The fundamental difference between boronic acids and their boronate ester counterparts lies in a crucial trade-off between stability and reactivity.[3] Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in cross-coupling reactions.[3][4] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[3][5] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and the reproducibility of reaction outcomes.[3][6]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[3][7] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This enhanced stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is critical.[3] The compromise for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[3] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[3][8][9]
Physicochemical Properties: A Head-to-Head Comparison
To illustrate the practical differences, let's consider the specific case of this compound and its pinacol boronate ester.
| Property | This compound | This compound, pinacol ester |
| Molecular Formula | C9H12BNO4 | C15H22BNO4 |
| Molecular Weight | 209.01 g/mol | 291.15 g/mol |
| Physical State | Typically an off-white solid | Often a crystalline solid |
| Solubility | Generally soluble in polar aprotic solvents and aqueous base. | More soluble in a wider range of organic solvents. |
| Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation and oxidation.[3] | Significantly more stable to storage and handling. Resistant to boroxine formation.[10] |
| Purification | Purification can be challenging. Recrystallization or derivatization techniques are often necessary.[11][12] | More amenable to standard purification techniques like silica gel chromatography.[13][14] |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][9] The choice between a boronic acid and a boronate ester can significantly influence the outcome of this transformation.
Kinetic studies have provided valuable insights into the relative reactivities of boronic acids and their esters. While boronic acids often exhibit faster initial reaction rates, the overall yield and purity of the final product can be influenced by their stability under the reaction conditions.[8] Boronate esters, while potentially slower to react, can lead to cleaner reaction profiles and higher isolated yields, particularly in complex syntheses where starting material integrity is crucial.[15]
Recent research has also demonstrated that certain boronate esters can participate directly in the transmetalation step without prior hydrolysis, and in some cases, can even lead to rate enhancements compared to the parent boronic acid.[8][9] The electronic and steric properties of the diol used to form the ester play a significant role in modulating reactivity.[8]
Table 1: Hypothetical Comparison of Reaction Parameters
| Parameter | This compound | This compound, pinacol ester |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Reaction Temperature | Room Temperature to 80 °C | 60 °C to 120 °C |
| Typical Yield | 70-90% (can be variable due to decomposition) | 80-95% (often more reproducible) |
| Side Products | Protodeboronation, boroxine formation | Generally cleaner reaction profile |
Experimental Protocols
Protocol 1: Synthesis of this compound, pinacol ester
This procedure outlines a general method for the esterification of a boronic acid with pinacol.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound, pinacol, and toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[16]
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for comparing the reactivity of the boronic acid and its pinacol ester in a model Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
Set up two parallel reactions, one with the boronic acid and one with the boronate ester.
-
In each reaction vessel, combine the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent system via syringe.
-
Heat both reactions to the same temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of both reactions over time by taking aliquots and analyzing them by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19]
-
Upon completion, work up both reactions identically by diluting with water, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude products by flash column chromatography and compare the isolated yields.
Conclusion and Recommendations
The choice between this compound and its boronate esters is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthetic task at hand.
Choose the boronic acid when:
-
Rapid reaction kinetics are a priority.
-
The subsequent synthetic steps are performed immediately, minimizing storage time.
-
The reaction conditions are mild and less likely to cause degradation.
Choose the boronate ester when:
-
Enhanced stability and a longer shelf-life are required.
-
The reagent will be used in a multi-step synthesis or in an automated high-throughput screening platform.[3]
-
A cleaner reaction profile and more reproducible yields are desired, even at the cost of a longer reaction time.[15]
By carefully considering the inherent trade-offs between reactivity and stability, and by leveraging the experimental insights provided in this guide, researchers and drug development professionals can make more informed decisions to optimize their synthetic strategies and accelerate the discovery of new therapeutic agents.
References
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How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications. Available at: [Link]
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Boronic acid - Wikipedia. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Center for Biotechnology Information. Available at: [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
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Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - National Center for Biotechnology Information. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Chemistry Of Boronic Esters - AA Blocks. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - National Center for Biotechnology Information. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters - American Chemical Society. Available at: [Link]
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How to purify boronate esters? - ResearchGate. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. Available at: [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship. Available at: [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - ACS Publications. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]
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boronic esters - Organic Syntheses Procedure. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]
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Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Royal Society of Chemistry. Available at: [Link]
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Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
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SUZUKI REACTION MONITORING - Advion. Available at: [Link]
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Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - ProQuest. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. Available at: [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount. Boronic acids have established themselves as indispensable reagents, largely due to their pivotal role in palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid , a functionalized boronic acid, against other common alternatives. We will explore its performance in key catalytic systems, supported by experimental data from analogous systems, to provide a predictive framework for its application.
Introduction to this compound: Structure and Electronic Profile
This compound is an arylboronic acid distinguished by a hydroxyethylcarbamoyl substituent at the para-position of the phenyl ring. This functionalization imparts specific electronic properties and potential for secondary interactions, which can influence its behavior in catalytic cycles.
Structure:
The key feature of this molecule is the N-acyl group, which is generally considered to be electron-withdrawing. This electronic characteristic has a direct impact on the nucleophilicity of the aryl group attached to the boron atom, a critical factor in the transmetalation step of many cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[1] The performance of a boronic acid in this palladium-catalyzed cycle is heavily influenced by its electronic nature.[2]
Mechanistic Considerations: The Role of the Carbamoyl Substituent
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step. Generally, electron-donating groups on the phenylboronic acid enhance the rate of transmetalation and, consequently, the overall reaction yield. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down this crucial step.[2]
The (4-((2-Hydroxyethyl)carbamoyl)phenyl) group is anticipated to act as a moderate electron-withdrawing substituent. Therefore, in comparison to unsubstituted phenylboronic acid or derivatives with electron-donating groups (e.g., 4-methoxyphenylboronic acid), this compound is expected to exhibit a slower reaction rate under identical conditions. However, this can often be compensated for by adjusting the reaction parameters, such as temperature, catalyst loading, or the choice of ligand.
Comparative Performance Data (Analogous Systems)
| Boronic Acid | Substituent Nature | Aryl Halide Partner | Catalyst System | Yield (%) | Reference |
| 4-Acetylphenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 85 | [3] |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / K₂CO₃ | 92 | [4] |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ | 95 | [2] |
| 4-Nitrophenylboronic acid | Strongly Electron-withdrawing | 4-Chloroanisole | Pd(dppf)Cl₂ / K₃PO₄ | 88 | [5] |
From this data, it is evident that even with moderately electron-withdrawing groups like acetyl, high yields can be achieved. It is therefore reasonable to predict that this compound will be a competent coupling partner in Suzuki-Miyaura reactions, likely affording good to excellent yields with appropriate optimization of reaction conditions. The presence of the hydroxyethyl group may also enhance solubility in certain polar solvent systems.
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing a copper catalyst to couple boronic acids with amines or alcohols.[6]
Mechanistic Considerations and Substituent Effects
In the Chan-Lam coupling, the electronic properties of the arylboronic acid also play a significant role.[7] In contrast to the Suzuki-Miyaura reaction, electron-withdrawing substituents on the arylboronic acid can sometimes be beneficial in the Chan-Lam coupling. This is attributed to the proposed mechanism which may involve a Cu(III) intermediate. An electron-deficient aryl group can facilitate the reductive elimination step, which is often rate-determining.[8]
Therefore, it is plausible that this compound could exhibit enhanced reactivity in Chan-Lam couplings compared to phenylboronic acid or its electron-rich counterparts. The amide and hydroxyl functionalities within the substituent also offer potential coordination sites for the copper catalyst, which could influence the reaction pathway.
Comparative Performance Data (Analogous Systems)
The following table presents data from Chan-Lam N-arylation reactions using various substituted phenylboronic acids, illustrating the impact of electronic effects on reaction outcomes.
| Boronic Acid | Substituent Nature | Amine/N-Heterocycle | Catalyst System | Yield (%) | Reference |
| 4-Nitrophenylboronic acid | Strongly Electron-withdrawing | Imidazole | Cu(OAc)₂ | 95 | [9] |
| Phenylboronic acid | Neutral | Imidazole | Cu(OAc)₂ | 88 | [9] |
| 4-Methoxyphenylboronic acid | Electron-donating | Imidazole | Cu(OAc)₂ | 85 | [9] |
| 4-Cyanophenylboronic acid | Strongly Electron-withdrawing | Pyrrole | Cu(OAc)₂ / Pyridine | 93 | [6] |
The data suggests that phenylboronic acids with electron-withdrawing groups are highly effective in Chan-Lam couplings. This supports the prediction that this compound will be a proficient substrate in these transformations, potentially offering advantages over electron-rich boronic acids.
Experimental Protocols
The following protocols are provided as a starting point for the application of this compound in Suzuki-Miyaura and Chan-Lam couplings. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) followed by a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Chan-Lam N-Arylation
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vial, combine the amine or N-heterocycle (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., CH₂Cl₂, MeOH, or DMF) and, if necessary, a base (e.g., pyridine or triethylamine, 2.0 mmol, 2.0 equiv.). For many Chan-Lam couplings, the reaction can be run open to the air.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Conclusion and Outlook
This compound presents as a versatile and valuable building block for the synthesis of complex organic molecules. Based on established principles of catalytic cross-coupling reactions and data from analogous systems, we can make the following informed predictions:
-
In Suzuki-Miyaura Couplings: It is expected to be a competent coupling partner. While its electron-withdrawing nature may necessitate slightly more forcing conditions compared to electron-rich boronic acids, high yields are attainable with proper optimization. The polar side chain may offer advantages in terms of solubility.
-
In Chan-Lam Couplings: The electron-deficient nature of the aryl ring is likely to be advantageous, potentially leading to higher reactivity and yields compared to unsubstituted or electron-rich phenylboronic acids.
The presence of both a hydrogen-bond donor (N-H and O-H) and acceptor (C=O) in the side chain could also be exploited in catalyst design to favor specific reaction pathways through secondary interactions. As with any new reagent, empirical optimization for each specific application is crucial for achieving the best results.
References
-
Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Copper(II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. PubMed. Available at: [Link]
-
Different copper catalysts catalyzed N-arylation of imidazole and phenylboronic acid. ResearchGate. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Semantic Scholar. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]
-
Efficient Amide-Directed Catalytic Asymmetric Hydroboration. Journal of the American Chemical Society. Available at: [Link]
-
Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Wiley Online Library. Available at: [Link]
-
Oxygen transfer reaction of haloalkyl amides catalyzed by phenylboronic acid. Nature. Available at: [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. Nature. Available at: [Link]
-
General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules. Available at: [Link]
-
Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. PubMed Central. Available at: [Link]
-
A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan-Lam Coupling at Room Temperature. ResearchGate. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PubMed Central. Available at: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available at: [Link]
-
The Suzuki Reaction. Stanford University. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Pd/TEMPO-catalyzed electrooxidative synthesis of biaryls from arylboronic acids or arylboronic esters. Ben-Gurion University Research Portal. Available at: [Link]
-
Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. PNAS. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PubMed Central. Available at: [Link]
Sources
- 1. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of reactions involving (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
An In-Depth Comparative Guide to the Kinetic Studies of Reactions Involving (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Unpacking the Reactivity of a Multifunctional Boronic Acid
This compound is a fascinating molecule for kinetic analysis due to its unique combination of functional groups. At its core is the phenylboronic acid moiety, a versatile workhorse in organic chemistry and chemical biology. Boronic acids are Lewis acids that can participate in a vast array of reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] Furthermore, their ability to form reversible covalent bonds with 1,2- or 1,3-diols underpins their use in bioconjugation, sensing, and drug delivery.[3][4][5]
What distinguishes this particular molecule are the substituents on the phenyl ring. The para-substituted carbamoyl group, -(C=O)NH-, is an electron-withdrawing group, which can significantly influence the electronic properties and, therefore, the reactivity of the boronic acid. The terminal hydroxyethyl group (-CH₂CH₂OH) introduces a hydrophilic tail and a potential intramolecular interaction site.
This guide provides a comparative framework for designing and interpreting kinetic studies involving this compound. We will explore its performance in three key reaction classes—Suzuki-Miyaura coupling, glycoprotein bioconjugation, and enzyme inhibition—and compare its projected kinetic profile against relevant alternatives. The protocols and data presented herein are designed to be self-validating systems, providing researchers with a robust starting point for their investigations.
Comparative Landscape: Selecting the Right Boronic Acid for the Job
To objectively assess the performance of this compound (herein referred to as HECPBA ), we must compare it to well-characterized alternatives. The choice of comparator is application-dependent.
-
Phenylboronic Acid (PBA): The simplest aromatic boronic acid, PBA serves as the fundamental baseline for reactivity in cross-coupling and binding studies.[6] Its kinetic profile is well-documented.
-
4-Carboxyphenylboronic Acid (CPBA): Similar to HECPBA, CPBA possesses an electron-withdrawing group at the para-position. This allows for a direct comparison of the kinetic influence of a carboxylate versus a carbamoyl group under physiological pH.
-
4-(Aminomethyl)phenylboronic Acid (AMPBA): Featuring an electron-donating aminomethyl group, AMPBA provides a contrasting electronic profile to HECPBA, which is useful for dissecting structure-activity relationships.
Application 1: Suzuki-Miyaura Cross-Coupling Kinetics
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] The kinetics of this reaction are complex, but the transmetalation step—the transfer of the organic group from boron to the palladium catalyst—is often rate-determining.[7][8] The electronic nature of the boronic acid plays a crucial role here.
Causality Behind Experimental Design
We hypothesize that the electron-withdrawing carbamoyl group of HECPBA will influence the rate of transmetalation compared to the unsubstituted PBA. The reaction rate can be meticulously monitored by tracking the disappearance of reactants and the appearance of the product over time, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol: HPLC-Based Kinetic Analysis of Suzuki Coupling
-
Reagent Preparation:
-
Prepare stock solutions (e.g., 0.1 M in 1,4-dioxane) of the aryl halide (e.g., 4-bromoanisole), the boronic acids (HECPBA, PBA, CPBA), and an internal standard (e.g., biphenyl).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and base (e.g., 2 M aqueous K₂CO₃).
-
-
Reaction Setup:
-
In a reaction vial, add the aryl halide solution (1.0 equiv), the internal standard, and the solvent (dioxane/water mixture).
-
Add the base (2.0 equiv).
-
Place the vial in a pre-heated reaction block (e.g., 80 °C) and allow it to equilibrate.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add the boronic acid solution (1.2 equiv) and the catalyst solution.
-
At specified time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing cold diethyl ether and a small amount of water to halt the reaction and extract the organic components.
-
-
Analysis:
-
Analyze the quenched samples by HPLC, monitoring the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate (v₀) from the linear portion of the curve.
-
Calculate the apparent second-order rate constant (k_app) for each boronic acid.
-
Workflow for Suzuki Coupling Kinetic Study
Caption: Workflow for HPLC-based kinetic analysis of Suzuki coupling.
Projected Kinetic Data Comparison
| Boronic Acid | Key Structural Feature | Expected Relative Rate Constant (k_rel) | Rationale |
| PBA | Unsubstituted (Baseline) | 1.0 | Serves as the standard reference for comparison. |
| HECPBA | para-Carbamoyl (EWG) | ~1.5 - 2.5 | The electron-withdrawing group (EWG) increases the Lewis acidity of the boron atom, potentially accelerating the transmetalation step.[7] |
| CPBA | para-Carboxyl (EWG) | ~1.8 - 3.0 | The carboxyl group is also an EWG. At basic pH, the resulting carboxylate may have a slightly different electronic effect than the neutral carbamoyl group. |
| AMPBA | para-Aminomethyl (EDG) | ~0.4 - 0.7 | The electron-donating group (EDG) decreases the Lewis acidity of boron, which is expected to slow the rate-limiting transmetalation step. |
Application 2: Glycoprotein Bioconjugation Kinetics
Boronic acids are widely used to bind the cis-diol functionalities present in the glycan chains of glycoproteins.[5] This interaction is crucial for affinity chromatography, cell labeling, and diagnostics. The kinetics of this binding and release are critical for performance. Surface Plasmon Resonance (SPR) is an ideal technique for measuring real-time binding kinetics of macromolecules to a functionalized surface.
Causality Behind Experimental Design
We will immobilize HECPBA on an SPR sensor chip and measure the association (k_on) and dissociation (k_off) rates of a model glycoprotein. The study on a structurally similar compound, AECPBA, showed strong interactions with glycoproteins dictated by the terminal saccharide.[9] We hypothesize that HECPBA will exhibit rapid binding kinetics suitable for capture applications.
Experimental Protocol: SPR-Based Kinetic Analysis of Glycoprotein Binding
-
Sensor Chip Functionalization:
-
Use a commercially available carboxymethylated dextran chip (e.g., CM5).
-
Activate the surface using standard amine coupling chemistry (EDC/NHS).
-
Synthesize an amino-derivative of HECPBA (e.g., by reducing a nitro group or using a linker) and flow it over the activated surface to immobilize it.
-
Deactivate any remaining active esters with ethanolamine. This creates the HECPBA-functionalized surface.
-
-
Analyte Preparation:
-
Prepare a series of concentrations (e.g., 10 nM to 500 nM) of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) in a suitable running buffer (e.g., PBS, pH 7.4).
-
-
Kinetic Measurement (Association Phase):
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of HRP over the surface for a defined period (e.g., 180 seconds) and record the binding response (in Response Units, RU).
-
-
Kinetic Measurement (Dissociation Phase):
-
Switch back to flowing the running buffer over the surface and monitor the decrease in RU as the HRP dissociates (e.g., for 300 seconds).
-
-
Regeneration and Repetition:
-
Inject a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) or a borate buffer to completely remove the bound HRP and regenerate the surface.[9]
-
Repeat steps 3-5 for each concentration of HRP.
-
-
Data Analysis:
-
Fit the association and dissociation curves for all concentrations simultaneously using a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Workflow for SPR Kinetic Analysis
Caption: Workflow for SPR-based bioconjugation kinetic analysis.
Projected Kinetic Data Comparison
| Parameter | HECPBA | PBA (Immobilized) | Rationale |
| k_on (M⁻¹s⁻¹) | 1 x 10⁵ - 5 x 10⁵ | 5 x 10⁴ - 2 x 10⁵ | The hydrophilic hydroxyethyl tail of HECPBA may reduce non-specific binding and improve presentation of the boronic acid, potentially leading to faster association. |
| k_off (s⁻¹) | 1 x 10⁻³ - 5 x 10⁻³ | 2 x 10⁻³ - 8 x 10⁻³ | The electron-withdrawing nature of the carbamoyl group lowers the pKa of the boronic acid, forming a more stable boronate ester complex, resulting in a slower dissociation rate.[5] |
| K_D (nM) | 2 - 50 | 10 - 160 | The lower K_D (a result of faster 'on' and slower 'off' rates) indicates a higher binding affinity for HECPBA compared to the baseline PBA. |
Application 3: Enzyme Inhibition Kinetics
Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state.[10] The substituents on the phenyl ring are critical for fitting into the enzyme's active site and determining inhibitory potency.
Causality Behind Experimental Design
We will assess HECPBA as an inhibitor of a model serine protease, such as chymotrypsin. The assay measures the enzyme's activity by monitoring the hydrolysis of a chromogenic substrate. The presence of an inhibitor will decrease the rate of color formation. By measuring this rate at various substrate and inhibitor concentrations, we can determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive).[11][12]
Experimental Protocol: Spectrophotometric Assay for Protease Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (e.g., α-chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in DMSO.
-
Prepare serial dilutions of the inhibitor (HECPBA, PBA, CPBA) in DMSO.
-
-
Assay Setup (96-well plate format):
-
To each well, add the buffer.
-
Add varying concentrations of the inhibitor.
-
Add a fixed concentration of the enzyme to initiate a pre-incubation period (e.g., 15 minutes at 25 °C).
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add the substrate to all wells.
-
Immediately place the plate in a spectrophotometric plate reader.
-
Measure the absorbance at 405 nm (for the p-nitroanilide product) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]
-
To determine the mode of inhibition and the K_i, repeat the experiment with multiple fixed substrate concentrations.
-
Analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.[10] For a competitive inhibitor, K_m will appear to increase with inhibitor concentration while V_max remains unchanged.
-
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a spectrophotometric enzyme inhibition assay.
Projected Kinetic Data Comparison
| Boronic Acid | Expected IC₅₀ (µM) | Expected K_i (µM) | Rationale |
| PBA | > 500 | > 400 | The unsubstituted phenyl ring lacks specific interactions with the protease active site, leading to weak inhibition. |
| HECPBA | 10 - 50 | 5 - 25 | The carbamoyl group can act as a hydrogen bond donor/acceptor, potentially forming favorable interactions within the enzyme's specificity pockets, leading to significantly improved potency. |
| CPBA | 50 - 200 | 40 - 150 | At pH 8.0, the carboxyl group will be deprotonated (carboxylate), which may form less favorable electrostatic interactions in a hydrophobic pocket compared to the neutral carbamoyl group of HECPBA. |
Conclusion
This compound presents a unique kinetic profile shaped by its distinct structural features. Compared to simpler alternatives, its electron-withdrawing carbamoyl group is predicted to accelerate Suzuki-Miyaura coupling and increase the stability of boronate esters formed with glycoproteins, leading to higher affinity. In the context of enzyme inhibition, this same group provides hydrogen bonding capabilities that can dramatically enhance binding potency . The hydrophilic hydroxyethyl tail further improves its properties for biological applications by potentially increasing solubility and reducing non-specific interactions. This guide provides the strategic framework and detailed protocols necessary for researchers to empirically validate these predictions and unlock the full potential of this versatile molecule in their kinetic studies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Purity Assessment of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid by HPLC and NMR
Prepared by: A Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Imperative for Orthogonal Purity Verification
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a key building block whose utility in cross-coupling reactions and synthesis of complex molecules necessitates a rigorous and unambiguous purity profile. Relying on a single analytical technique, however robust, can lead to a myopic view of a sample's true composition. Potential impurities, such as starting materials, by-products, or degradants like boroxines (anhydrides of boronic acids), may co-elute in chromatography or be masked in a simple spectroscopic analysis.
This guide provides an in-depth comparison of two powerful, orthogonal techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and demonstrate how these methods, when used in concert, provide a self-validating system for the highest confidence in purity determination. This approach aligns with the principles of analytical procedure validation outlined in ICH Q2(R1)[1][2][3].
Comparative Analysis: HPLC vs. qNMR
The selection of an analytical method should be driven by the specific questions being asked. HPLC excels at separating and detecting trace-level impurities, while qNMR provides an absolute, structure-specific quantification without the need for an identical reference standard of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the molar quantity of the compound. |
| Method Type | Secondary method. Requires a well-characterized reference standard of the analyte for quantification. | Primary ratio method. Can determine purity against a certified internal standard without requiring a reference standard of the analyte itself.[4] |
| Sensitivity | High. Excellent for detecting and quantifying trace impurities, often at ppm levels.[4] | Lower than HPLC. Sensitivity can be enhanced with high-field instruments, but it is generally less suited for trace analysis.[4] |
| Selectivity | High. Optimized methods can resolve structurally similar impurities and isomers. | Excellent. Provides unambiguous structural confirmation and can identify unknown impurities if signals are resolved. |
| Sample Throughput | High. Well-suited for automated, high-throughput analysis in quality control settings.[4] | Moderate. Slower than HPLC due to longer acquisition times required for quantitative accuracy (e.g., relaxation delays). |
| Destructive? | Yes. The sample is consumed during the analysis. | No. The sample is dissolved in a deuterated solvent and can be fully recovered after analysis.[4] |
| Key Challenge | Potential for on-column hydrolysis or interactions of the boronic acid moiety with the stationary phase, which can affect peak shape and accuracy.[5][6][7] | Signal overlap can complicate integration and quantification, especially in complex mixtures. Requires careful selection of an internal standard. |
The Causality of Method Design: A Deeper Look
HPLC: Taming the Boronic Acid Moiety
The primary challenge in the reversed-phase HPLC analysis of boronic acids is their interaction with the silica-based stationary phase and potential for degradation.[8][9] Our protocol is designed to mitigate these effects.
-
Why a C18 Column? A C18 column provides a versatile, hydrophobic stationary phase suitable for retaining the phenyl ring of the analyte.[10] We specify a column with low silanol activity to minimize undesirable ionic interactions with the electron-deficient boron atom, which can lead to poor peak shape.[6][7]
-
Why a Buffered Mobile Phase? The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., using a formate buffer) ensures that the boronic acid is in a consistent, neutral state, promoting reproducible retention and sharp peaks.
-
Why Gradient Elution? Gradient elution allows for the effective separation of impurities with a wide range of polarities, from non-polar synthesis by-products to more polar degradants, within a reasonable timeframe.[11]
qNMR: The Principle of Absolute Quantification
qNMR is a primary analytical method because it adheres to the direct proportionality of signal response to the number of nuclei, as described by the fundamental NMR equation.[4]
-
Why an Internal Standard? An internal standard of known purity and weight allows for the calculation of the analyte's purity as a ratio, eliminating the need for an analyte-specific reference standard and correcting for variations in sample volume or spectrometer performance.
-
Why a Long Relaxation Delay (D1)? The cornerstone of quantitative NMR is ensuring that all nuclei have fully returned to their equilibrium state before the next pulse is applied. A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) is essential for this, guaranteeing that signal integrals are directly proportional to the number of protons.[10]
-
Why DMSO-d₆? Dimethyl sulfoxide-d₆ is an excellent solvent for this molecule, solubilizing it well. Its residual proton signal does not interfere with the key aromatic or aliphatic signals of the analyte. Furthermore, the acidic protons from the boronic acid and amide groups are readily exchanged with residual water in the solvent, appearing as a broad signal that typically does not interfere with quantification.
Experimental Protocols & Workflows
Protocol 1: Purity by Reversed-Phase HPLC
This method is designed for the robust separation and quantification of this compound from potential impurities. All chromatographic procedures should adhere to the general principles outlined in USP <621>.[12][13][14][15]
A. Instrumentation & Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/DAD detector |
| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 240 nm |
| Injection Vol. | 5 µL |
B. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter prior to injection.
C. System Suitability
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Repeatability: RSD ≤ 1.0% for five replicate injections of the reference standard.
D. Calculation Purity (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Protocol 2: Purity by ¹H qNMR
This protocol describes the use of ¹H qNMR with a certified internal standard for the primary ratio-based purity determination of the analyte.
A. Instrumentation & Parameters
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Pulse Program | zg30 (or similar 30° pulse) |
| Relaxation Delay (D1) | 30 seconds (ensure D1 > 5 x T1 of slowest relaxing proton) |
| Number of Scans | 16 |
| Temperature | 298 K |
B. Sample Preparation
-
Accurately weigh ~20 mg of this compound into a clean, dry vial.
-
Accurately weigh ~10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Vortex thoroughly to ensure complete dissolution and transfer to a 5 mm NMR tube.
C. Data Processing & Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons) and the signal from the internal standard (singlet for maleic acid protons).
-
Calculate the purity using the following formula:
Purity (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PurityIS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 2 for the maleic acid singlet)
-
MW: Molecular Weight
-
m: mass
-
IS: Internal Standard
-
Synthesizing the Data: An Orthogonal Conclusion
The true power of this dual-pronged approach is realized when the results are viewed together.
Illustrative Comparative Data (Hypothetical Batch #PB-2025-01)
| Parameter | HPLC Result | qNMR Result | Interpretation |
| Purity Assay | 99.2% (Area %) | 99.1% (w/w) | Excellent correlation between the orthogonal methods provides high confidence in the assigned purity value. |
| Impurity A (Starting Material) | 0.25% | Detected, consistent with ~0.3% | Both methods confirm the presence of a known impurity. |
| Impurity B (Boroxine) | 0.40% | Not directly quantified, but broadening of B(OH)₂ protons suggests presence of anhydride species. | HPLC effectively quantifies the boroxine dimer/trimer, while NMR provides qualitative evidence of its presence. |
| Unknown Impurity at RRT 1.15 | 0.15% | Not observed | HPLC detects a trace unknown impurity that is below the detection limit of qNMR, highlighting HPLC's superior sensitivity. |
This hypothetical data illustrates a crucial concept: HPLC provides sensitive quantitative data on separated impurities, while qNMR offers a highly accurate, structure-verifying purity value for the main component. Discrepancies between the methods would trigger further investigation, but their agreement, as shown above, constitutes a self-validating system of analysis.
By integrating these complementary techniques, researchers and drug development professionals can establish a definitive purity profile for this compound, ensuring the quality and integrity of their downstream applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Wang, H. et al. (2010). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1262-1275. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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McMasters, D. R. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Kumar, A. et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
-
ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Kumar, A. et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
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Regalado, E. L. et al. (2013). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Chromatography A, 1298, 93-99. [Link]
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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Smith, M. K. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Smith, M. K. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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ResearchGate. (n.d.). Selected sections of 1 H NMR spectra of 2 mM solutions of 4b at pH 9, 7, 6 and 4. [Link]
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Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
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Popeszku, N. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 64-71. [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]
-
SlideShare. (n.d.). To perform the assay of the given sample of boric acid. [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Inveniolife. (2021). List of Impurities - JAN-2021. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]
-
African Rock Art. (n.d.). 850593-04-3 | this compound. [Link]
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comparative study of the binding affinity of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid to diols
Abstract
Boronic acids have emerged as indispensable tools in biomedical research and diagnostics due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a motif abundant in biological molecules like saccharides. This guide presents a comprehensive comparative study of the diol binding affinity of a functionally versatile molecule, (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid. Lacking direct empirical data in the public domain, this guide establishes a robust predictive framework. We project the binding characteristics of this target molecule by contextualizing it against well-characterized phenylboronic acid analogs. This is achieved by first estimating its acid dissociation constant (pKa) through physical organic principles, namely the Hammett linear free-energy relationship, and then outlining a rigorous experimental protocol—the Alizarin Red S competitive binding assay—to validate these predictions. This document is intended to provide researchers, scientists, and drug development professionals with the theoretical foundation and practical methodology to evaluate and utilize this promising boronic acid in sensing and therapeutic applications.
Introduction: The Significance of Boronic Acid-Diol Interactions
The interaction between a boronic acid and a diol is one of the most powerful and versatile examples of reversible covalent chemistry in aqueous environments.[1] This equilibrium-driven reaction forms a stable cyclic boronate ester, a process that is highly dependent on pH, the electronic nature of the boronic acid, and the stereochemistry of the diol.[1] This dynamic behavior has been harnessed to create sophisticated systems for:
-
Saccharide Sensing: Developing continuous glucose monitors for diabetes management.
-
Drug Delivery: Designing intelligent hydrogels that release therapeutic payloads in response to specific biological cues.[2]
-
Bioconjugation and Affinity Chromatography: Selectively capturing and purifying glycoproteins and other diol-containing biomolecules.[3]
The binding affinity, quantified by the association constant (Ka), is a critical parameter that dictates the efficacy of a boronic acid for a given application. This affinity is intrinsically linked to the boronic acid's Lewis acidity, which is conveniently expressed by its pKa. A lower pKa generally leads to stronger diol binding at physiological pH (7.4), as a greater fraction of the boronic acid exists in the more reactive anionic tetrahedral boronate form.[4]
This guide focuses on This compound , a molecule of interest due to its potential for enhanced aqueous solubility and opportunities for further chemical modification via its hydroxyethyl group. To objectively assess its performance, we will compare its predicted binding affinity with that of established phenylboronic acid derivatives against a panel of biologically relevant diols.
Theoretical Framework and pKa Estimation
The cornerstone of predicting a boronic acid's binding affinity is understanding its acidity (pKa). The electronic properties of substituents on the phenyl ring modulate the Lewis acidity of the boron center. Electron-withdrawing groups (EWGs) stabilize the anionic boronate form, thus lowering the pKa and typically enhancing diol affinity at neutral pH. Conversely, electron-donating groups (EDGs) destabilize the anion, raising the pKa.[4]
The Hammett Equation: A Predictive Tool
The Hammett equation provides a well-established method for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative.[5] It is expressed as:
log(K/K0) = σρ or pKa = pKa0 - ρσ
where:
-
pKa is the acid dissociation constant of the substituted compound.
-
pKa0 is the pKa of the unsubstituted parent compound (phenylboronic acid).
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.
-
ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction (in this case, deprotonation) to substituent effects. For the ionization of phenylboronic acids in water, ρ is approximately 2.1-2.2.
Estimating the pKa of this compound
To estimate the pKa of our target molecule, we must first determine the appropriate Hammett constant for the para-substituent, -(C=O)NHCH₂CH₂OH. The primary electronic influence arises from the carbamoyl (amide) group (-CONH₂) directly attached to the ring. The hydroxyethyl tail is insulated by a methylene bridge and has a negligible electronic effect on the phenyl ring.
According to the comprehensive review by Hansch, Leo, and Taft, the σpara for -CONH₂ is +0.36 . This positive value indicates that the carbamoyl group is moderately electron-withdrawing.
Using this value, we can estimate the pKa:
-
pKa0 (Phenylboronic Acid) ≈ 8.8
-
ρ ≈ 2.15
-
σpara (-CONH₂) = +0.36
Estimated pKa = 8.8 - (2.15 * 0.36) ≈ 8.02
This calculated pKa of ~8.02 is significantly lower than that of unsubstituted phenylboronic acid (8.8), suggesting that This compound should be a stronger Lewis acid and, consequently, exhibit a higher binding affinity for diols at physiological pH.
Proposed Comparative Study: Experimental Design
To validate the predicted performance of this compound (Target-PBA), a comparative study is proposed.
3.1. Selection of Boronic Acids for Comparison:
-
Target-PBA: this compound (Predicted pKa ≈ 8.02)
-
Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline. (pKa ≈ 8.8)[2]
-
4-Methoxyphenylboronic Acid (MeO-PBA): An analog with an electron-donating group. (pKa ≈ 9.2)
-
4-Carboxyphenylboronic Acid (CPBA): An analog with a stronger electron-withdrawing group. (pKa ≈ 7.8)
3.2. Selection of Diols:
-
D-Fructose: A ketose known to have a high affinity for boronic acids due to the favorable stereochemistry of its furanose form.[1]
-
D-Glucose: The most biologically relevant aldohexose, which typically shows weaker binding than fructose.[1]
-
Catechol: An aromatic diol that generally exhibits very strong binding due to its planar structure and acidity.
-
Alizarin Red S (ARS): A catechol-containing dye used as a fluorescent reporter in the binding assay. Its high affinity makes it an excellent competitive binder.[1]
Experimental Protocol: Alizarin Red S (ARS) Competitive Binding Assay
The ARS competitive binding assay is a robust and widely adopted fluorescence-based method for determining boronic acid-diol association constants.[1] ARS is a catechol-containing dye that is weakly fluorescent in its free form but becomes highly fluorescent upon forming a boronate ester.[1] A competing diol (e.g., fructose) will displace ARS from the boronic acid, causing a decrease in fluorescence that is proportional to its binding affinity.
Workflow Diagram
Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
Step-by-Step Methodology
Materials:
-
All selected boronic acids and diols.
-
Alizarin Red S (ARS).
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4.
-
DMSO (for stock solutions).
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: 460-490 nm, Emission: 560-590 nm).
Procedure:
Part 1: Determination of the Association Constant for ARS (KARS)
-
Prepare a 1.0 mM stock solution of ARS in water.
-
Prepare 10 mM stock solutions of each boronic acid in DMSO.
-
In a 96-well plate, add ARS to each well to a final concentration of 50 µM in 0.1 M PBS (pH 7.4).
-
Add varying concentrations of a single boronic acid to the wells (e.g., 0 to 500 µM).
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence intensity.
-
Plot the change in fluorescence as a function of the boronic acid concentration and fit the data to a 1:1 binding isotherm to calculate KARS.
Part 2: Determination of the Association Constant for Competing Diols (KDiol)
-
Prepare solutions containing a fixed concentration of ARS (50 µM) and a fixed concentration of the boronic acid (chosen to give ~80% of maximum fluorescence from Part 1) in 0.1 M PBS (pH 7.4).
-
To the wells containing the ARS-boronic acid complex, add increasing concentrations of the competing diol (e.g., D-fructose, from 0 to 100 mM).
-
Incubate for 10 minutes at room temperature.
-
Measure the decrease in fluorescence intensity.
-
The association constant for the diol (KDiol) can be calculated using the following equation:
KDiol = (KARS * [ARS-BA]initial) / ([Diol]50 * (1 + KARS * [BA]free))
Where [Diol]50 is the concentration of the diol required to reduce the fluorescence by 50%.
Anticipated Results and Discussion
Based on the established principles of boronic acid-diol interactions, a clear trend in binding affinities is expected. The data presented in Table 1 are a combination of literature-reported values for reference compounds and predictive estimates for the target molecule, grounded in our pKa calculation.
Table 1: Predicted and Reference Association Constants (Ka, M-1) at pH 7.4
| Boronic Acid | pKa | Ka with D-Glucose | Ka with D-Fructose | Ka with Catechol |
| MeO-PBA | ~9.2 | ~5 | ~60 | ~1,200 |
| PBA | ~8.8 | 10[5] | 110[5] | ~2,500 |
| Target-PBA | ~8.02 | ~35 (Predicted) | ~350 (Predicted) | ~7,000 (Predicted) |
| CPBA | ~7.8 | ~50 | ~560 | ~10,000 |
Note: Values for reference compounds are approximate and collated from various literature sources for comparative purposes. Predicted values for Target-PBA are extrapolations based on its estimated pKa.
Discussion of Expected Trends
The anticipated results in Table 1 illustrate a clear structure-reactivity relationship.
Caption: Relationship between substituent electronics, pKa, and diol binding affinity.
-
Effect of pKa: As predicted, there is a strong inverse correlation between the pKa of the boronic acid and its binding affinity for all diols. The lower the pKa, the higher the concentration of the reactive boronate species at pH 7.4, leading to a more favorable equilibrium for ester formation.
-
Performance of Target-PBA: this compound is expected to demonstrate significantly stronger binding to all diols compared to the parent PBA and the electron-donating MeO-PBA. Its performance is predicted to be robust, approaching that of CPBA, which has a slightly lower pKa. The moderate electron-withdrawing nature of the carbamoyl group effectively enhances its Lewis acidity without the full charge of a carboxylate group.
-
Diol Selectivity: The inherent selectivity for different diols is expected to be maintained across all boronic acids. The affinity will follow the general order: Catechol > D-Fructose > D-Glucose . This is due to the favorable planar geometry of catechol and the higher solution concentration of the reactive furanose form of fructose compared to glucose.[1]
Conclusion and Future Outlook
This comparative guide establishes a scientifically rigorous prediction for the diol binding performance of This compound . By applying the Hammett relationship, we estimate its pKa to be approximately 8.02, positioning it as a significantly more potent diol-binding agent at physiological pH than unsubstituted phenylboronic acid.
The proposed experimental framework using the ARS competitive assay provides a clear path to validating these predictions. The anticipated results suggest that the target molecule offers a compelling balance of enhanced binding affinity and synthetic utility. The presence of the hydroxyethyl group provides a convenient handle for conjugation to polymers, surfaces, or reporter molecules, opening up a wide array of applications in the development of next-generation biosensors, responsive biomaterials, and targeted drug delivery systems. This guide serves as both a predictive analysis and a practical roadmap for researchers seeking to harness the potential of this versatile boronic acid.
References
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews1991 , 91 (2), 165–195. [Link]
-
Yoon, J.; Czarnik, A. W. Fluorescent Chemosensors of Carbohydrates. A Means of Chemically Communicating the Binding of Polyols in Water Based on Chelation-Enhanced Quenching. Journal of the American Chemical Society1992 , 114 (15), 5874–5875. [Link]
-
Matsumoto, A.; Ikeda, S.; Harada, A.; Kataoka, K. Phenylboronic Acid-Containing Block Copolymers as a Glucose-Responsive Vehicle for Controlled Insulin Release. Biomacromolecules2003 , 4 (5), 1410–1416. [Link]
-
Springsteen, G.; Wang, B. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications2001 , (17), 1608–1609. [Link]
-
Johnson, C. D. The Hammett Equation. Cambridge University Press, 1980. [Link]
-
Corradini, R.; Sforza, S.; Tedeschi, T. Boronic Acids in Chemical Sensing. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH Verlag GmbH & Co. KGaA, 2011; pp 245–286. [Link]
-
Liu, X.; Guan, Y.; Ma, Z. Boronate affinity chromatography: recent advances and future prospects. Journal of Chromatography B2009 , 877 (29), 3685–3699. [Link]
-
Yan, J.; Springsteen, G.; Deeter, S.; Wang, B. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron2004 , 60 (49), 11205–11209. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid for Glycoprotein Enrichment
Introduction
In the dynamic landscape of proteomics and drug development, the selective enrichment of glycoproteins from complex biological matrices is a critical upstream step for downstream analysis and biomarker discovery. Phenylboronic acids have emerged as a versatile class of synthetic ligands for glycoprotein capture, owing to their ability to form reversible covalent bonds with cis-diol-containing sugar moieties present on glycans. This guide provides an in-depth technical comparison of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid with established alternative methodologies for glycoprotein enrichment. We will delve into the underlying chemical principles, provide detailed experimental protocols for cross-validation, and present a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable glycoprotein enrichment strategy for their specific research needs.
The Rise of Boronic Acids in Glycoproteomics
Boronic acids, particularly arylboronic acids, have garnered significant interest in bioconjugation and affinity chromatography. Their utility stems from the reversible formation of boronate esters with 1,2- or 1,3-cis-diols, which are abundant in the carbohydrate structures of glycoproteins. This interaction is pH-dependent, typically favoring boronate ester formation at alkaline pH and dissociation at acidic pH, allowing for a "capture and release" mechanism. The compound of interest, This compound , features a hydrophilic side chain intended to enhance its water solubility and reduce non-specific protein binding, a common challenge in affinity-based separations.
Competing Technologies for Glycoprotein Enrichment
While boronic acid affinity chromatography presents a promising approach, it is essential to evaluate its performance against well-established techniques. The two primary alternatives for glycoprotein enrichment are:
-
Lectin Affinity Chromatography (LAC): This method utilizes the high specificity of lectins, a class of proteins that recognize and bind to specific carbohydrate structures.[1][2] Different lectins exhibit distinct glycan binding preferences, allowing for the targeted enrichment of specific glycoprotein subpopulations.[1][2]
-
Hydrazide Chemistry: This technique involves the oxidation of cis-diol groups on glycans to aldehydes, which are then covalently captured by hydrazide-functionalized solid supports.[3][4] This method is generally considered to be less biased towards specific glycan structures compared to lectins.[3][4]
This guide will provide a framework for the head-to-head comparison of these three methodologies.
Experimental Cross-Validation Workflow
To objectively assess the performance of this compound, a systematic cross-validation against Lectin Affinity Chromatography and Hydrazide Chemistry is proposed. The following workflow outlines the key experiments and data points for a comprehensive comparison.
Caption: A comprehensive workflow for the cross-validation of glycoprotein enrichment methods.
Part 1: Preparation of Affinity Media
Protocol 1.1: Immobilization of this compound
This protocol is adapted from a method used for a similar compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, and is expected to be effective for the target molecule.
Materials:
-
This compound
-
Carboxymethyl dextran-coated sensor chip (for Surface Plasmon Resonance) or NHS-activated agarose beads (for chromatography)
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Borate buffer
-
Ethanolamine
Procedure:
-
Activation of the Solid Support:
-
For SPR chips: Activate the carboxymethyl dextran surface by injecting a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS in water.
-
For agarose beads: Wash NHS-activated agarose beads with ice-cold 1 mM HCl.
-
-
Coupling of the Boronic Acid:
-
Immediately inject a solution of 50 mM this compound in 100 mM borate buffer, pH 8.5, over the activated surface.
-
For agarose beads, incubate the beads with the boronic acid solution with gentle mixing.
-
-
Blocking of Unreacted Sites:
-
Inject 1 M ethanolamine-HCl, pH 8.5, to block any remaining active esters.
-
For agarose beads, wash extensively with a blocking buffer (e.g., Tris-HCl).
-
-
Final Wash and Storage:
-
Wash the surface or beads with a high-salt buffer followed by a low-salt buffer to remove non-covalently bound material.
-
Store the prepared affinity medium in an appropriate buffer at 4°C.
-
Protocol 1.2: Preparation of Lectin Affinity Media (Example: Concanavalin A)
Materials:
-
Concanavalin A (Con A)
-
CNBr-activated Sepharose 4B or NHS-activated agarose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine or 0.2 M glycine, pH 8.0)
-
Wash buffers (alternating high and low pH, e.g., acetate buffer pH 4.0 and coupling buffer pH 8.3)
Procedure:
-
Swell and Wash the Beads: Swell the CNBr-activated Sepharose in 1 mM HCl and wash thoroughly.
-
Prepare Lectin Solution: Dissolve Con A in the coupling buffer.
-
Couple Lectin to Beads: Mix the lectin solution with the washed beads and incubate with gentle agitation.
-
Block Unreacted Groups: Wash the beads and then incubate with the blocking buffer to deactivate any remaining active groups.
-
Wash and Store: Perform several cycles of washing with alternating high and low pH buffers to remove non-covalently bound lectin. Store the beads in a suitable buffer containing a bacteriostatic agent at 4°C.
Protocol 1.3: Preparation of Hydrazide-Activated Media
Materials:
-
Hydrazide-functionalized agarose beads
-
Sodium periodate (NaIO₄)
-
Coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Glycerol solution
Procedure:
-
Wash the Beads: Wash the commercially available hydrazide beads with the coupling buffer.
-
Sample Preparation (Oxidation):
-
Dissolve the glycoprotein-containing sample in the coupling buffer.
-
Add NaIO₄ to a final concentration of 10 mM and incubate in the dark to oxidize the cis-diols to aldehydes.
-
Quench the reaction by adding glycerol.
-
-
Coupling of Glycoproteins:
-
Add the oxidized glycoprotein sample to the washed hydrazide beads.
-
Incubate with gentle agitation to allow the formation of hydrazone bonds.
-
Part 2: Comparative Glycoprotein Enrichment and Analysis
Experimental Design:
A complex biological sample, such as human serum or a cell lysate, should be divided into three equal aliquots. Each aliquot will be subjected to glycoprotein enrichment using one of the three prepared affinity media under optimized conditions.
Caption: Logical framework for comparing the performance of the three glycoprotein enrichment methods.
Protocol 2.1: Enrichment and Elution
-
Binding/Capture:
-
Boronic Acid: Incubate the prepared affinity beads with the protein sample in a binding buffer at a pH that favors boronate ester formation (typically pH 8.0-9.0).[5]
-
Lectin: Incubate the lectin-conjugated beads with the protein sample in a suitable binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mn²⁺ for Con A).
-
Hydrazide: The capture step is integrated into the media preparation (Protocol 1.3).
-
-
Washing:
-
Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Boronic Acid: Elute the captured glycoproteins using a low pH buffer (e.g., 100 mM glycine-HCl, pH 2.5) or a buffer containing a competing diol like sorbitol.
-
Lectin: Elute with a buffer containing a high concentration of the specific sugar for which the lectin has affinity (e.g., α-methyl mannoside for Con A).
-
Hydrazide: Glycoproteins are typically digested on-bead with a protease (e.g., trypsin), and the resulting glycopeptides are released for analysis. For intact protein analysis, specific chemical cleavage of the hydrazone bond can be employed.
-
Protocol 2.2: Analysis of Enriched Fractions
-
SDS-PAGE:
-
Analyze the starting material, flow-through, wash, and eluate fractions by SDS-PAGE to visually assess the enrichment of specific protein bands and the removal of abundant non-glycoproteins (e.g., albumin in serum).
-
-
LC-MS/MS Analysis:
-
Digest the eluted glycoproteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each fraction using a suitable proteomics software suite.
-
Perform a database search to identify known glycoproteins and non-glycoproteins.
-
Comparative Performance Evaluation
The following tables provide a framework for summarizing the expected and experimentally determined performance of each method.
Table 1: Key Performance Characteristics
| Feature | This compound | Lectin Affinity Chromatography | Hydrazide Chemistry |
| Binding Principle | Reversible covalent boronate ester formation with cis-diols | Specific non-covalent binding to defined carbohydrate structures | Covalent hydrazone bond formation with oxidized glycans |
| Binding pH | Typically alkaline (pH > 8)[5] | Near-physiological (pH ~7.4) | Mildly acidic (pH ~5.5) |
| Elution Condition | Acidic pH or competing diols | Specific competing sugars | Harsh chemical cleavage or enzymatic release of peptides |
| Binding Specificity | Broad for cis-diol containing molecules | High for specific glycan motifs | Broad for oxidizable glycans |
| Potential Bias | May favor sialylated or fucosylated glycans | Highly biased towards the lectin's specific target | Potential for side reactions during oxidation |
Table 2: Quantitative Comparison of Enrichment Performance (Hypothetical Data)
| Parameter | This compound | Lectin Affinity Chromatography (Con A) | Hydrazide Chemistry |
| Total Proteins Identified (Eluate) | 250 | 180 | 300 |
| Number of Glycoproteins Identified | 220 | 175 | 275 |
| Enrichment Specificity (% Glycoproteins) | 88% | 97% | 92% |
| Binding Capacity (µg protein/mL resin) | ~400-600 | ~200-400 | ~500-700 |
| Reproducibility (CV of identified glycoproteins) | < 15% | < 10% | < 12% |
Discussion and Interpretation of Results
-
This compound: This ligand is expected to provide a broad enrichment of glycoproteins with good capacity. The hydrophilic linker should minimize non-specific binding compared to more hydrophobic boronic acids. Its performance will likely be sensitive to the pH of the binding and elution buffers. The key advantage is its potential for a more universal enrichment of glycoproteins compared to single-lectin approaches.[6][7]
-
Lectin Affinity Chromatography: This method will offer the highest specificity for glycoproteins that contain the target glycan structure of the chosen lectin(s).[1][2] However, it will not capture glycoproteins that lack this specific motif. A multi-lectin approach can broaden the coverage but increases complexity and cost.[8]
-
Hydrazide Chemistry: This technique is also a broad-spectrum enrichment method.[3][4] The covalent nature of the capture can lead to high recovery, but the initial oxidation step needs to be carefully controlled to avoid unwanted side reactions. Elution of intact proteins can be challenging.
Conclusion
The cross-validation of this compound against established methods like Lectin Affinity Chromatography and Hydrazide Chemistry is crucial for determining its utility in glycoproteomics. While no single method is perfect, a thorough understanding of the strengths and weaknesses of each, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific analytical goals. The boronic acid-based approach, with its potential for broad specificity and tunable binding, represents a valuable addition to the glycoproteomics toolbox. The experimental framework provided herein offers a robust strategy for its rigorous evaluation.
References
Sources
- 1. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
A Comparative Guide to the Cytotoxicity of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic Acid for Biological Applications
This guide provides a comprehensive framework for evaluating the cytotoxic profile of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a compound of interest for various biological applications, including targeted drug delivery and biosensing.[1][2][3] We will delve into the mechanistic underpinnings of boronic acid cytotoxicity, present a comparative analysis with relevant alternative compounds, and provide detailed, field-proven protocols for a robust in vitro assessment.
The Rationale for Cytotoxicity Evaluation
Boronic acids and their derivatives are versatile molecules in pharmaceutical sciences, largely due to their unique ability to form reversible covalent bonds with cis-diols present in many biological molecules like sugars and glycoproteins.[1] This property makes them excellent candidates for developing targeted therapies and diagnostic tools. This compound, with its phenylboronic acid moiety, is designed to leverage this interaction. However, the very reactivity that makes boronic acids useful can also lead to off-target effects and cellular toxicity. Therefore, a thorough evaluation of a compound's cytotoxicity is a critical prerequisite for any potential biological application to ensure safety and efficacy.
Potential Mechanisms of Boronic Acid-Induced Cytotoxicity
The cytotoxicity of boronic acids is not attributed to a single mechanism but rather a combination of interactions at the cellular level. Understanding these potential pathways is crucial for designing comprehensive toxicological assessments.
-
Proteasome Inhibition : The most well-known mechanism is the inhibition of the 26S proteasome, a cellular complex responsible for degrading unwanted or misfolded proteins.[4] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the proteasome's active site, disrupting protein homeostasis and triggering apoptosis.[5] This is the primary mechanism of action for the successful anticancer drug, Bortezomib.[4][6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress : The accumulation of unfolded proteins resulting from proteasome inhibition can lead to ER stress, activating the Unfolded Protein Response (UPR), which can ultimately initiate apoptosis.[6]
-
Interaction with Essential Biomolecules : Boronic acids can interact with the cis-diol groups of vital molecules such as ribose in ATP and NAD(P)H, potentially interfering with cellular energy metabolism.[8]
-
Generation of Reactive Oxygen Species (ROS) : Some studies suggest that boronic acids can induce oxidative stress, leading to cellular damage and apoptosis.[9]
Caption: Potential mechanisms of boronic acid-induced cytotoxicity.
A Comparative Analysis with Alternative Compounds
To contextualize the potential cytotoxicity of this compound, it is essential to compare it with other relevant boronic acid-containing molecules.
| Compound | Class | Primary Mechanism of Action | General Cytotoxicity Profile |
| Phenylboronic Acid (PBA) | Simple Aryl Boronic Acid | General interactions with cis-diols, potential for mild proteasome inhibition. | Moderate cytotoxicity, dose-dependent.[10][11] |
| Bortezomib | Peptide Boronic Acid | Potent and selective proteasome inhibitor.[4] | High cytotoxicity, particularly against rapidly dividing cancer cells.[6][7][12] |
| Benzoxaboroles | Heterocyclic Boronic Acid | Varies with substitution; can inhibit enzymes like leucyl-tRNA synthetase. | Generally low cytotoxicity, making them attractive for various therapeutic applications.[13][14][15] |
| This compound | Substituted Phenylboronic Acid | Hypothesized: Interactions with cis-diols, potential for moderate proteasome inhibition. | To be determined through the assays outlined below. |
Experimental Design for a Comprehensive Cytotoxicity Assessment
A multi-parametric approach is crucial for a thorough evaluation. We recommend a tiered strategy that assesses cell viability, membrane integrity, and the mode of cell death.
Caption: Experimental workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell lines is critical and should reflect the intended application of the compound. We recommend using a panel that includes:
-
A relevant cancer cell line : For instance, a breast cancer cell line (e.g., MCF-7) or a leukemia cell line (e.g., HL-60), as boron compounds have shown effects on these types of cells.[10][16]
-
A non-cancerous "normal" cell line : A human fibroblast cell line (e.g., hTERT immortalized fibroblasts) or a murine fibroblast line (e.g., L929) to assess general cytotoxicity and selectivity.[17]
Assay 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.[21]
-
Compound Treatment : Prepare serial dilutions of this compound and control compounds in the complete medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18][20][22]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][21][22]
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18][22]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the supernatant.[23][24]
Protocol:
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection : After incubation, centrifuge the plate at 400-500 x g for 5-10 minutes.[25] Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Controls : Prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to control wells 45 minutes before supernatant collection.[26]
-
LDH Reaction : Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.[21][25]
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[21]
-
Data Analysis : Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background from the cell-free medium.
Assay 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28]
-
Principle : During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[28][29] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[27]
Caption: Principle of Annexin V / PI staining for apoptosis.
Protocol:
-
Cell Seeding and Treatment : Seed 1-5 x 10^5 cells in appropriate culture dishes or plates and treat with the test compound for the desired time.
-
Cell Harvesting : Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing : Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[29]
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[27]
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[29]
-
Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[29]
Data Interpretation and Presentation
The collective data from these assays will provide a robust cytotoxicity profile.
Expected Data Summary:
| Compound | Cell Line | MTT IC50 (µM) | Max LDH Release (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| This compound | MCF-7 | TBD | TBD | TBD | TBD |
| L929 | TBD | TBD | TBD | TBD | |
| Phenylboronic Acid | MCF-7 | TBD | TBD | TBD | TBD |
| L929 | TBD | TBD | TBD | TBD | |
| Bortezomib | MCF-7 | TBD | TBD | TBD | TBD |
| L929 | TBD | TBD | TBD | TBD | |
| Benzoxaborole (example) | MCF-7 | TBD | TBD | TBD | TBD |
| L929 | TBD | TBD | TBD | TBD |
-
A low IC50 value from the MTT assay indicates a potent reduction in cell viability.
-
A high percentage of LDH release suggests that the compound causes cell death primarily through necrosis (loss of membrane integrity).
-
A high percentage of Annexin V positive, PI negative cells indicates that the primary mode of cell death is apoptosis.
-
A favorable profile for a therapeutic agent would be high potency (low IC50) against the target cancer cell line and low potency (high IC50) against the normal cell line, indicating a good therapeutic window.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to evaluating the in vitro cytotoxicity of this compound. By comparing its effects with well-characterized alternatives like Phenylboronic Acid and Bortezomib, researchers can accurately position this novel compound within the broader landscape of boronic acid-based agents. A favorable cytotoxicity profile from these initial in vitro studies would be a crucial first step, justifying further investigation into its specific mechanisms of action and eventual progression to in vivo efficacy and toxicity models.
References
- 1. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. benchchem.com [benchchem.com]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 25. assaygenie.com [assaygenie.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bosterbio.com [bosterbio.com]
- 29. kumc.edu [kumc.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a specific SDS for (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, we must infer its potential hazards from closely related compounds such as phenylboronic acid and 4-carboxyphenylboronic acid. These analogs are consistently classified as follows:
Therefore, it is imperative to treat this compound as a hazardous substance, exercising caution to prevent exposure through ingestion, skin or eye contact, and inhalation of its dust.
Table 1: Hazard Classification of Analogous Arylboronic Acids
| Hazard Statement | Classification | Representative Sources |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][2][3][4][5] |
| Causes skin irritation | Skin Irritation (Category 2) | [6][7] |
| Causes serious eye irritation | Eye Irritation (Category 2) | [6][7] |
| May cause respiratory irritation | Specific Target Organ Toxicity – Single Exposure (Category 3) | [6][7] |
Immediate Safety and Handling: Your First Line of Defense
Before commencing any disposal procedures, it is crucial to be situated in a controlled environment, preferably a certified chemical fume hood, to minimize inhalation risks. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling[5].
-
Protective Clothing : A lab coat and closed-toe shoes are essential to prevent skin contact.
Step-by-Step Disposal Protocol: A Self-Validating System
The cardinal rule for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[5].
3.1. Waste Segregation: Preventing Hazardous Reactions
Proper segregation is the first and most critical step in the disposal workflow.
-
Solid Waste : Collect unreacted this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, sealable container clearly labeled for hazardous solid waste[1].
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for hazardous liquid waste. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3.2. Containerization and Labeling: Ensuring Clarity and Compliance
-
Container Selection : Use a chemically compatible container with a secure, leak-proof lid.
-
Labeling : The waste container must be unequivocally labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
For liquid waste, the solvent and approximate concentration of the boronic acid must be specified.
-
3.3. Storage and Collection: The Final Steps in the Lab
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, until it is collected by your institution's EHS personnel or a licensed waste disposal company[1][8].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and decisive action is crucial.
-
Spill Cleanup :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal[1]. Avoid generating dust[1][8].
-
Ventilate the area and decontaminate the spill site.
-
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][6].
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention[1][6].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][6].
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention[1][5].
-
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses may also need to be collected, depending on your institutional guidelines.
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling stream (e.g., laboratory glassware or plastic).
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
-
(Please note that a direct deep link might not be stable; searching for "Phenylboronic acid SAFETY DATA SHEET Thermo Fisher" will yield the document.)
-
(A search for "Phenylboronic acid SAFETY DATA SHEET Fisher Scientific" will provide the relevant document.)
-
(The specific SDS can be found by searching the product number on the Labbox website.)
-
(The SDS is available by searching for the product number 227Y on the Carl Roth website.)
-
(Searching for "4-Carboxyphenylboronic acid SAFETY DATA SHEET Fisher Scientific" will provide the document.)
-
(This is a generic SDS link; a search for a specific product's SDS on the Sigma-Aldrich website is recommended.)
-
(The SDS for Phenylboronic acid can be found by searching for product number P20009 on the Sigma-Aldrich website.)
-
(The SDS for (2-Formylphenyl)boronic acid can be found by searching for the CAS number 40138-16-7 on the Sigma-Aldrich website.)
-
(This is a generic SDS link; a search for a specific product's SDS on the Fisher Scientific website is recommended.)
-
(The SDS for a related pinacol ester can be found by searching for the product number on the Fisher Scientific website.)
-
(This is a generic SDS link; a search for a specific product's SDS on the Sigma-Aldrich website is recommended.)
-
(The SDS for a related compound can be found by searching for the product number on the Fisher Scientific website.)
-
(A direct link to an SDS for a similar compound.)
-
(The SDS for a related compound can be found by searching for the product number on the Fisher Scientific website.)
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: PPE, Operations, and Disposal
For researchers engaged in the fast-paced world of drug development, the safe and efficient handling of specialized reagents is paramount. (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid and its analogs are valuable building blocks, but their safe management requires a clear understanding of their potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with a chemical is the foundation of any safety protocol. While a Safety Data Sheet (SDS) may not be available for this exact novel compound, we can infer its hazard profile from structurally similar arylboronic acids.
Based on the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, arylboronic acids are consistently classified with the following hazards[1][2][3]:
-
H315: Causes skin irritation (Category 2) [1]. This means direct contact can lead to redness, inflammation, or rash.
-
H319: Causes serious eye irritation (Category 2A) [1]. Contact with the eyes can cause significant, but reversible, damage.
-
H335: May cause respiratory irritation (Category 3) [1]. Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.
The designated signal word for these classifications is typically "Warning" [1]. The primary risks, therefore, stem from the compound's physical form as a solid powder. The generation of airborne dust during handling (e.g., weighing, transferring) is the most likely route for eye contact and inhalation.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is essential, but it should never be the first or only line of defense. Proper engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood[4][5]. The hood's airflow contains the fine particles, preventing them from entering the laboratory atmosphere and your breathing zone. This directly mitigates the respiratory irritation hazard (H335).
-
Emergency Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed[6][7]. Their proximity is critical for immediate decontamination in the event of an accidental splash or exposure, directly addressing the skin and eye irritation hazards (H315, H319).
Personal Protective Equipment (PPE): Your Last Line of Defense
Once engineering controls are in place, a carefully selected suite of PPE is required to protect you from any residual exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye / Face | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[2][5][8] | Standard safety glasses are insufficient. Goggles provide a complete seal to protect against airborne dust particles that can cause serious eye irritation (H319). |
| Hand | Nitrile gloves. Consider double-gloving for extended handling procedures.[4] | Nitrile provides adequate chemical resistance and prevents direct skin contact, mitigating the risk of skin irritation (H315). |
| Body | A fully-fastened laboratory coat.[2][4][5] | Protects skin on the arms and torso and prevents contamination of personal clothing. |
| Respiratory | Not required when working within a functional chemical fume hood. | If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator is required to prevent respiratory tract irritation (H335).[5][9] |
Operational Workflow: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab. The following diagram and procedural steps outline a self-validating system for safe handling.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, verify that the fume hood is operational. Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all transfers of the solid compound on a weigh paper or in a container within the fume hood. Handle the material gently to minimize the creation of airborne dust[5].
-
Reaction Setup: Once the material is in solution, the risk of aerosolization is significantly reduced. However, all subsequent handling should still be performed within the fume hood.
-
Post-Reaction Cleanup: At the end of the procedure, carefully segregate all waste streams. All contaminated materials, including gloves, weigh papers, and pipette tips, must be disposed of as solid hazardous waste[4].
Spill and Emergency Procedures
Accidents are preventable but require preparation.
-
Minor Spill (Solid):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][5].
-
Waste Management and Disposal
Proper disposal is a critical final step for ensuring laboratory and environmental safety.
-
Classification: All waste containing this compound, including rinsates and contaminated disposables, must be treated as hazardous waste[4]. It should never be disposed of in the regular trash or poured down the drain[4].
-
Containerization: Use separate, clearly labeled, and sealable containers for solid and liquid waste[4]. The label must read "Hazardous Waste" and include the full chemical name.
-
Glassware Decontamination: Boronic acids can be difficult to remove from glassware. A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, which is easier to rinse away[4][10][11]. All rinsates from this decontamination process must be collected as liquid hazardous waste[4].
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup and disposal[4].
References
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
- SAFETY D
- Boric Acid SAFETY D
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- (4-(1-Hydroxyethyl)phenyl)
- SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%. Fisher Scientific.
- Phenylboronic acid - Safety D
- Safety Data Sheet - (4-Carbamoylphenyl)boronic acid. Angene Chemical.
- Boron oxide - NIOSH Pocket Guide to Chemical Hazards. CDC.
- SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review.
- Trying to remove a boronic acid in a workup. Help! Reddit.
Sources
- 1. aksci.com [aksci.com]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
